Cannabidivarinic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-5-6-13-10-16(21)18(19(22)17(13)20(23)24)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,21-22H,2,5-8H2,1,3-4H3,(H,23,24)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXWOKHVLNYAHI-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019167 | |
| Record name | Cannabidivarinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31932-13-5 | |
| Record name | Cannabidivarinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031932135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabidivarinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABIDIVARINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG5ED5JUB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Cannabidivarinic Acid Biosynthesis Pathway in Cannabis sativa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidivarinic acid (CBDVA) is a propyl cannabinoid of growing interest for its potential therapeutic applications. As a non-psychoactive compound, it represents a promising area of research for drug development. Understanding its biosynthesis in Cannabis sativa is fundamental to harnessing its potential. This technical guide provides a comprehensive overview of the CBDVA biosynthesis pathway, detailing the key enzymatic steps, and presenting available quantitative data. Furthermore, it offers detailed experimental protocols for the analysis and characterization of the pathway's components and includes logical diagrams to visualize the intricate biological processes.
Introduction
The diverse array of cannabinoids produced by Cannabis sativa are synthesized through complex biochemical pathways. These pathways are broadly categorized into those that produce pentyl cannabinoids (with a five-carbon side chain), such as tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), and those that produce propyl cannabinoids (with a three-carbon side chain), including this compound (CBDVA). The biosynthesis of these compounds occurs primarily in the glandular trichomes of the plant.[1][2]
The CBDVA pathway mirrors the well-studied CBDA pathway, with the key difference being the initial precursor molecule. Instead of olivetolic acid, the propyl cannabinoid pathway utilizes divarinolic acid.[2] This guide will dissect the enzymatic reactions that lead to the formation of CBDVA, providing a technical foundation for researchers in the field.
The this compound Biosynthesis Pathway
The biosynthesis of CBDVA is a multi-step process involving several key enzymes. The pathway begins with the formation of the precursor molecule, divarinolic acid, which then undergoes prenylation and subsequent oxidative cyclization.
Precursor Formation: Divarinolic Acid
Similar to olivetolic acid, divarinolic acid is synthesized via the polyketide pathway. The biosynthesis is initiated with butyl-CoA, which is extended by three molecules of malonyl-CoA.[2] This series of condensation reactions is catalyzed by a type III polyketide synthase and an olivetolic acid cyclase-like enzyme, resulting in the formation of divarinolic acid.
The Central Precursor: Cannabigerovarinic Acid (CBGVA)
The next crucial step is the prenylation of divarinolic acid with geranyl pyrophosphate (GPP). GPP is a product of the methylerythritol phosphate (B84403) (MEP) pathway.[2] This reaction is catalyzed by a geranylpyrophosphate:divarinolate geranyltransferase, an enzyme analogous to the one that produces cannabigerolic acid (CBGA) from olivetolic acid. The product of this reaction is cannabigerovarinic acid (CBGVA), the central precursor to all propyl cannabinoid acids.[2][3]
Final Conversion to CBDVA
The final step in the biosynthesis of CBDVA is the oxidative cyclization of CBGVA. This reaction is catalyzed by cannabidiolic acid synthase (CBDAS), the same enzyme responsible for the conversion of CBGA to CBDA.[2][3] CBDAS facilitates the formation of a carbon-oxygen bond, converting the geranyl group of CBGVA into the characteristic dihydrooxepine ring of CBDVA.
Quantitative Data
Quantitative data on the CBDVA biosynthesis pathway is still an emerging area of research. However, data from related pathways and studies on cannabinoid content in various Cannabis sativa strains provide valuable insights.
| Parameter | Value | Substrate | Enzyme | Reference |
| kcat | 0.19 s⁻¹ | Cannabigerolic Acid (CBGA) | Cannabidiolic Acid Synthase (CBDAS) | [4] |
| kcat | 0.03 s⁻¹ | Cannabinerolic Acid | Cannabidiolic Acid Synthase (CBDAS) | [4] |
| Km | Not Determined | Cannabigerovarinic Acid (CBGVA) | Cannabidiolic Acid Synthase (CBDAS) | - |
| In vivo concentration of CBDVA | Varies significantly by cultivar; generally a minor cannabinoid. | - | - | [5][6] |
| In vivo concentration of CBGVA | Generally low, as it is a precursor that is converted to other cannabinoids. | - | - | [6] |
Note: Kinetic data for CBDAS with CBGVA as a substrate is not yet available in the literature. The provided kcat values are for the pentyl homolog (CBGA) and a related compound, which suggest that the enzyme can accommodate different substrates, albeit with varying efficiencies.
Experimental Protocols
Quantification of CBDVA and Precursors by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of CBDVA, CBGVA, and other cannabinoid acids in Cannabis sativa plant material.
4.1.1. Materials and Reagents
-
Dried and homogenized Cannabis sativa plant material
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Reference standards for CBDVA, CBGVA, and other cannabinoids
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
4.1.2. Sample Preparation
-
Weigh approximately 100 mg of dried, homogenized plant material into a 50 mL centrifuge tube.
-
Add 10 mL of a methanol:acetonitrile (1:1, v/v) solution.
-
Vortex vigorously for 1 minute.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4.1.3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over 15-20 minutes to elute the cannabinoids.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 5-10 µL
-
Detection: UV detector at 228 nm or a Diode Array Detector (DAD) scanning a range of wavelengths.
4.1.4. Quantification
-
Prepare a calibration curve using the reference standards of known concentrations.
-
Quantify the amount of CBDVA and other cannabinoids in the samples by comparing their peak areas to the calibration curve.
Enzymatic Assay for Cannabidiolic Acid Synthase (CBDAS) Activity with CBGVA
This protocol describes a method to determine the activity of CBDAS in converting CBGVA to CBDVA.
4.2.1. Materials and Reagents
-
Purified or partially purified CBDAS enzyme preparation
-
Cannabigerovarinic acid (CBGVA) substrate
-
Sodium citrate (B86180) buffer (100 mM, pH 5.0)
-
Acetonitrile
-
Reaction tubes
-
Incubator or water bath
-
HPLC system for product quantification
4.2.2. Assay Procedure
-
Prepare a reaction mixture containing 100 mM sodium citrate buffer (pH 5.0) and a known concentration of CBGVA (e.g., in the range of 10-200 µM).
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37 °C) for 5 minutes.
-
Initiate the reaction by adding a specific amount of the CBDAS enzyme preparation.
-
Incubate the reaction for a defined period (e.g., 10-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the protein and halt the enzymatic activity.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC (using the method described in section 4.1) to quantify the amount of CBDVA produced.
4.2.3. Calculation of Enzyme Activity
-
Enzyme activity can be expressed as the amount of product (CBDVA) formed per unit of time per amount of enzyme (e.g., µmol/min/mg protein).
Gene Expression Analysis of Cannabinoid Synthase Genes
This protocol outlines the steps for analyzing the expression levels of the CBDAS gene and other related synthase genes in Cannabis sativa tissues using quantitative real-time PCR (qRT-PCR).
4.3.1. Materials and Reagents
-
Cannabis sativa tissue (e.g., glandular trichomes, young leaves)
-
Liquid nitrogen
-
RNA extraction kit (plant-specific)
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix (SYBR Green-based)
-
Primers specific for the CBDAS gene and a reference gene (e.g., actin or ubiquitin)
-
qRT-PCR instrument
4.3.2. RNA Extraction and cDNA Synthesis
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to preserve RNA integrity.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
4.3.3. qRT-PCR
-
Design and validate primers for the CBDAS gene and a stable reference gene.
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, primers, and SYBR Green master mix.
-
Perform the qRT-PCR on a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
4.3.4. Data Analysis
-
Determine the cycle threshold (Ct) values for the CBDAS gene and the reference gene.
-
Calculate the relative expression of the CBDAS gene using the ΔΔCt method.
Visualizations
Caption: The biosynthesis pathway of this compound (CBDVA) in Cannabis sativa.
References
- 1. Purification and Characterization of Cannabidiolic-acid Synthase from Cannabis sativa L. | Semantic Scholar [semanticscholar.org]
- 2. trichomeanalytical.com [trichomeanalytical.com]
- 3. naturaldos.com [naturaldos.com]
- 4. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the adaptive role of this compound (CBDVA) in aphid defense in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. secretnature.com [secretnature.com]
The Discovery and Isolation of Cannabidivarinic Acid (1977): A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the seminal 1977 discovery and isolation of Cannabidivarinic acid (CBDVA), a propyl cannabinoid acid from a Thai variant of Cannabis sativa. The methodologies and findings of Shoyama, Hirano, Makino, Umekita, and Nishioka, as detailed in their landmark paper, "Cannabis. X. The Isolation and Structures of Four New Propyl Cannabinoid Acids, Tetrahydrocannabivarinic Acid, this compound, Cannabichromevarinic Acid and Cannabigerovarinic Acid, from Thai Cannabis, 'Meao Variant'," are presented herein.[1] This document adheres to modern standards of data presentation and includes detailed experimental protocols and visual representations of the workflows and potential biological pathways.
Introduction
The 1977 publication by Shoyama and colleagues marked the first reported isolation of propyl cannabinoid acids from Cannabis.[1] Among the novel compounds identified was this compound (CBDVA), the acidic precursor to the more widely studied cannabidivarin (B1668262) (CBDV). This discovery expanded the known chemical diversity of the Cannabis plant and laid the groundwork for future research into the therapeutic potential of these less abundant cannabinoids. This guide revisits the original isolation and characterization of CBDVA, offering a detailed look at the experimental procedures and the analytical data that led to its structural elucidation.
Experimental Protocols
The following protocols are based on the methods described in the 1977 publication by Shoyama et al.
Plant Material and Extraction
-
Plant Material: Dried and powdered Cannabis sativa L. of the Thai "Meao variant."
-
Extraction Solvent: Benzene (B151609).
-
Procedure:
-
The dried and powdered plant material was subjected to extraction with benzene.
-
The resulting benzene extract was concentrated to yield a crude extract.
-
Isolation and Purification
The isolation of CBDVA from the crude benzene extract was achieved through polyamide column chromatography.[2]
-
Chromatographic Support: Polyamide resin.
-
Elution Solvents: A gradient of water and methanol (B129727).
-
Procedure:
-
A chromatographic column was packed with polyamide resin.
-
The crude benzene extract was loaded onto the column.
-
The column was eluted with a stepwise gradient of increasing methanol concentration in water, ranging from a 1:1 to a 1:6 water to methanol ratio.[2]
-
Fractions were collected and analyzed for the presence of cannabinoid acids.
-
Fractions containing CBDVA were pooled and concentrated.
-
Structural Elucidation
The structure of the isolated CBDVA was determined using a combination of spectroscopic techniques, including Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.[2]
Data Presentation
The following tables summarize the key quantitative and qualitative data from the 1977 study for the characterization of this compound.
| Parameter | Value |
| Source Material | Cannabis sativa L. (Thai 'Meao variant') |
| Extraction Method | Benzene Extraction |
| Isolation Method | Polyamide Column Chromatography |
| Elution System | Water-Methanol Gradient (1:1 to 1:6) |
Table 1: Summary of Isolation and Purification Parameters for CBDVA
| Spectroscopic Method | Key Observations for Structural Elucidation |
| UV Spectroscopy | Data contributed to the identification of the chromophore. |
| IR Spectroscopy | Provided information on the functional groups present in the molecule. |
| ¹H-NMR Spectroscopy | Enabled the determination of the proton framework and the overall structure of CBDVA. |
Table 2: Spectroscopic Data for the Structural Elucidation of CBDVA
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isolation of CBDVA as described by Shoyama et al. in 1977.
References
- 1. Cannabis. X. The Isolation and Structures of Four New Propyl Cannabinoid Acids, Tetrahydrocannabivarinic Acid, this compound, Cannabichromevarinic Acid and Cannabigerovarinic Acid, from Thai Cannabis, 'Meao Variant' | Semantic Scholar [semanticscholar.org]
- 2. Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Properties of Cannabidivarinic Acid (CBDVA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidivarinic acid (CBDVA) is a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. As the carboxylic acid precursor to the more widely studied cannabidivarin (B1668262) (CBDV), CBDVA is distinguished by a characteristic propyl side chain, which differentiates it from its pentyl homolog, cannabidiolic acid (CBDA). This structural distinction influences its physicochemical properties and biological activity, making it a compound of increasing interest for therapeutic applications. This guide provides a detailed examination of the molecular structure of CBDVA, with a specific focus on its propyl side chain. It includes a summary of its physicochemical and pharmacokinetic properties, a detailed overview of its biosynthesis, a representative experimental protocol for its quantification, and an exploration of its known pharmacological activities and molecular targets.
Introduction
This compound (CBDVA) is one of over 120 cannabinoids produced by Cannabis sativa. Like other primary cannabinoids, it exists in the plant in its acidic form and is the direct precursor to cannabidivarin (CBDV) through decarboxylation, a process typically induced by heat or light. The defining structural feature of CBDVA is the three-carbon propyl group attached to its resorcinyl core. This contrasts with the five-carbon pentyl chain of its more famous analog, cannabidiolic acid (CBDA), the precursor to cannabidiol (B1668261) (CBD). While research has historically focused on major cannabinoids like THC and CBD, the therapeutic potential of minor cannabinoids such as CBDVA is now gaining significant attention for its potential anti-inflammatory, anticonvulsant, and neuroprotective properties.
Molecular Structure and Stereochemistry
The chemical identity of CBDVA is rooted in its precise molecular architecture.
-
IUPAC Name: 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid[1]
-
Molecular Formula: C₂₀H₂₆O₄[1]
-
CAS Number: 31932-13-5
The structure consists of three main components: a resorcinyl core (specifically, a divarinolic acid moiety), a p-menthadienyl group, and a carboxylic acid group.
The Propyl Side Chain: A Defining Feature
The key differentiator for the "varin" series of cannabinoids, including CBDVA, is the n-propyl (C₃H₇) side chain attached to the aromatic ring. This is in contrast to the n-pentyl (C₅H₁₁) chain found in major cannabinoids like CBDA and THC. This shorter alkyl chain has significant implications for the molecule's properties:
-
Lipophilicity: The shorter propyl chain reduces the overall lipophilicity of CBDVA compared to CBDA. This can affect how the molecule interacts with biological membranes, its absorption, distribution, metabolism, and excretion (ADME) profile, and its binding affinity for molecular targets.
-
Receptor Interaction: The length and conformation of the alkyl side chain are critical for binding to cannabinoid receptors and other targets. While CBDVA and its decarboxylated form CBDV exhibit low affinity for the primary cannabinoid receptors (CB1 and CB2), the propyl chain is crucial for its interactions with other targets, such as transient receptor potential (TRP) channels.[2]
Physicochemical and Pharmacokinetic Properties
Quantitative data for CBDVA is still emerging. The table below summarizes known properties, drawing from in vivo mouse studies and chemical data.
| Property | Value | Source / Notes |
| Molecular Formula | C₂₀H₂₆O₄ | [1] |
| Molecular Weight | 330.4 g/mol | [1] |
| LogP (Predicted) | ~5.5-6.0 | Predicted based on structural similarity to CBDA (LogP ~6.1-6.6) but with a shorter alkyl chain. |
| Aqueous Solubility | Poor | As a lipophilic molecule, it is practically insoluble in water, similar to other cannabinoids.[3] |
| Plasma t_max_ | 15 min | Following intraperitoneal (i.p.) administration in mice. |
| Plasma t_½_ | 49 min | Following i.p. administration in mice. |
| Brain t_max_ | 30 min | Following i.p. administration in mice. |
| Brain t_½_ | 19 min | Following i.p. administration in mice. |
| Brain-Plasma Ratio | 0.02 | Suggests poor penetration of the blood-brain barrier. |
Biosynthesis of CBDVA
CBDVA is a product of the plant's intricate secondary metabolism pathways. Its synthesis begins with the alkylation of divarinolic acid (as opposed to olivetolic acid for the pentyl cannabinoids) with geranyl pyrophosphate (GPP).
-
Precursor Synthesis: The pathway starts with the formation of divarinolic acid.
-
Formation of CBGVA: The enzyme aromatic prenyltransferase catalyzes the combination of divarinolic acid and GPP to produce cannabigerovarinic acid (CBGVA). CBGVA is the central precursor to all varin-type cannabinoids.[4]
-
Enzymatic Conversion to CBDVA: The enzyme CBDVA synthase facilitates an oxidative cyclization of the geranyl group of CBGVA, leading to the formation of CBDVA.
References
Unraveling the Pharmacological Profile of Raw Cannabidivarinic Acid (CBDVA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarinic acid (CBDVA), a naturally occurring cannabinoid from the Cannabis sativa plant, is emerging as a compound of significant interest within the scientific community. As the carboxylic acid precursor to cannabidivarin (B1668262) (CBDV), this non-psychoactive molecule is being investigated for a range of potential therapeutic applications, including its anti-inflammatory, anti-nausea, anticonvulsant, and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of raw CBDVA, presenting key quantitative data, detailed experimental methodologies, and visual representations of its known mechanisms of action.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity of CBDVA. It is important to note that research into the specific interactions of CBDVA is ongoing, and the data landscape is continually evolving.
| Target | Assay Type | Species | Cell Line | Parameter | Value | Reference(s) |
| T-type Calcium Channel (Cav3.1) | Fluorescence-based assay | Human | HEK-293 | IC50 | 2 µM | [1][2][3] |
| T-type Calcium Channel (Cav3.2) | Fluorescence-based assay | Human | HEK-293 | IC50 | 11 µM | [1][2][3] |
| G-protein coupled receptor 55 (GPR55) | Alphascreen technology | Human | HEK-293 | Activity | Antagonist | [1][3] |
Table 1: In Vitro Activity of this compound (CBDVA)
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition.
| Parameter | Vehicle | Route of Administration | Dose | tmax (plasma) | t1/2 (plasma) | Cmax (plasma) | Brain-Plasma Ratio | Reference(s) |
| Time to maximum concentration | Oil | Intraperitoneal (i.p.) | 5 mg/kg | 15 min | 49 min | 0.8 µg/mL | 0.02 | |
| Half-life | Oil | Intraperitoneal (i.p.) | 5 mg/kg | 15 min | 49 min | 0.8 µg/mL | 0.02 | |
| Maximum concentration | Oil | Intraperitoneal (i.p.) | 5 mg/kg | 15 min | 49 min | 0.8 µg/mL | 0.02 | |
| Brain to Plasma Concentration Ratio | Oil | Intraperitoneal (i.p.) | 5 mg/kg | 15 min | 49 min | 0.8 µg/mL | 0.02 |
Table 2: Pharmacokinetic Parameters of this compound (CBDVA) in Mice
tmax: Time to reach maximum concentration; t1/2: Half-life; Cmax: Maximum concentration.
Key Pharmacological Effects and Mechanisms of Action
Anticonvulsant and Neuroprotective Properties
Preliminary research suggests that CBDVA possesses anticonvulsant and neuroprotective effects.[4] One of the primary mechanisms contributing to these effects is its interaction with T-type calcium channels.[1][2][3]
Signaling Pathway: Inhibition of T-type Calcium Channels
CBDVA has been shown to inhibit the activity of T-type calcium channels, specifically Cav3.1 and Cav3.2.[1][2][3] These channels play a crucial role in regulating neuronal excitability, and their inhibition can lead to a reduction in seizure activity.
Anti-inflammatory Effects
CBDVA has demonstrated potential anti-inflammatory properties.[4] While the precise mechanisms are still under investigation, its interaction with the GPR55 receptor is thought to play a role. Additionally, cannabinoids, in general, are known to modulate inflammatory responses through various pathways.[5][6][7]
Signaling Pathway: GPR55 Antagonism and Putative Anti-inflammatory Cascade
CBDVA acts as an antagonist at the GPR55 receptor.[1][3] GPR55 activation is implicated in inflammatory processes, and its inhibition by CBDVA may contribute to the observed anti-inflammatory effects.
Enzyme Inhibition
In vitro studies have indicated that CBDVA, along with other minor cannabinoids, can inhibit certain cytochrome P450 (CYP) enzymes. Specifically, CBDVA has been shown to inhibit CYP2C9 and partially inhibit CYP2C19. This suggests a potential for drug-drug interactions, a critical consideration in drug development.
Experimental Protocols
T-type Calcium Channel Inhibition Assay (Fluorescence-based)
This protocol outlines a common method for assessing the inhibitory activity of compounds on T-type calcium channels using a fluorescence-based assay in a high-throughput format.
Objective: To determine the IC50 value of CBDVA for the inhibition of human Cav3.1 and Cav3.2 channels.
Materials:
-
HEK-293 cells stably expressing human Cav3.1 or Cav3.2 channels.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CBDVA stock solution in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., a known T-type calcium channel blocker).
-
384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the HEK-293 cells expressing the target channel into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye for a specified time at 37°C.
-
Compound Addition: Prepare serial dilutions of CBDVA in assay buffer. Add the diluted CBDVA or control compounds to the respective wells of the microplate.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of each well using the microplate reader.
-
Channel Activation and Signal Detection: Add a solution containing a high concentration of calcium chloride to all wells to activate the T-type calcium channels. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) for each well. Plot the percentage of inhibition against the logarithm of the CBDVA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. vibebycalifornia.com [vibebycalifornia.com]
- 5. Cannabinoids as novel anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
Investigating the anticonvulsant properties of CBDVA
An In-depth Technical Guide to the Anticonvulsant Properties of Cannabidivarinic Acid (CBDVA)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CBDVA), a non-psychotropic phytocannabinoid and a carboxylic acid precursor to cannabidivarin (B1668262) (CBDV), is emerging as a compound of significant interest in the field of epilepsy research. Preclinical evidence highlights its potential as an anticonvulsant, operating through distinct molecular mechanisms compared to traditional antiepileptic drugs. This technical guide synthesizes the current state of knowledge on CBDVA, focusing on its anticonvulsant properties, mechanisms of action, and relevant experimental data. Detailed experimental protocols, quantitative efficacy data from in vivo and in vitro models, and pharmacokinetic parameters are presented to provide a comprehensive resource for the scientific community.
Introduction
Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients exhibiting resistance to currently available treatments.[1] This treatment gap necessitates the exploration of novel therapeutic agents with unique mechanisms of action. The cannabis plant contains a plethora of phytocannabinoids beyond the well-known THC and CBD, and their acidic precursors are now being investigated for their therapeutic potential.[2] this compound (CBDVA) has demonstrated anticonvulsant effects in preclinical models, suggesting it may be a viable candidate for further development as an antiepileptic drug.[2][3][4] This document provides a detailed overview of the scientific investigation into the anticonvulsant properties of CBDVA.
Mechanism of Action
Current research indicates that CBDVA exerts its anticonvulsant effects through a multi-target mechanism, primarily involving the modulation of key ion channels and receptors implicated in neuronal excitability. Unlike its neutral counterpart CBDV, whose mechanism is still largely unidentified but considered CB1 receptor-independent, CBDVA's actions are being progressively elucidated.[3][5][6]
Inhibition of T-Type Calcium Channels
A primary mechanism underlying CBDVA's anticonvulsant activity is the inhibition of low-voltage-activated T-type calcium channels.[3] These channels, particularly CaV3.1 and CaV3.2, are crucial in modulating neuronal excitability and are established targets for several anticonvulsant drugs.[3][6] In vitro studies have shown that CBDVA potently inhibits both CaV3.1 and CaV3.2 channels at clinically relevant concentrations.[3][7] The inhibition is state-dependent, with CBDVA preferentially blocking the channels in a slow inactivated state.[3][6]
Antagonism of GPR55 Receptors
In addition to its effects on ion channels, CBDVA acts as an antagonist of the G-protein coupled receptor 55 (GPR55).[3][8] GPR55 is considered a novel cannabinoid receptor and is implicated in regulating seizure activity.[3][6] The antagonism of GPR55 by CBDVA is thought to contribute to its overall anticonvulsant profile.[3][6]
Modulation of Voltage-Gated Sodium Channels
Recent studies have also explored the effects of CBDVA on voltage-gated sodium channels (NaV), which are critical for the initiation and propagation of action potentials and are well-established targets for antiepileptic drugs.[2][4] CBDVA has been shown to reduce the availability of NaV channels, including subtypes NaV1.1, NaV1.2, NaV1.6, and NaV1.7, by modifying their biophysical properties.[2][4]
Signaling Pathway Diagram
References
- 1. Efficacy of Phytocannabinoids in Epilepsy Treatment: Novel Approaches and Recent Advances [mdpi.com]
- 2. Frontiers | Beyond CBD: Inhibitory effects of lesser studied phytocannabinoids on human voltage-gated sodium channels [frontiersin.org]
- 3. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Neuroprotective Effects of Cannabidivarinic Acid (CBDVA) In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarinic acid (CBDVA) is a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. It is the acidic precursor to cannabidivarin (B1668262) (CBDV), a compound that has garnered significant interest for its anticonvulsant properties.[1] While research into CBDVA is still in its nascent stages compared to more prominent cannabinoids like cannabidiol (B1668261) (CBD) and tetrahydrocannabinol (THC), preliminary in vitro studies suggest that CBDVA possesses anti-inflammatory and anticonvulsant properties that may contribute to neuroprotective effects.[2][3] Neuroprotection, in the context of neurological disorders, involves the preservation of neuronal structure and function. Key mechanisms underlying neurodegeneration include neuroinflammation, oxidative stress, and excitotoxicity. This technical guide synthesizes the current in vitro evidence for the potential neuroprotective mechanisms of CBDVA, providing a foundation for future research and drug development.
Data Presentation: In Vitro Effects of CBDVA
The following tables summarize the qualitative and quantitative findings from in vitro studies on CBDVA and related compounds. Due to the limited research on CBDVA, data on its effects are still emerging.
Table 1: Summary of In Vitro Effects of this compound (CBDVA)
| Effect | In Vitro Model | Key Findings | Reference(s) |
| Anti-inflammatory | Immune Cells | Effective in reducing the production of pro-inflammatory markers. | [2] |
| Anti-inflammatory | BV2 Microglial Cells | Cannabis sativa L. extracts containing CBDVA inhibited inflammatory mediators. | [4] |
| Anticonvulsant | Recombinant T-type Calcium Channels | Inhibited a subclass of T-type calcium channels, which are involved in controlling nerve cell excitability. | [3] |
Table 2: Comparative In Vitro Neuroprotective Effects of Related Cannabinoids (CBD and CBDV)
| Cannabinoid | Effect | In Vitro Model | Key Findings | Reference(s) |
| CBDV | Anti-inflammatory | Brain Organoids | Showed potential anti-inflammatory effects in response to lipopolysaccharide (LPS) stimulation. | [5] |
| CBDV | Anticonvulsant | Mouse and Rat Brain Slices | Decreased seizures in multiple models. | [3] |
| CBD | Neuroprotective | Primary Cortical Neuronal Cell Culture | Low concentrations ameliorated H2O2-evoked cell damage. | [6] |
| CBD | Anti-inflammatory | RAW 264.7 Mouse Macrophage Cells | Inhibited LPS-induced phosphorylation of NF-κB and MAPK. | [7] |
| CBD | Neuroprotective | Murine Hippocampal HT22 Cells | Reduced neuronal viability at concentrations >1 μM. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for assessing the in vitro effects of cannabinoids like CBDVA.
Assessment of Anti-inflammatory Activity in Microglial Cells
This protocol is a generalized procedure for evaluating the anti-inflammatory effects of a test compound, such as CBDVA, in a microglial cell line (e.g., BV2).
-
Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of CBDVA for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.
-
Nitric Oxide (NO) Assay: The production of nitric oxide, a pro-inflammatory mediator, is measured using the Griess reagent. After 24 hours of LPS stimulation, the cell culture supernatant is collected and mixed with the Griess reagent. The absorbance is measured at 540 nm, and the concentration of nitrite (B80452) is determined from a standard curve.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To investigate the effects on signaling pathways, cell lysates are collected and subjected to Western blotting to determine the expression and phosphorylation levels of key inflammatory proteins such as NF-κB and MAPKs.
Electrophysiological Assessment of T-type Calcium Channel Inhibition
This protocol describes a method for evaluating the inhibitory effects of a compound like CBDVA on T-type calcium channels using patch-clamp electrophysiology in a heterologous expression system (e.g., HEK293 cells).
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. The cells are transiently transfected with plasmids encoding the specific T-type calcium channel subunit of interest (e.g., Cav3.1, Cav3.2, or Cav3.3) and a fluorescent reporter protein (e.g., GFP) to identify transfected cells.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The extracellular solution contains a high concentration of Ba2+ or Ca2+ as the charge carrier. The intracellular solution is formulated to isolate the calcium channel currents.
-
Data Acquisition: T-type calcium channel currents are elicited by a voltage protocol, typically a depolarization step from a hyperpolarized holding potential. The peak inward current is measured before and after the application of CBDVA at various concentrations.
-
Data Analysis: The inhibitory effect of CBDVA is quantified by calculating the percentage of current reduction. A concentration-response curve is generated, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a Hill equation.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: Proposed anti-inflammatory action of CBDVA in immune cells.
Caption: Inhibition of T-type calcium channels by CBDVA.
References
- 1. secretnature.com [secretnature.com]
- 2. vibebycalifornia.com [vibebycalifornia.com]
- 3. naturaldos.com [naturaldos.com]
- 4. In Vitro and In Vivo Anti-Inflammatory and Antidepressant-like Effects of Cannabis sativa L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The In Vitro Pharmacology of Cannabidivarin (CBDV) [harvest.usask.ca]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabidiol Impairs Brain Mitochondrial Metabolism and Neuronal Integrity - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Cannabidivarin: A Technical Guide to CBDVA as a Precursor
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarin (CBDV) is a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, gaining significant attention for its therapeutic potential, particularly in the context of neurological and inflammatory disorders.[1][2] The primary route to obtaining CBDV, both naturally within the plant and often in laboratory settings, is through the transformation of its acidic precursor, Cannabidivarinic Acid (CBDVA).[3][4] Understanding the nuances of this conversion is critical for researchers and developers aiming to harness the potential of CBDV for pharmaceutical applications. This technical guide provides a comprehensive overview of CBDVA as a precursor to CBDV, detailing the biosynthetic and synthetic pathways, experimental protocols for conversion, quantitative data on transformation kinetics, and an exploration of the downstream signaling pathways of the resulting CBDV.
The Precursor: this compound (CBDVA)
CBDVA is a naturally occurring cannabinoid acid in Cannabis sativa.[5] Like other acidic cannabinoids, it is the biosynthetic precursor to its neutral counterpart, CBDV.[6] The key structural difference between CBDVA and CBDV lies in the presence of a carboxylic acid group on the olivetolic acid portion of the molecule, which is removed during the conversion process.[4]
Pathways to Cannabidivarin: From Biosynthesis to Laboratory Conversion
The formation of CBDV from CBDVA can be understood through two primary pathways: the natural biosynthetic process within the cannabis plant and the induced chemical conversion, primarily through decarboxylation, in a laboratory or processing setting.
Biosynthetic Pathway
The biosynthesis of CBDVA in Cannabis sativa is an enzymatic process that begins with the precursors Geranyl pyrophosphate (GPP) and Divarinolic acid. These molecules are alkylated to form Cannabigerovarinic acid (CBGVA), the parent compound to the "varin" series of cannabinoids.[6] Subsequently, the enzyme Cannabidiolic acid (CBDA) synthase acts on CBGVA, catalyzing an oxidative cyclization to form CBDVA.[7][8]
Caption: Biosynthesis of CBDVA from precursor molecules.
Chemical Conversion: Decarboxylation
The conversion of CBDVA to CBDV is primarily achieved through decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2).[4] This process is most commonly induced by heat.[9] While it can occur slowly at ambient temperatures over time, the rate is significantly increased with elevated temperatures.[10][11]
Experimental Protocols
Thermal Decarboxylation of CBDVA
This protocol describes a typical procedure for the thermal conversion of CBDVA to CBDV in a laboratory setting.
Objective: To convert CBDVA to CBDV with high efficiency.
Materials:
-
Isolated CBDVA (solid or in a solvent)
-
Vacuum oven or a temperature-controlled oven with an inert atmosphere (e.g., nitrogen or argon)
-
Reaction vials
-
Solvent for dissolution (e.g., ethanol (B145695), methanol, or acetonitrile)
-
Analytical instrumentation for monitoring the reaction (e.g., HPLC-UV, GC-MS)
Procedure:
-
An accurately weighed amount of CBDVA is placed in a reaction vial. If starting with a solution, the solvent is evaporated under a gentle stream of nitrogen.
-
The vial is placed in a pre-heated vacuum oven. The temperature is maintained at a constant, predetermined level (e.g., 80°C, 100°C, or 120°C).
-
Samples are taken at various time points to monitor the progress of the reaction.
-
For analysis, the samples are dissolved in a suitable solvent to a known concentration.
-
The concentration of CBDVA and CBDV in each sample is determined using a calibrated HPLC-UV or GC-MS method.[10][12]
Note on GC-MS Analysis: When using Gas Chromatography-Mass Spectrometry (GC-MS), it is important to be aware that the high temperatures of the injection port can cause on-instrument decarboxylation of any remaining CBDVA.[13][14] This can lead to an overestimation of the CBDV concentration. Derivatization or the use of a lower injection port temperature can mitigate this issue.[12]
Isolation of CBDVA from Cannabis sativa
For researchers wishing to isolate the starting material, the following protocol provides a general guideline.
Objective: To isolate CBDVA from Cannabis sativa plant material.
Procedure:
-
Extraction: The dried and ground plant material is extracted with a suitable solvent such as ethanol or supercritical CO2.[1]
-
Winterization: The crude extract is dissolved in ethanol and chilled to a low temperature (e.g., -20°C) to precipitate waxes and lipids, which are then removed by filtration.[1]
-
Chromatographic Separation: The winterized extract is subjected to chromatographic separation, such as flash chromatography or preparative HPLC, to isolate CBDVA from other cannabinoids.[15]
Quantitative Data on CBDVA to CBDV Conversion
The kinetics of the thermal decarboxylation of CBDVA follow a first-order reaction. The rate of conversion is highly dependent on temperature.
| Temperature (°C) | Rate Equation | R² |
| 80 | y = 0.0108x + 0.2422 | 0.8880 |
| 100 | y = 0.0187x + 0.9568 | 0.9188 |
| 120 | y = 0.0253x + 1.8324 | 0.8551 |
| Table based on data from a study on the thermo-chemical conversion kinetics of cannabinoid acids.[16] |
Signaling Pathways of Cannabidivarin (CBDV)
Once formed, CBDV interacts with several targets within the endocannabinoid system and beyond, exhibiting a complex pharmacological profile.
Interaction with TRP Channels
CBDV is known to be an agonist of the Transient Receptor Potential (TRP) channels, including TRPV1, TRPV2, and TRPA1.[11][17] Activation of TRPV1, in particular, leads to an influx of calcium ions (Ca2+), which can modulate neuronal excitability.[3][18] The sustained activation of TRPV1 by agonists like CBDV can lead to its desensitization, a potential mechanism for its anti-epileptic and analgesic effects.[18]
Caption: CBDV-mediated activation and desensitization of the TRPV1 channel.
Modulation of GPR55 Signaling
CBDV also acts as an antagonist at the G-protein coupled receptor 55 (GPR55).[19][20] The activation of GPR55 is linked to the Gq and G12/13 protein pathways, leading to the activation of RhoA and phospholipase C (PLC), which in turn mobilizes intracellular calcium.[2][6][21] By antagonizing this receptor, CBDV can inhibit these downstream signaling events.
Caption: CBDV inhibits GPR55 signaling pathways.
Inhibition of 2-AG Synthesis
CBDV has been shown to inhibit diacylglycerol (DAG) lipase, the primary enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[22][23] By reducing the levels of 2-AG, CBDV can indirectly modulate the activity of cannabinoid receptors CB1 and CB2, for which 2-AG is a primary endogenous ligand.
Caption: CBDV inhibits the synthesis of the endocannabinoid 2-AG.
Conclusion
This compound (CBDVA) is the essential precursor to Cannabidivarin (CBDV). The efficient conversion of CBDVA to CBDV through decarboxylation is a fundamental process for both research and the production of CBDV for potential therapeutic use. A thorough understanding of the kinetics of this conversion, coupled with a detailed knowledge of the complex signaling pathways of CBDV, is paramount for the continued development of this promising cannabinoid. Further research into the enzymatic kinetics of CBDVA synthase and the optimization of decarboxylation protocols will undoubtedly contribute to unlocking the full therapeutic potential of CBDV.
References
- 1. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. secretnature.com [secretnature.com]
- 5. researchgate.net [researchgate.net]
- 6. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabidiolic-acid synthase, the chemotype-determining enzyme in the fiber-type Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharm.or.jp [pharm.or.jp]
- 9. researchgate.net [researchgate.net]
- 10. iris.unimore.it [iris.unimore.it]
- 11. researchgate.net [researchgate.net]
- 12. Chemical transformation of cannabidiol into psychotropic cannabinoids under acidic reaction conditions: Identification of transformed products by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Rapid isolation procedure for Δ9-tetrahydrocannabinolic acid A (THCA) from Cannabis sativa using two flash chromatography systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermo-chemical conversion kinetics of cannabinoid acids in hemp (Cannabis sativa L.) using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of l-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. realmofcaring.org [realmofcaring.org]
- 23. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Cannabigerovarinic Acid (CBGVA) in the Synthesis of Cannabidivarinic Acid (CBDVA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidivarinic acid (CBDVA) is a propyl cannabinoid of growing interest for its potential therapeutic applications. Its biosynthesis in Cannabis sativa and in engineered microorganisms hinges on the availability of its direct precursor, cannabigerovarinic acid (CBGVA). This technical guide delineates the crucial role of CBGVA in the synthesis of CBDVA, providing an in-depth overview of the biosynthetic pathway, the key enzyme involved, and methodologies for its production and analysis. This document consolidates available quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate the core concepts for researchers, scientists, and professionals in drug development.
Introduction
The landscape of cannabinoid research is expanding beyond the well-known pentyl cannabinoids like cannabidiolic acid (CBDA) and tetrahydrocannabinolic acid (THCA) to their varin counterparts, which possess a propyl side chain. These structural analogues, including this compound (CBDVA), are gaining attention for their unique pharmacological profiles. The synthesis of these varin cannabinoids follows a parallel biosynthetic pathway to the pentyl cannabinoids, with cannabigerovarinic acid (CBGVA) serving as the key precursor, analogous to the central role of cannabigerolic acid (CBGA)[1]. This guide focuses on the enzymatic conversion of CBGVA to CBDVA, a critical step in the production of this promising cannabinoid.
The Biosynthetic Pathway: From Precursors to CBDVA
The biosynthesis of CBDVA is a multi-step process that begins with the condensation of divarinolic acid and geranyl pyrophosphate to form CBGVA[2]. This initial step is catalyzed by an aromatic prenyltransferase. Subsequently, CBGVA is converted into CBDVA through an oxidative cyclization reaction.
The Central Role of CBGVA
CBGVA is the direct substrate for the synthesis of not only CBDVA but also other varin cannabinoid acids like tetrahydrocannabivarinic acid (THCVA) and cannabichromevarinic acid (CBCVA)[1]. The specific cannabinoid acid produced is determined by the downstream synthase enzyme that acts upon CBGVA.
The Key Enzyme: Cannabidiolic Acid (CBDA) Synthase
The enzymatic conversion of CBGVA to CBDVA is catalyzed by cannabidiolic acid (CBDA) synthase[2]. This enzyme is a flavinylated oxidase that facilitates the oxidative cyclization of the geranyl group of CBGVA to form the characteristic structure of CBDVA[3]. Notably, CBDA synthase does not require any external coenzymes for its activity[4]. The cannabinoid synthase enzymes, including CBDA synthase, are generally not selective based on the alkyl side chain length and can effectively convert both CBGA and CBGVA to their respective products[5].
Quantitative Data on CBDVA Synthesis
| Product | Host Organism | Precursor | Final Concentration | Reference |
| CBDVA | Saccharomyces cerevisiae | Butanoic acid (for de novo synthesis of divarinic acid) | 6.0 µg/L | [5] |
Experimental Protocols
This section provides a general framework for the enzymatic synthesis of CBDVA from CBGVA and the analytical methods for their quantification.
Purification of CBDA Synthase from Cannabis sativa
The following is a summarized protocol for the purification of CBDA synthase, adapted from the literature[6][7].
Materials:
-
Young, rapidly expanding leaves of a high-CBDA Cannabis sativa strain.
-
Extraction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, containing polyvinylpolypyrrolidone, L-ascorbic acid, and sodium metabisulfite).
-
DEAE-cellulose, Phenyl-Sepharose CL-4B, and Hydroxylapatite chromatography media.
-
Standard protein quantification reagents.
Procedure:
-
Homogenize fresh plant material in extraction buffer.
-
Centrifuge the homogenate to remove cell debris.
-
Perform ammonium sulfate precipitation on the supernatant.
-
Resuspend the protein pellet and dialyze against a suitable buffer.
-
Sequentially perform chromatography on DEAE-cellulose, Phenyl-Sepharose CL-4B, and Hydroxylapatite columns.
-
Monitor enzyme activity and protein concentration in the collected fractions.
-
Pool the active fractions and confirm purity using SDS-PAGE.
Enzymatic Synthesis of CBDVA
This protocol is based on the standard assay conditions for CBDA synthase with CBGA, which can be adapted for CBGVA[3].
Materials:
-
Purified CBDA synthase.
-
CBGVA substrate.
-
Reaction buffer: 100 mM sodium citrate (B86180) buffer (pH 5.0).
-
0.1% (w/v) Triton X-100.
-
Quenching solution (e.g., methanol (B129727) or acetonitrile).
Procedure:
-
Prepare a reaction mixture containing 100 mM sodium citrate buffer (pH 5.0), 0.1% (w/v) Triton X-100, and the desired concentration of CBGVA (e.g., 200 µM).
-
Initiate the reaction by adding a known amount of purified CBDA synthase.
-
Incubate the reaction mixture at 30°C for a specified time.
-
Stop the reaction by adding a quenching solution.
-
Analyze the reaction products using HPLC or LC-MS/MS.
Analytical Quantification of CBGVA and CBDVA
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the standard method for the quantification of cannabinoid acids.
Instrumentation:
-
HPLC system with a C18 reversed-phase column.
-
UV or MS detector.
Mobile Phase (example):
-
A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.
Procedure:
-
Prepare calibration standards of CBGVA and CBDVA of known concentrations.
-
Inject the standards to generate a calibration curve.
-
Inject the quenched reaction samples.
-
Identify and quantify CBGVA and CBDVA by comparing their retention times and peak areas to the calibration standards.
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass |
| Cannabigerovarinic Acid (CBGVA) | C₂₀H₂₈O₄ | 332.43 g/mol |
| This compound (CBDVA) | C₂₀H₂₆O₄ | 330.42 g/mol |
Conclusion
Cannabigerovarinic acid is the indispensable precursor for the synthesis of this compound. The enzymatic conversion, catalyzed by CBDA synthase, is a specific and efficient process that can be harnessed for the production of CBDVA, both in vitro and through biocatalysis in engineered microorganisms. Further research into the kinetic properties of CBDA synthase with CBGVA as a substrate will be crucial for optimizing production yields. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this promising varin cannabinoid.
References
- 1. secretnature.com [secretnature.com]
- 2. vaping360.com [vaping360.com]
- 3. 3402974.fs1.hubspotusercontent-na1.net [3402974.fs1.hubspotusercontent-na1.net]
- 4. pharm.or.jp [pharm.or.jp]
- 5. mdpi.com [mdpi.com]
- 6. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
The Obscure Cannabinoid: A Technical Guide to the Natural Occurrence of Cannabidivarinic Acid (CBDVA) in Rare Cannabis Strains
For Immediate Release
This technical guide provides an in-depth analysis of Cannabidivarinic Acid (CBDVA), a lesser-known, non-psychoactive cannabinoid found in specific and often rare cannabis chemovars. Geared towards researchers, scientists, and drug development professionals, this document details the natural occurrence, biosynthesis, and analytical protocols for CBDVA, while also exploring its potential therapeutic pathways. As the precursor to the more studied Cannabidivarin (CBDV), CBDVA represents a promising frontier in cannabinoid research.
Introduction to this compound (CBDVA)
This compound (CBDVA) is a naturally occurring phytocannabinoid found in the Cannabis sativa L. plant.[1][2][3] It is the acidic precursor to Cannabidivarin (CBDV), meaning CBDVA converts to CBDV through decarboxylation, a process typically induced by heat or light.[1][4] Like other acidic cannabinoids, CBDVA is non-intoxicating and is most abundant in raw cannabis material.[5]
First identified in 1977 by Japanese researchers studying a rare Thai landrace strain known as "Meao," CBDVA was largely overlooked for decades as scientific focus remained on the more prominent cannabinoids, THC and CBD.[1] However, recent advancements have renewed interest in minor cannabinoids, highlighting CBDVA's unique molecular structure and potential therapeutic applications in areas such as seizure disorders, inflammation, and neuroprotection.[1][3]
Natural Occurrence and Chemovars
CBDVA is considered a minor cannabinoid, as it is typically found in low concentrations across most commercial cannabis strains.[4] Its presence is closely linked to the genetics of the plant. Strains that are bred to be rich in CBDV will naturally contain higher levels of its acidic precursor, CBDVA.[5]
The highest concentrations of these varin-type cannabinoids (distinguished by a three-carbon side chain instead of the more common five-carbon chain) are often found in landrace indica strains originating from Asia and Africa.[6][7] Modern cannabis classification is shifting from the ambiguous "strain" nomenclature to a more precise "chemovar" system, which categorizes plants based on their specific cannabinoid and terpene profiles.[8][9][10] This approach is critical for identifying and cultivating plants with significant CBDVA content.
While specific quantitative data for CBDVA in many strains remains limited in publicly available literature, analysis of CBDV-rich strains provides a strong indication of notable CBDVA presence.
Table 1: Cannabis Strains Reported to Contain High Levels of CBDV (and by extension, CBDVA)
| Strain/Chemovar | Type | Reported CBDV or Varin-Cannabinoid Content | Reported THC/CBD Content | Geographic Origin/Breeding Notes |
| Royal CBDV | Sativa-dominant Hybrid | 5% CBDV | 5% CBD, 0.3% THC | One of the first commercially available high-CBDV strains. |
| Painkiller XL | Sativa-dominant Hybrid | Contains notable levels of CBDV. | ~9% THC, ~9% CBD | Bred for a balanced THC:CBD ratio.[6][7] |
| Royal Medic | Sativa-dominant Hybrid | Contains notable levels of CBDV. | 10% THC, 12% CBD | Popular among medical users.[6] |
| Landrace Strains | Indica | Generally higher in varin-cannabinoids. | Varies widely. | Includes varieties from India, Pakistan, and Mexico.[7] |
| "Meao" | Landrace | Strain in which CBDVA was first discovered. | Data not widely available. | Rare Thai landrace strain.[1] |
Biosynthesis of CBDVA
All cannabinoids in the cannabis plant originate from a common precursor. For the "varin" cannabinoids, this is Cannabigerovarinic Acid (CBGVA).[4] The biosynthesis of CBDVA is an enzyme-catalyzed process that occurs within the plant's trichomes.
The pathway diverges from the synthesis of major cannabinoids like CBDA and THCA, which use Olivetolic acid as a starting compound. Instead, the varin cannabinoids are derived from Divarinolic acid.[4][11] An enzymatic reaction converts CBGVA into CBDVA. This process is analogous to the conversion of Cannabigerolic Acid (CBGA) into Cannabidiolic Acid (CBDA) by the enzyme CBDA synthase.
Experimental Protocols
The accurate extraction, identification, and quantification of CBDVA from complex cannabis matrices require robust and validated analytical methodologies.
Extraction and Isolation Protocol
A common and efficient method for isolating cannabinoids from raw plant material involves supercritical fluid extraction followed by purification steps.
-
Sample Preparation : Dry the cannabis plant material (typically unfertilized female flowers) to a constant weight. Grind the material to a fine, consistent granulometry to maximize surface area for extraction. Hand-grinding is sometimes preferred to prevent thermal degradation from mechanical grinders.[3][12]
-
Supercritical Fluid Extraction (SFE) :
-
Apparatus : Supercritical fluid chromatograph.
-
Procedure : Load the ground plant material into the extraction vessel. Use supercritical CO₂ as the primary solvent, often with an ethanol (B145695) co-solvent, to extract the cannabinoids.
-
Rationale : SFE is highly efficient and uses non-toxic solvents, preserving the integrity of thermolabile compounds like CBDVA.
-
-
Winterization :
-
Procedure : Dissolve the crude extract from SFE in ethanol (e.g., 96% purity). Chill the solution at -20°C for 24-48 hours.[13] This causes waxes, lipids, and other undesirable compounds to precipitate.
-
Filtration : Filter the chilled solution to remove the precipitated solids, leaving a purified cannabinoid-rich liquid phase.
-
-
Solvent Evaporation : Remove the ethanol from the filtrate using a rotary evaporator to yield a concentrated cannabinoid extract.
-
Chromatographic Purification (Optional) : For isolating pure CBDVA, techniques like Fast Centrifugal Partition Chromatography (FCPC) or flash chromatography can be employed to separate individual cannabinoids from the concentrated extract.[13][14]
Quantification and Analysis Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of acidic cannabinoids as it does not involve high temperatures that would cause decarboxylation.
-
Instrumentation : An HPLC system equipped with a Photodiode Array (PDA) or Diode-Array Detector (DAD) is commonly used. For higher sensitivity and specificity, HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is preferred.[15][16]
-
Chromatographic Conditions :
-
Column : A C18 reverse-phase column (e.g., Ascentis® Express C18) is typically used for cannabinoid separation.
-
Mobile Phase : A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).
-
Detection : The PDA/DAD detector is set to monitor specific wavelengths for cannabinoid detection (e.g., 270 nm for CBDVA).
-
-
Sample Preparation for Analysis :
-
Accurately weigh the concentrated extract.
-
Dissolve the extract in a suitable solvent (e.g., methanol or ethanol) to a known concentration.
-
Filter the solution through a syringe filter (e.g., 0.2 µm) before injection into the HPLC system to remove any particulates.[17]
-
-
Quantification :
-
Prepare a series of calibration standards of known concentrations using a certified CBDVA reference standard.
-
Generate a calibration curve by plotting the peak area from the chromatogram against the concentration of the standards.
-
Quantify the amount of CBDVA in the sample by comparing its peak area to the calibration curve.
-
Signaling Pathways and Therapeutic Potential
Research into the specific pharmacological actions of CBDVA is still in its nascent stages.[2] However, studies on its decarboxylated form, CBDV, and its structural analog, CBD, provide valuable insights into its potential mechanisms of action. Cannabinoids exert their effects by interacting with a complex network of receptors and signaling pathways.
The endocannabinoid system (ECS), comprising cannabinoid receptors (CB1 and CB2), endogenous ligands, and metabolic enzymes, is a primary target.[18][19] Beyond the classic cannabinoid receptors, CBD and its analogs are known to modulate several other targets, including G-protein coupled receptors (GPCRs) and ion channels.
Key potential targets and pathways include:
-
Transient Receptor Potential (TRP) Channels : Specifically TRPV1, which is involved in the modulation of pain and inflammation.[20][21]
-
Serotonin Receptors : The 5-HT1A receptor is a key target for CBD's anxiolytic and antidepressant effects, and CBDVA may share similar interactions.[21][22]
-
G-Protein Coupled Receptor 55 (GPR55) : Often considered a third cannabinoid receptor, GPR55 is involved in regulating blood pressure and inflammatory responses. CBD acts as an antagonist at this receptor.[22]
-
Enzyme Inhibition : CBD can inhibit the Fatty Acid Amide Hydrolase (FAAH) enzyme, which is responsible for breaking down the endocannabinoid anandamide.[19][22] This inhibition increases endocannabinoid levels, leading to enhanced ECS signaling.
The potential therapeutic applications being investigated for CBDVA and CBDV include anticonvulsant effects for conditions like epilepsy, anti-inflammatory properties, and anti-nausea effects.[2][3][5]
Conclusion
This compound (CBDVA) stands as a compelling subject for future cannabinoid research. While its natural occurrence is limited to specific, often rare, cannabis chemovars, its unique structure and relationship to CBDV suggest significant therapeutic potential. The development of precise cultivation strategies based on chemovar identification, coupled with robust analytical protocols for extraction and quantification, is essential for advancing the scientific understanding of CBDVA. Further investigation into its specific signaling pathways will be critical for unlocking its full potential in drug development and clinical applications.
References
- 1. zenleafdispensaries.com [zenleafdispensaries.com]
- 2. vibebycalifornia.com [vibebycalifornia.com]
- 3. swissorganic.co.uk [swissorganic.co.uk]
- 4. naturaldos.com [naturaldos.com]
- 5. muvfl.com [muvfl.com]
- 6. harborcityhemp.com [harborcityhemp.com]
- 7. botanyfarms.com [botanyfarms.com]
- 8. A pharmacological characterization of Cannabis sativa chemovar extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemovars vs Strains - Cannavigia [cannavigia.com]
- 10. researchgate.net [researchgate.net]
- 11. cannactiva.com [cannactiva.com]
- 12. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cannabissciencetech.com [cannabissciencetech.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.apub.kr [cdn.apub.kr]
- 18. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. curaleafclinic.com [curaleafclinic.com]
The Therapeutic Potential of Cannabidivarinic Acid (CBDVA) in Dravet Syndrome: An In-Depth Technical Review of Early Preclinical Investigations
Foreword: Dravet syndrome is a severe, developmental and epileptic encephalopathy characterized by pharmacoresistant seizures, cognitive impairment, and an increased risk of sudden unexpected death in epilepsy (SUDEP). The urgent need for novel, effective therapeutics has led researchers to explore the anticonvulsant properties of various phytocannabinoids. While cannabidiol (B1668261) (CBD) has been approved for the treatment of seizures associated with Dravet syndrome, emerging preclinical evidence suggests that other, less abundant cannabinoids may also offer significant therapeutic benefits. This technical guide focuses on the early-stage research into cannabidivarinic acid (CBDVA), a carboxylic acid precursor to cannabidivarin (B1668262) (CBDV), and its potential as a novel agent for seizure management in Dravet syndrome.
Introduction: The Rationale for Investigating CBDVA in Dravet Syndrome
Dravet syndrome is primarily caused by mutations in the SCN1A gene, which encodes the α1 subunit of the Nav1.1 voltage-gated sodium channel, leading to impaired function of inhibitory interneurons and subsequent neuronal hyperexcitability. Current treatment strategies often provide incomplete seizure control, highlighting the necessity for therapies with novel mechanisms of action.
Acidic cannabinoids, such as CBDVA, are the predominant form of these compounds in the raw cannabis plant and have been shown to possess unique pharmacological properties distinct from their decarboxylated counterparts. Early research, primarily utilizing the Scn1a+/- mouse model of Dravet syndrome, has demonstrated the anticonvulsant potential of CBDVA, suggesting it may represent a promising new avenue for therapeutic intervention.[1][2]
Quantitative Analysis of CBDVA's Bioactivity and Efficacy
The following tables summarize the key quantitative data from early preclinical studies on CBDVA, focusing on its pharmacokinetic profile and its effects on seizure-related molecular targets and in a murine model of Dravet syndrome.
Pharmacokinetic Profile of CBDVA in Mice
| Parameter | Value | Vehicle | Administration | Reference |
| Plasma tmax | 15 min | Oil | Intraperitoneal | [3][4] |
| Plasma t1/2 | 49 min | Oil | Intraperitoneal | [3][4] |
| Brain tmax | 30 min | Oil | Intraperitoneal | [3][4] |
| Brain t1/2 | 19 min | Oil | Intraperitoneal | [3][4] |
| Brain-Plasma Ratio | 0.02 | Oil | Intraperitoneal | [3][4] |
Note: The low brain-to-plasma ratio suggests that CBDVA has poor penetration into the central nervous system when administered in an oil-based vehicle.[3][4]
In Vitro Efficacy of CBDVA on Key Molecular Targets
| Target | Assay Type | Metric | Value (µM) | Reference |
| Cav3.1 T-type Calcium Channel | Fluorescence-based Assay | IC50 | 2 | [1][5][6][7][8][9] |
| Cav3.2 T-type Calcium Channel | Fluorescence-based Assay | IC50 | 11 | [1][5][6][7][8][9] |
| GPR55 | AlphaScreen Assay | - | Antagonist | [1][5][7][8] |
Note: The IC50 values indicate that CBDVA is a potent inhibitor of specific T-type calcium channels, which are implicated in neuronal excitability and seizure generation.[1][5][6][7][8][9]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper, offering a reproducible framework for further investigation.
Hyperthermia-Induced Seizure Model in Scn1a+/- Mice
This in vivo model is a cornerstone for assessing the efficacy of potential anticonvulsant compounds in a genetically relevant model of Dravet syndrome.
Objective: To determine the effect of CBDVA on the temperature threshold for seizure induction in Scn1a+/- mice.
Materials:
-
Scn1a+/- mice (postnatal day 28-42) and wild-type littermates.
-
CBDVA dissolved in a suitable vehicle (e.g., oil or a Tween 80-based solution).
-
Rectal temperature probe and feedback temperature controller.
-
Heat lamp.
-
Observation chamber.
Procedure:
-
Administer CBDVA or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
Allow for a predetermined pretreatment period based on the pharmacokinetic profile of CBDVA.
-
Place the mouse in the observation chamber and insert the rectal probe to monitor core body temperature.
-
Allow the animal to habituate for at least 10 minutes and record the baseline body temperature.
-
Using the heat lamp connected to the temperature controller, increase the body temperature at a controlled rate (e.g., 0.5°C every 2 minutes).[5][10][11]
-
Continuously observe the mouse for signs of seizure activity, including tremors, clonus, and tonic-clonic convulsions.
-
Record the temperature at which the first generalized tonic-clonic seizure occurs.
Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channel Analysis
This in vitro technique allows for the direct measurement of ionic currents through T-type calcium channels in response to CBDVA application.
Objective: To characterize the inhibitory effects of CBDVA on Cav3.1 and Cav3.2 T-type calcium channels.
Materials:
-
HEK-293 cells stably expressing human Cav3.1 or Cav3.2 channels.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External and internal recording solutions.
-
CBDVA stock solution.
Procedure:
-
Culture HEK-293 cells expressing the T-type channel of interest on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with a patch pipette filled with the internal solution and form a gigaohm seal.
-
Rupture the cell membrane to establish the whole-cell configuration.
-
Record T-type currents using a voltage-clamp protocol. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) and then applying depolarizing voltage steps.[1]
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing CBDVA at the desired concentration.
-
Record the T-type currents in the presence of CBDVA to determine the extent of inhibition.
GPR55 Antagonism Assessment using AlphaScreen Technology
This assay is used to determine the functional antagonism of CBDVA at the GPR55 receptor.
Objective: To confirm that CBDVA acts as an antagonist at the GPR55 receptor.
Materials:
-
HEK-293 cells overexpressing the GPR55 receptor.
-
AlphaScreen cAMP detection kit.
-
GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI).
-
CBDVA.
-
White opaque 384-well microplates.
Procedure:
-
Seed the GPR55-expressing HEK-293 cells into the microplates.
-
Pre-incubate the cells with varying concentrations of CBDVA.
-
Stimulate the cells with a known concentration of the GPR55 agonist, LPI.
-
Following stimulation, lyse the cells and add the AlphaScreen acceptor and donor beads according to the kit protocol.
-
Incubate the plate in the dark to allow for the proximity-based reaction to occur.
-
Read the plate on an AlphaScreen-compatible reader. A decrease in the AlphaScreen signal in the presence of the agonist indicates GPR55 activation (and subsequent decrease in cAMP), and the ability of CBDVA to reverse this decrease indicates antagonism.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of CBDVA and the experimental workflow for its preclinical evaluation.
Proposed Signaling Pathway for CBDVA's Anticonvulsant Action
Caption: Proposed mechanism of action for CBDVA's anticonvulsant effects.
Preclinical Evaluation Workflow for CBDVA in Dravet Syndrome
Caption: Workflow for the preclinical evaluation of CBDVA for Dravet syndrome.
Discussion and Future Directions
Early preclinical studies provide compelling evidence for the anticonvulsant properties of CBDVA. The compound has been shown to inhibit T-type calcium channels and antagonize the GPR55 receptor, both of which are implicated in neuronal hyperexcitability.[1][5][7][8] Furthermore, research utilizing the Scn1a+/- mouse model of Dravet syndrome has demonstrated the potential of CBDVA to raise the seizure threshold in response to a hyperthermic challenge.[1]
Despite these promising initial findings, several key areas require further investigation before CBDVA can be considered a viable clinical candidate. The poor brain penetration of CBDVA, as indicated by its low brain-to-plasma ratio, presents a significant hurdle.[3][4] Future research should focus on the development of novel formulations or delivery systems to enhance its bioavailability in the central nervous system.
Additionally, more extensive preclinical studies are warranted to fully characterize the dose-response relationship of CBDVA, its long-term safety profile, and its efficacy against different seizure types observed in Dravet syndrome. Investigating the potential for synergistic effects when co-administered with existing anti-epileptic drugs would also be a valuable line of inquiry.
References
- 1. benchchem.com [benchchem.com]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. researchgate.net [researchgate.net]
- 4. realmofcaring.org [realmofcaring.org]
- 5. Frontiers | Heat-induced seizures, premature mortality, and hyperactivity in a novel Scn1a nonsense model for Dravet syndrome [frontiersin.org]
- 6. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]
- 7. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels | Semantic Scholar [semanticscholar.org]
- 10. Heat-induced seizures, premature mortality, and hyperactivity in a novel Scn1a nonsense model for Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
The Insecticidal Potential of Cannabidivarinic Acid (CBDVA): A Technical Guide for Researchers
For Immediate Release
FORT COLLINS, CO – Groundbreaking research into the chemical ecology of Cannabis sativa has identified Cannabidivarinic Acid (CBDVA), a minor cannabinoid, as a potent insecticidal agent against key agricultural pests. This technical guide provides an in-depth overview of the current scientific findings, offering researchers, scientists, and drug development professionals a comprehensive resource on the insecticidal properties of CBDVA.
Recent studies have demonstrated that CBDVA exhibits significant adverse effects on the survival and reproduction of both specialist and generalist aphid species, suggesting its potential as a novel, plant-derived biopesticide. This document synthesizes the available quantitative data, details the experimental methodologies used in these pivotal studies, and visualizes the experimental processes and logical frameworks that underpin this emerging area of research.
Executive Summary
There is growing evidence that cannabinoids, the unique secondary metabolites in Cannabis sativa, play a role in defending the plant against herbivores.[1][2] Recent investigations have pinpointed this compound (CBDVA) as a compound with significant insecticidal activity.[3][4] Greenhouse and laboratory experiments have shown that hemp genotypes with high concentrations of CBDVA experience significantly less aphid infestation.[2][4] Furthermore, direct supplementation of CBDVA into artificial diets has been shown to decrease the fecundity and survival of both the cannabis aphid (Phorodon cannabis) and the green peach aphid (Myzus persicae).[3][4] These findings strongly suggest that CBDVA is a key component of C. sativa's natural defense against insect pests and holds promise for the development of environmentally sustainable pest management solutions.[2][4]
Quantitative Data on Insecticidal Efficacy
The insecticidal effects of CBDVA have been quantified in choice and no-choice bioassays. The following tables summarize the key findings from studies on cannabis aphids and green peach aphids.
Table 2.1: Effect of High-CBDVA Hemp Genotype on Cannabis Aphid Population
| Treatment Group | Mean Aphid Population (± SE) after 14 Days |
| Low-CBDVA Genotype | 221.57 ± 37.27 |
| High-CBDVA Genotype | 12.58 ± 3.53 |
Data sourced from MacWilliams et al. (2025).[2][4]
Table 2.2: Effect of CBDVA Supplementation in Artificial Diet on Cannabis Aphid Fecundity
| Treatment Group (after 4 days) | Mean Nymphs Produced (± SE) |
| Diet Control | 109.56 ± 10.01 |
| DMSO Control | 52.67 ± 7.79 |
| 1 mM CBDVA + DMSO | 18.71 ± 5.21 |
Data sourced from MacWilliams et al. (2025).[2][4]
Table 2.3: Effect of CBDVA Supplementation in Artificial Diet on Green Peach Aphid Fecundity
| Treatment Group (after 3 days) | Mean Nymphs Produced (± SE) |
| Diet Control | 72.36 ± 6.82 |
| DMSO Control | 72.50 ± 3.97 |
| 0.5 mM CBDVA + DMSO | 11.60 ± 2.60 |
Data sourced from MacWilliams et al. (2025).[2][4]
Experimental Protocols
The following section details the methodologies employed in the key studies investigating the insecticidal properties of CBDVA.
Greenhouse Experiments
-
Plant Material: High- and low-CBDVA hemp genotypes were obtained from the USDA-ARS Hemp Germplasm Collection.
-
Aphid Infestation: Plants were infested with cannabis aphids to assess population growth over a 14-day period.
-
Data Collection: The total number of aphids on each plant was counted at the end of the experimental period.
-
Trichome Measurement: The density of trichomes on the leaves of high- and low-CBDVA genotypes was also recorded.[4]
Artificial Feeding Assays
-
Aphid Rearing: Colonies of cannabis aphids and green peach aphids were maintained on their respective host plants under controlled laboratory conditions.
-
Artificial Diet: A standardized artificial diet for aphids was prepared.
-
CBDVA Supplementation: The artificial diet was supplemented with varying concentrations of CBDVA, typically dissolved in Dimethyl sulfoxide (B87167) (DMSO). Control groups consisted of the diet alone and the diet with DMSO.
-
Bioassay: Aphids were placed in chambers with the supplemented or control diets.
-
Data Collection: The survival and fecundity (number of nymphs produced) of the aphids were monitored and recorded daily for a period of 3 to 4 days.[2][4]
Visualizations
The following diagrams illustrate the experimental workflow and the logical framework of the research into CBDVA's insecticidal properties.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms by which CBDVA exerts its insecticidal effects are currently not well understood and are an active area of investigation.[1] Unlike vertebrates, insects do not possess canonical cannabinoid receptors, suggesting a different mode of action.[1] Future research will likely focus on identifying the specific physiological and signaling pathways in insects that are disrupted by CBDVA.
Future Directions
The findings presented in this guide highlight the significant potential of CBDVA as a biopesticide. Key areas for future research include:
-
Elucidating the specific molecular targets and signaling pathways affected by CBDVA in insects.
-
Investigating the efficacy of CBDVA against a broader range of agricultural pests.
-
Optimizing extraction and formulation techniques for the development of stable and effective CBDVA-based insecticides.
-
Conducting field trials to evaluate the performance of CBDVA-based biopesticides under real-world agricultural conditions.
-
Assessing the potential non-target effects on beneficial insects to ensure environmental safety.[1]
The discovery of CBDVA's insecticidal properties opens up exciting new avenues for the development of sustainable pest management strategies, offering a promising alternative to conventional synthetic pesticides.[1][5]
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. Assessing the adaptive role of this compound (CBDVA) in aphid defense in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publications at this Location : USDA ARS [ars.usda.gov]
- 4. Assessing the adaptive role of this compound (CBDVA) in aphid defense in Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Interaction of Cannabidivarinic Acid (CBDVA) with the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the interaction between Cannabidivarinic Acid (CBDVA) and the endocannabinoid system (ECS). While research into CBDVA is still in its nascent stages, this document synthesizes the available preclinical data and provides a framework for its pharmacological activity. The guide details the known and hypothesized interactions of CBDVA with key components of the ECS, including cannabinoid receptors (CB1 and CB2), metabolic enzymes (FAAH and MAGL), and other related signaling pathways involving TRPV1 and GPR55. Recognizing the limited quantitative data specific to CBDVA, this document also presents relevant data for its non-acidic counterpart, Cannabidivarin (CBDV), to offer a comparative perspective. Detailed experimental protocols for key assays are provided to facilitate further research in this promising area. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding.
Introduction to the Endocannabinoid System and CBDVA
The endocannabinoid system (ECS) is a ubiquitous and critical signaling network responsible for maintaining physiological homeostasis. It plays a modulatory role in a vast array of bodily functions, including neurotransmission, inflammation, pain perception, and mood. The primary components of the ECS are:
-
Cannabinoid Receptors: CB1 and CB2 are the principal G protein-coupled receptors of the ECS. CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are predominantly found in the peripheral nervous system and on immune cells.
-
Endocannabinoids: These are endogenous lipid-based signaling molecules, with anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) being the most extensively studied.
-
Metabolic Enzymes: Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) are the primary enzymes responsible for the degradation of AEA and 2-AG, respectively.
This compound (CBDVA) is a non-intoxicating phytocannabinoid and the acidic precursor to Cannabidivarin (CBDV). As with other acidic cannabinoids, the presence of a carboxylic acid group on the molecule influences its pharmacological properties, often resulting in different binding affinities and functional activities compared to its decarboxylated form. The therapeutic potential of minor cannabinoids like CBDVA is a growing area of interest, necessitating a deeper understanding of their interaction with the ECS.
CBDVA's Interaction with the Endocannabinoid System
Current research specifically investigating the quantitative interaction of CBDVA with the core components of the endocannabinoid system is limited. The following sections summarize the available qualitative data and infer potential interactions based on the behavior of structurally similar cannabinoids.
Cannabinoid Receptors: CB1 and CB2
Direct binding affinity studies for CBDVA at CB1 and CB2 receptors are not yet widely published. However, studies on the structurally related compound CBDV and other acidic cannabinoids provide some insight. Generally, acidic cannabinoids exhibit low affinity for the orthosteric binding site of CB1 and CB2 receptors.
One study noted that CBDVA did not alter excitatory neurotransmission in autaptic hippocampal neurons, which are known to have a high expression of CB1 receptors. This finding suggests that CBDVA does not significantly act as a direct agonist or potent modulator at CB1 receptors in this context. Further research is required to determine if CBDVA acts as a negative allosteric modulator, similar to CBD, or has other subtle effects on these receptors.
Endocannabinoid Metabolic Enzymes: FAAH and MAGL
There is currently a lack of published studies directly measuring the inhibitory activity (IC50 values) of CBDVA on FAAH and MAGL. The modulation of these enzymes is a key mechanism for many cannabinoids to indirectly increase the levels of endogenous cannabinoids AEA and 2-AG. Given the therapeutic interest in FAAH and MAGL inhibitors, the investigation of CBDVA's potential in this area is a critical next step.
Other Key Receptors: TRPV1 and GPR55
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the orphan G protein-coupled receptor 55 (GPR55) are also recognized as important targets for various cannabinoids.
-
TRPV1: Many cannabinoids, including CBD and CBDV, are known to be agonists and desensitizers of TRPV1 channels, which are implicated in pain and inflammation. While direct quantitative data for CBDVA is scarce, one study reported that CBDVA did not alter calcium responses in dorsal root ganglion neurons, which have a mixed population of TRP channels. This may suggest a different profile of activity compared to its non-acidic counterpart, CBDV.
-
GPR55: This receptor is involved in various physiological processes, and its modulation by cannabinoids is an active area of research. Cannabidiol (B1668261) (CBD) has been identified as an antagonist of GPR55[1]. The interaction of CBDVA with GPR55 remains to be elucidated.
Quantitative Data Summary
As highlighted, there is a significant gap in the literature regarding quantitative data for CBDVA. To provide a point of reference, the following table summarizes available data for the closely related compound, Cannabidivarin (CBDV). It is crucial to note that these values are for CBDV and not CBDVA, and direct extrapolation is not advised due to the influence of the carboxylic acid group.
| Target | Ligand | Assay Type | Value | Species | Reference |
| TRPV1 | Cannabidivarin (CBDV) | Calcium Influx | EC50: 56 µM | Human | [2] |
Detailed Experimental Protocols
To facilitate further research into the pharmacology of CBDVA, detailed methodologies for key experiments are provided below.
Competitive Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is adapted from established methods for determining the binding affinity of a test compound to cannabinoid receptors.
-
Materials and Reagents:
-
Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Non-specific binding control: WIN 55,212-2 (a potent cannabinoid agonist).
-
Test compound: CBDVA dissolved in DMSO.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of CBDVA in binding buffer.
-
In a 96-well plate, combine cell membranes (10-20 µg protein/well), [³H]CP55,940 (at a concentration near its Kd, typically 0.5-1.5 nM), and varying concentrations of CBDVA.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of WIN 55,212-2 (e.g., 10 µM).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each CBDVA concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of CBDVA that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
FAAH Enzyme Activity Assay (Fluorometric)
This protocol outlines a method to determine the inhibitory effect of CBDVA on FAAH activity.
-
Materials and Reagents:
-
Source of FAAH: Rat liver microsomes or recombinant human FAAH.
-
Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Test compound: CBDVA dissolved in DMSO.
-
Assay buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Fluorometer and 96-well black plates.
-
-
Procedure:
-
Prepare serial dilutions of CBDVA in assay buffer.
-
In a 96-well plate, add the FAAH enzyme preparation and the different concentrations of CBDVA.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding the AAMCA substrate (final concentration typically 10 µM).
-
Measure the increase in fluorescence (Excitation: 360 nm, Emission: 465 nm) over time (e.g., every minute for 30 minutes) at 37°C in a kinetic plate reader. The fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), is generated upon substrate hydrolysis.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each CBDVA concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the CBDVA concentration and fitting the data to a sigmoidal dose-response curve.
-
MAGL Enzyme Activity Assay (Fluorometric)
This protocol describes a method to assess the inhibitory potential of CBDVA on MAGL activity.
-
Materials and Reagents:
-
Source of MAGL: Homogenates from cells overexpressing human MAGL or mouse brain membrane fractions.
-
Substrate: 4-Nitrophenyl acetate (B1210297) (4-NPA) or a more specific fluorogenic substrate.
-
Test compound: CBDVA dissolved in DMSO.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Spectrophotometer or fluorometer and 96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of CBDVA in assay buffer.
-
In a 96-well plate, add the MAGL enzyme preparation and the different concentrations of CBDVA.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding the 4-NPA substrate (final concentration typically 500 µM).
-
Measure the increase in absorbance at 405 nm over time (e.g., every minute for 15-30 minutes). The product, 4-nitrophenol, is yellow.
-
Determine the reaction rate from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each CBDVA concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the CBDVA concentration and performing a non-linear regression analysis.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to CBDVA's potential interactions with the endocannabinoid system and the workflows of the described experimental protocols.
Conclusion and Future Directions
This compound (CBDVA) represents an understudied phytocannabinoid with potential therapeutic value. This technical guide has synthesized the limited available information on its interaction with the endocannabinoid system and related targets. The conspicuous absence of quantitative binding and functional data for CBDVA at CB1, CB2, FAAH, and MAGL underscores a significant research gap.
Future research should prioritize:
-
Quantitative Binding Assays: Determining the binding affinities (Ki) of CBDVA at human CB1 and CB2 receptors.
-
Functional Assays: Characterizing CBDVA as an agonist, antagonist, or allosteric modulator at these receptors.
-
Enzyme Inhibition Assays: Quantifying the IC50 values of CBDVA for FAAH and MAGL to understand its potential to modulate endocannabinoid tone.
-
In Vivo Studies: Investigating the pharmacokinetic and pharmacodynamic properties of CBDVA in preclinical models of disease.
By systematically addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of CBDVA and contribute to the development of novel cannabinoid-based medicines. The protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this field.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Cannabidivarinic Acid (CBDVA) from Hemp
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for extracting and purifying Cannabidivarinic Acid (CBDVA), a non-psychoactive cannabinoid found in hemp. The following sections detail established protocols for extraction and purification, offering a foundation for researchers to isolate CBDVA for analytical and therapeutic research.
Introduction to CBDVA
This compound (CBDVA) is the acidic precursor to cannabidivarin (B1668262) (CBDV) and is one of over 100 cannabinoids produced in the Cannabis sativa L. plant.[1] Like other acidic cannabinoids, CBDVA is synthesized in the trichomes of the hemp flower and is the dominant form of this particular cannabinoid in raw plant material.[1] Due to the growing interest in the therapeutic potential of minor cannabinoids, robust methods for the isolation and purification of compounds like CBDVA are increasingly critical.
Extraction of CBDVA from Hemp Biomass
The initial step in obtaining pure CBDVA is its extraction from the raw hemp material. As an acidic cannabinoid, CBDVA shares similar solubility characteristics with other cannabinoids, making common extraction techniques effective. The two primary methods for extracting CBDVA are Supercritical CO2 Extraction and Solvent Extraction.
Supercritical CO2 Extraction
Supercritical CO2 extraction is a widely used method known for its ability to produce clean and safe extracts, as CO2 is a non-toxic and non-flammable solvent.[2] By manipulating temperature and pressure, the solvating properties of CO2 can be tuned to selectively extract specific compounds.[3]
Protocol: Supercritical CO2 Extraction of CBDVA
-
Biomass Preparation: Dry and grind the hemp flower material to a consistent particle size (e.g., 2-4 mm). This increases the surface area for efficient extraction.
-
Extractor Loading: Load the ground hemp biomass into the extraction vessel of the supercritical CO2 extractor.[2]
-
Extraction Parameters:
-
Separation and Collection:
-
Post-Extraction Processing: The resulting crude extract will contain a mixture of cannabinoids, terpenes, and other plant compounds. This extract is now ready for purification.
Solvent Extraction (Ethanol)
Ethanol (B145695) is a highly effective and commonly used solvent for cannabinoid extraction due to its polarity and ability to dissolve a wide range of compounds.[5] Cold ethanol extraction is often preferred as it minimizes the co-extraction of undesirable compounds like chlorophyll (B73375) and waxes.[6]
Protocol: Cold Ethanol Extraction of CBDVA
-
Biomass Preparation: Dry and grind the hemp flower material to a fine consistency.
-
Chilling: Chill the food-grade ethanol to a temperature between -20°C and -40°C.[6]
-
Extraction:
-
Submerge the ground hemp biomass in the chilled ethanol in an appropriate vessel. A common solvent-to-biomass ratio is 15:1 (L:kg).
-
Agitate the mixture for a defined period (e.g., 10 minutes) to ensure thorough extraction.
-
-
Filtration: Separate the ethanol-cannabinoid solution from the solid plant material through filtration.
-
Solvent Recovery: Remove the ethanol from the extract using a rotary evaporator under reduced pressure. The recovered ethanol can be reused.
-
Winterization (Optional but Recommended):
-
Dissolve the crude extract in ethanol and chill the mixture to approximately -20°C for 24-48 hours.[7]
-
This will cause waxes and lipids to precipitate out of the solution.
-
Filter the cold solution to remove the precipitated waxes.
-
Remove the remaining ethanol via rotary evaporation to yield a winterized crude extract ready for purification.
-
Purification of CBDVA
Following extraction, the crude hemp extract contains a mixture of cannabinoids. To isolate CBDVA, chromatographic techniques are employed.
Flash Chromatography
Flash chromatography is a rapid purification technique that utilizes a stationary phase (typically silica (B1680970) gel) and a mobile phase to separate compounds based on their polarity.[8]
Protocol: Flash Chromatography for CBDVA Purification
-
Column Preparation: Pack a flash chromatography column with an appropriate stationary phase (e.g., silica gel for normal-phase or C18-bonded silica for reverse-phase).[9]
-
Sample Preparation: Dissolve the crude hemp extract in a minimal amount of a suitable solvent.
-
Chromatographic Separation:
-
Load the dissolved sample onto the column.
-
Begin eluting the column with a mobile phase gradient. For normal-phase chromatography, a common mobile phase is a gradient of hexane (B92381) and ethyl acetate.[9] For reverse-phase, a gradient of water and methanol (B129727) or acetonitrile (B52724) is often used.[9]
-
The different cannabinoids will travel through the column at different rates based on their affinity for the stationary and mobile phases.
-
-
Fraction Collection: Collect the eluent in fractions as it exits the column.
-
Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., HPLC) to identify the fractions containing pure CBDVA.
-
Solvent Removal: Combine the pure CBDVA fractions and remove the solvent to obtain the purified compound.
Centrifugal Partition Chromatography (CPC)
CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for purifying natural product extracts.[10] A pH-zone-refining method has been shown to be effective for the isolation of acidic cannabinoids like CBDVA.[11]
Protocol: pH-Zone-Refining CPC for CBDVA Purification
-
Solvent System Preparation: Prepare a biphasic solvent system. A reported effective system for acidic cannabinoids is n-hexane/ethyl acetate/ethanol/water (8:2:5:5 v/v/v/v).[12]
-
Phase Modification:
-
CPC System Preparation:
-
Fill the CPC rotor with the stationary phase.
-
Pump the mobile phase through the system until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve the crude extract in the stationary phase and inject it into the CPC system.
-
Elution and Fraction Collection: Pump the mobile phase through the system to elute the separated compounds. Collect fractions as they exit the detector.
-
Analysis and Post-Purification:
-
Analyze the collected fractions by HPLC to identify those containing CBDVA.
-
Fractions containing CBDVA may be further purified by liquid-liquid extraction.[12]
-
Combine the pure fractions and remove the solvent.
-
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique that can yield highly pure compounds.[13]
Protocol: Preparative HPLC for CBDVA Isolation
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve baseline separation of CBDVA from other cannabinoids in the crude extract. A C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a common starting point.[14]
-
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate proportionally.
-
Sample Preparation: Dissolve the crude extract in the mobile phase.
-
Purification:
-
Inject the dissolved sample onto the preparative HPLC column.
-
Run the scaled-up gradient method.
-
-
Fraction Collection: Collect the eluting peaks corresponding to CBDVA based on the retention time determined during analytical method development.
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected CBDVA fraction using analytical HPLC.
-
Combine the pure fractions and remove the mobile phase solvents to obtain the final purified CBDVA.
-
Quantitative Data
The following tables summarize quantitative data related to the extraction and purification of CBDVA and other acidic cannabinoids.
Table 1: CBDVA and Other Acidic Cannabinoid Content in Hemp Cultivars
| Hemp Cultivar | CBDVA Content (mg/g) | CBDA Content (mg/g) | Reference |
| Fedora 17 | Not explicitly stated, but isolated from this cultivar | Not explicitly stated, but isolated from this cultivar | [11][12] |
| Various Cultivars | Varies significantly | Varies significantly | [15] |
Note: Specific quantitative data for CBDVA content across a wide range of cultivars is limited in the readily available literature. Researchers should perform analytical quantification of their chosen biomass prior to extraction.
Table 2: Comparison of CBDVA Purification Methods
| Purification Method | Purity Achieved | Recovery | Reference |
| pH-Zone-Refining CPC | >85% | 45% | [11][12] |
| Flash Chromatography (Reversed-Phase) | Can partially separate CBDV | Not specified | [9] |
| Preparative HPLC | High purity possible | Dependent on loading and method | [13] |
Experimental Workflows
The following diagrams illustrate the logical flow of the extraction and purification processes for CBDVA.
Caption: General workflow for CBDVA extraction and purification.
Caption: Supercritical CO2 extraction workflow for CBDVA.
Caption: Cold ethanol extraction workflow for CBDVA.
Caption: General chromatographic purification workflow for CBDVA.
References
- 1. naturaldos.com [naturaldos.com]
- 2. gilson.com [gilson.com]
- 3. Supercritical fluids in analysis of cannabinoids in various Cannabis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cold ethanol extraction of cannabinoids and terpenes from cannabis using response surface methodology: optimization and comparative study - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 7. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rootsciences.com [rootsciences.com]
- 9. biotage.com [biotage.com]
- 10. Centrifugal Partition Chromatography (CPC) Archives - Icon Scientific Inc. [iconsci.com]
- 11. extractionmagazine.com [extractionmagazine.com]
- 12. Rapid isolation of acidic cannabinoids from Cannabis sativa L. using pH-zone-refining centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. mdpi.com [mdpi.com]
Application Note: Quantification of Cannabidivarinic Acid (CBDVA) using High-Performance Liquid Chromatography
Introduction
Cannabidivarinic Acid (CBDVA) is a non-psychoactive cannabinoid found in the cannabis plant. As the acidic precursor to cannabidivarin (B1668262) (CBDV), it is gaining interest within the research and drug development sectors for its potential therapeutic properties. Accurate quantification of CBDVA is essential for the chemical profiling of cannabis strains, quality control of cannabis-derived products, and for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely adopted analytical technique for the selective and precise quantification of cannabinoids. This application note provides a detailed protocol for the quantification of CBDVA in cannabis flower using a reversed-phase HPLC-UV method.
Materials and Reagents
-
CBDVA Certified Reference Material (CRM): 1000 µg/mL in acetonitrile (B52724) or methanol (B129727).[1][2][3][4][5]
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or deionized (18 MΩ·cm).
-
Formic Acid (FA): LC-MS grade or equivalent.
-
Ammonium Formate: LC-MS grade or equivalent.
-
Methanol (MeOH): HPLC grade or higher.
-
Ethanol (B145695): 200-proof, for extraction.[6]
-
Cannabis flower sample: Dried and homogenized.
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[7]
-
Syringe filters: 0.22 µm or 0.45 µm PTFE or nylon.[6]
-
Analytical balance.
-
Vortex mixer.
-
Centrifuge.
-
Ultrasonic bath.
-
Volumetric flasks and pipettes.
Experimental Protocols
1. Standard Preparation
1.1. Preparation of Stock Standard Solution (100 µg/mL):
-
Allow the CBDVA CRM (1000 µg/mL) to equilibrate to room temperature.
-
Accurately pipette 1.0 mL of the CRM into a 10 mL volumetric flask.
-
Dilute to volume with methanol or acetonitrile.
-
This stock solution can be stored at -20°C for extended periods.[3][4]
1.2. Preparation of Calibration Standards:
-
Perform serial dilutions of the 100 µg/mL stock solution with methanol or a mixture of methanol and water to prepare a series of calibration standards.[8] A suggested concentration range is 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.
2. Sample Preparation (Cannabis Flower)
-
Accurately weigh approximately 100 mg of homogenized, dried cannabis flower into a 50 mL centrifuge tube.[6]
-
Add 20 mL of ethanol to the tube.[6]
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.[6]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.[8]
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[6]
-
The sample is now ready for HPLC analysis. A further dilution with the mobile phase may be necessary to bring the CBDVA concentration within the calibration range.
3. HPLC Method
The following table outlines the HPLC conditions for the quantification of CBDVA.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 2.7 µm)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate[7][9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7][9] |
| Gradient | 75% B (Isocratic)[7] or a gradient program optimized for cannabinoid separation |
| Flow Rate | 1.0 - 1.5 mL/min[9][10] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C[9] |
| Detection Wavelength | 220 - 228 nm[9][11] |
| Run Time | Approximately 10 - 15 minutes |
Data Presentation
Quantitative Data Summary for CBDVA
The following table summarizes typical quantitative performance data for the HPLC analysis of CBDVA. These values may vary depending on the specific instrumentation and method parameters used.
| Parameter | Typical Value |
| Retention Time (t_R) | 2.5 - 4.0 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.50 µg/mL |
Visualizations
Caption: Experimental workflow for the quantification of CBDVA in cannabis flower using HPLC.
Caption: Logical relationship of the core components of a High-Performance Liquid Chromatography (HPLC) system.
References
- 1. This compound (CBDVA) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. This compound (CBDVA) 1.0mg/mL acetonitrile, certified reference material, ampule 1mL, Cerilliant 31932-13-5 [sigmaaldrich.com]
- 3. This compound (CBDVA) Standard, 1000 µg/mL, Acetonitrile, 1 mL/ampul [restek.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. This compound (CBDVA) Standard, 1000 µg/mL, Acetonitrile, 1 mL/ampul [restek.com]
- 6. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of 17 Cannabinoids in Hemp and Cannabis [sigmaaldrich.com]
- 9. hplc.eu [hplc.eu]
- 10. dialnet.unirioja.es [dialnet.unirioja.es]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
Application Notes and Protocols for the Decarboxylation of Cannabidivarinic Acid (CBDVA) to Cannabidivarin (CBDV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarboxylation is a critical chemical reaction in the processing of cannabinoids. It involves the removal of a carboxyl group (-COOH) from the acidic form of a cannabinoid, converting it into its neutral, and often more pharmacologically active, form.[1][2][3] This process is fundamental for the production of many cannabinoids of therapeutic interest.[2][4] In the case of cannabidivarin (B1668262) (CBDV), its acidic precursor, cannabidivarinic acid (CBDVA), must undergo decarboxylation to yield the target compound.[5][6]
The primary catalysts for this transformation are heat and time.[2][7] The rate of decarboxylation is a function of both; higher temperatures generally lead to a faster reaction.[8][9][10] However, excessive heat can lead to the degradation of the target cannabinoid into byproducts.[10] Therefore, precise control of temperature and reaction time is crucial to maximize the yield and purity of CBDV.
The decarboxylation of cannabinoids typically follows first-order or pseudo-first-order kinetics.[4][6] While extensive research has been conducted on the decarboxylation of cannabidiolic acid (CBDA) and ∆⁹-tetrahydrocannabinolic acid (THCA), specific kinetic data and optimized protocols for CBDVA are less common in publicly available literature. However, as CBDVA and CBDA are close chemical homologues, the decarboxylation behavior of CBDA can serve as a reliable proxy for developing and optimizing CBDVA to CBDV conversion protocols.[5]
This document provides detailed protocols for the decarboxylation of CBDVA to CBDV using two primary methods: thermal decarboxylation in a laboratory oven and thermo-chemical conversion via pressurized liquid extraction (PLE).
Chemical Transformation
The decarboxylation of CBDVA results in the release of carbon dioxide (CO₂) and the formation of CBDV.
References
- 1. Direct de/carboxylation of cannabidiolic acid (CBDA) and cannabidiol (CBD) from hemp plant material under supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 3. Thermo-chemical conversion kinetics of cannabinoid acids in hemp (Cannabis sativa L.) using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. secretnature.com [secretnature.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Mechanism and kinetics of CBDA decarboxylation into CBD in hemp | Semantic Scholar [semanticscholar.org]
- 8. marijuanapackaging.com [marijuanapackaging.com]
- 9. ongrok.com [ongrok.com]
- 10. thecbggurus.com [thecbggurus.com]
Application Notes and Protocols: Synthesis of Cannabidivarin (CBDV) from Cannabidivarinic Acid (CBDVA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Cannabidivarin (B1668262) (CBDV) using its natural precursor, Cannabidivarinic Acid (CBDVA). This process is a critical step for researchers investigating the therapeutic potential of CBDV in various fields, including neurology and inflammation.
Introduction
Cannabidivarin (CBDV) is a non-psychotropic phytocannabinoid found in the cannabis plant that is gaining significant interest for its potential therapeutic applications.[1][2] Like its homolog cannabidiol (B1668261) (CBD), CBDV is being investigated for its anticonvulsant, anti-inflammatory, and neuroprotective properties.[1][3] In the cannabis plant, CBDV exists primarily in its acidic form, this compound (CBDVA).[4] To obtain the biologically active neutral form, CBDVA must undergo decarboxylation, a chemical reaction that removes a carboxyl group.[4] This document outlines the protocols for this conversion, purification, and subsequent analysis.
Chemical Synthesis: Decarboxylation of CBDVA to CBDV
The primary method for converting CBDVA to CBDV is through thermal decarboxylation.[4][5] This process involves heating the CBDVA-rich material to induce the removal of the carboxylic acid group as carbon dioxide. The reaction kinetics are generally considered to be first-order.[6][7]
Experimental Protocol: Thermal Decarboxylation of CBDVA
Objective: To convert CBDVA to CBDV with high efficiency.
Materials:
-
CBDVA-rich cannabis extract or isolated CBDVA
-
Reaction vessel (e.g., round-bottom flask)
-
Heating mantle or oil bath with temperature controller
-
Vacuum pump and vacuum oven (optional, for controlled atmosphere)
-
Inert gas (e.g., nitrogen or argon) supply (optional)
-
Solvent for extraction (e.g., ethanol (B145695), hexane)
-
Rotary evaporator
Procedure:
-
Preparation of Starting Material: The CBDVA-rich extract or isolated compound is placed in a suitable reaction vessel.
-
Atmosphere Control (Recommended): To prevent potential oxidation of cannabinoids at elevated temperatures, it is recommended to perform the reaction under an inert atmosphere.[5] This can be achieved by purging the reaction vessel with nitrogen or argon, or by using a vacuum oven.[7]
-
Heating: The material is heated to a specific temperature for a defined period. The optimal temperature and time can vary depending on the scale and the desired outcome. Based on studies of analogous cannabinoid acids like CBDA, a temperature range of 90°C to 160°C is typically employed.[8] For CBDV, lower temperatures for longer durations may favor higher purity.
-
Monitoring the Reaction: The progress of the decarboxylation can be monitored by taking aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC). The disappearance of the CBDVA peak and the appearance of the CBDV peak indicate the progression of the reaction.
-
Cooling and Extraction: Once the reaction is complete (as determined by HPLC analysis), the vessel is cooled to room temperature. The resulting CBDV-rich oil can be dissolved in a suitable solvent like ethanol for further purification.
Quantitative Data:
While specific yields for CBDVA to CBDV conversion are not widely published, studies on the decarboxylation of CBDA to CBD provide a useful reference. Optimal conditions for CBDA to CBD conversion have been reported at lower temperatures (e.g., 90°C) for longer durations (e.g., 12 hours) to maximize purity and yield, which can exceed 90%.[8] Conversely, higher temperatures can accelerate the reaction but may lead to degradation products.[8]
| Parameter | Value/Range | Reference |
| Starting Material | CBDVA-rich extract or isolated CBDVA | [4] |
| Temperature | 90°C - 160°C | [8] |
| Reaction Time | 7 minutes - 12 hours (temperature-dependent) | [8] |
| Atmosphere | Inert (Nitrogen or Argon) or Vacuum | [5][7] |
| Expected Yield | >90% (based on analogous reactions) | [8] |
| Purity (Post-Decarboxylation) | Dependent on starting material purity and reaction conditions | |
| Purity (Post-Purification) | >99% achievable with crystallization | [9][10] |
Purification of CBDV
Following decarboxylation, the resulting crude CBDV oil will likely contain other minor cannabinoids and impurities. Purification is essential to obtain high-purity CBDV for research and development. Crystallization is a highly effective method for this purpose.[9][10]
Experimental Protocol: Crystallization of CBDV
Objective: To purify CBDV from the crude decarboxylated oil.
Materials:
-
Crude CBDV oil
-
Crystallization solvent (e.g., pentane (B18724), hexane)[9]
-
Crystallization vessel with stirring
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven for drying
Procedure:
-
Dissolution: The crude CBDV oil is dissolved in a minimal amount of a suitable non-polar solvent, such as pentane or hexane, with gentle heating if necessary.[9]
-
Crystallization: The solution is slowly cooled to induce crystallization. Seeding with a small crystal of pure CBDV can facilitate this process. The solution may be left at a low temperature (e.g., 4°C or below) for several hours to maximize crystal formation.
-
Isolation: The CBDV crystals are collected by filtration.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.
-
Drying: The purified CBDV crystals are dried under vacuum to remove any residual solvent. A purity of over 99% can be achieved through this method.[9]
Analytical Methods
Accurate and reliable analytical methods are crucial for monitoring the synthesis and confirming the purity of the final CBDV product. HPLC with UV detection is the most common technique for cannabinoid analysis.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation and purity assessment.
HPLC-UV Method for CBDVA and CBDV Analysis
Objective: To separate and quantify CBDVA and CBDV in reaction mixtures and final products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV/PDA detector.
Chromatographic Conditions (Example):
| Parameter | Condition | Reference |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm) | [13] |
| Mobile Phase A | Water with 0.1% formic acid | [11] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [11] |
| Gradient | Optimized for separation of CBDVA and CBDV | [14] |
| Flow Rate | 1.0 mL/min | [13] |
| Column Temperature | 30°C | |
| Detection Wavelength | 220 nm and 268 nm | [12] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Solid/Oil Samples: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and isopropanol) to a known concentration.[15]
-
Filtration: Filter the solution through a 0.22 µm syringe filter before injection to remove any particulate matter.[15]
NMR Spectroscopy for Structural Confirmation and Purity
Objective: To confirm the chemical structure of the synthesized CBDV and assess its purity.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified CBDV in a deuterated solvent (e.g., CDCl3).[16][17]
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Analysis: Compare the obtained spectra with reference spectra for CBDV to confirm the structure. Purity can be assessed by the absence of signals from impurities. Specific signals in the ¹H NMR spectrum can be used for quantitative analysis (qNMR).[17]
Visualizing the Workflow and Pathways
CBDVA to CBDV Synthesis Workflow
Caption: Workflow for the synthesis and purification of CBDV from CBDVA.
CBDV Signaling Pathways
CBDV has been shown to interact with several signaling pathways, which are of significant interest in drug development.
Caption: Known signaling pathways modulated by CBDV.
Applications in Research and Drug Development
The availability of high-purity CBDV synthesized from CBDVA is crucial for advancing research into its therapeutic potential. Current areas of investigation include:
-
Epilepsy and Seizure Disorders: CBDV has demonstrated anticonvulsant properties in preclinical models.[1]
-
Neurodevelopmental Disorders: Research is ongoing into the effects of CBDV on conditions such as Rett syndrome and Autism Spectrum Disorder.[1]
-
Inflammation and Pain: CBDV has been shown to modulate inflammatory pathways by targeting the TLR4/MD2 complex and to interact with TRP channels involved in pain perception.[3][18]
These application notes provide a framework for the synthesis, purification, and analysis of CBDV from its acidic precursor, CBDVA. Adherence to these protocols will enable researchers to produce high-quality CBDV for further investigation into its promising pharmacological properties.
References
- 1. An Evaluation of Understudied Phytocannabinoids and Their Effects in Two Neuronal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Minor Cannabinoids: Biosynthesis, Molecular Pharmacology and Potential Therapeutic Uses [frontiersin.org]
- 3. Cannabidivarin alleviates neuroinflammation by targeting TLR4 co-receptor MD2 and improves morphine-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. secretnature.com [secretnature.com]
- 5. Acidic Cannabinoid Decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjbizdaily.com [mjbizdaily.com]
- 9. WO2020229891A1 - Methods of manufacturing cannabidiol or cannabidivarin and intermediates of manufacturing cannabidiol or cannabidivarin - Google Patents [patents.google.com]
- 10. WO2017214529A1 - Purification and separation techniques for cannabinoids - Google Patents [patents.google.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 15. cannabissciencetech.com [cannabissciencetech.com]
- 16. researchgate.net [researchgate.net]
- 17. Direct Quantitation of Phytocannabinoids by One-Dimensional 1H qNMR and Two-Dimensional 1H-1H COSY qNMR in Complex Natural Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Cannabidivarinic Acid (CBDVA) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo pharmacokinetic properties of Cannabidivarinic Acid (CBDVA) in mouse models, based on available scientific literature. The accompanying protocols offer standardized procedures for conducting similar studies to ensure reproducibility and accuracy in preclinical drug development.
Introduction
This compound (CBDVA) is a naturally occurring phytocannabinoid acid found in the Cannabis sativa plant. As a precursor to the neutral cannabinoid cannabidivarin (B1668262) (CBDV), there is growing interest in its therapeutic potential. Understanding the pharmacokinetic profile—how the compound is absorbed, distributed, metabolized, and excreted (ADME)—is a critical first step in preclinical evaluation. These notes summarize key pharmacokinetic parameters of CBDVA in mice and provide detailed experimental methodologies.
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of CBDVA in plasma and brain tissue of mice following a single intraperitoneal (i.p.) administration of 5 mg/kg.
Table 1: Pharmacokinetic Parameters of CBDVA in Mouse Plasma
| Parameter | Value | Units |
| Administration Route | Intraperitoneal (i.p.) | - |
| Dose | 5 | mg/kg |
| Tmax (Time to Peak Concentration) | 15 | minutes |
| Cmax (Peak Concentration) | 15.5 ± 2.5 | µg/mL |
| t1/2 (Half-life) | 49 | minutes |
Data sourced from Anderson et al. (2019).[1][2][3][4]
Table 2: Pharmacokinetic Parameters of CBDVA in Mouse Brain
| Parameter | Value | Units |
| Administration Route | Intraperitoneal (i.p.) | - |
| Dose | 5 | mg/kg |
| Tmax (Time to Peak Concentration) | 30 | minutes |
| Cmax (Peak Concentration) | 0.8 ± 0.1 | ng/mg |
| t1/2 (Half-life) | 19 | minutes |
| Brain-Plasma Ratio | 0.02 | - |
Data sourced from Anderson et al. (2019).[1][2][3][4]
Summary of Findings: Following intraperitoneal injection in mice, CBDVA is rapidly absorbed, reaching peak plasma concentrations within 15 minutes.[1][2][4] Absorption into the brain is slightly delayed, with a Tmax of 30 minutes.[1][4] The compound has a short half-life in both plasma (49 minutes) and brain (19 minutes), indicating rapid elimination.[1][4] The very low brain-to-plasma ratio of 0.02 suggests that CBDVA exhibits poor penetration of the blood-brain barrier.[1][4]
Experimental Protocols
Animal Model and Housing
-
Species: Mouse (e.g., C57BL/6J).
-
Age/Weight: 8-12 weeks old, 20-30 grams.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, stable temperature (22 ± 2°C), and humidity (55 ± 10%). Standard chow and water should be provided ad libitum.
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment.
CBDVA Formulation and Administration Protocol
This protocol is based on the methodology described for the intraperitoneal administration of phytocannabinoid acids.[1][2][3][4]
-
CBDVA Preparation:
-
Obtain pure CBDVA isolate.
-
Prepare a vehicle solution. A common vehicle for phytocannabinoid acids is a vegetable oil (e.g., sesame oil or olive oil).
-
Dissolve the CBDVA isolate in the vehicle to the desired final concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 25g mouse, assuming an injection volume of 0.125 mL).
-
Use sonication or gentle heating to ensure complete dissolution. Prepare the formulation fresh on the day of the experiment.
-
-
Administration:
-
Weigh each mouse immediately before dosing to calculate the precise injection volume.
-
Administer the CBDVA formulation via intraperitoneal (i.p.) injection.
-
The injection volume should be kept consistent, typically between 5-10 µL/g of body weight.
-
Sample Collection Protocol
-
Time Points: Collect samples at predetermined time points to capture the full pharmacokinetic curve. Based on the known Tmax and half-life, suggested time points are: 0 (pre-dose), 5, 15, 30, 45, 60, 90, and 120 minutes post-dose.
-
Blood Collection:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Immediately place the tubes on ice.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
-
-
Brain Tissue Collection:
-
Immediately following blood collection, perfuse the mouse transcardially with ice-cold phosphate-buffered saline (PBS) to remove any remaining blood from the brain.
-
Dissect the whole brain and rinse with cold PBS.
-
Blot the brain dry, weigh it, and snap-freeze it in liquid nitrogen.
-
Store brain samples at -80°C until analysis.
-
Bioanalytical Sample Preparation and Analysis Protocol
-
Brain Tissue Homogenization:
-
To the frozen brain tissue, add a volume of 70% ethanol (B145695) (v/v) to achieve a final concentration of approximately 50% (m/v).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Plasma Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) is required for sensitive and selective quantification.
-
Column: A C18 reverse-phase column is typically used for cannabinoid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like 0.1% formic acid, is commonly employed.
-
Quantification: Develop a calibration curve using known concentrations of CBDVA in blank matrix (plasma or brain homogenate). Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the described pharmacokinetic study.
References
Application Notes and Protocols for Intraperitoneal Administration of CBDVA in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of Cannabidivarinic Acid (CBDVA) in animal studies. This document includes detailed protocols for solution preparation, administration, and relevant signaling pathways for researchers investigating the therapeutic potential of CBDVA.
Introduction
This compound (CBDVA) is a naturally occurring cannabinoid acid from the cannabis plant that is gaining interest for its potential therapeutic properties, including anti-inflammatory and anticonvulsant effects.[1][2] Unlike THC, CBDVA is non-psychoactive.[2] Early research suggests that CBDVA may offer therapeutic benefits for a variety of conditions, making it a compound of interest for preclinical animal studies.[1][3] Intraperitoneal administration is a common route for delivering compounds in rodent models, allowing for rapid absorption into the systemic circulation.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the intraperitoneal administration of CBDVA and related compounds in animal studies.
Table 1: Pharmacokinetic Parameters of CBDVA following Intraperitoneal Administration in Mice
| Parameter | Value | Species | Reference |
| Time to Maximum Plasma Concentration (tmax) | 15 minutes | Mouse | |
| Plasma Half-life (t1/2) | 49 minutes | Mouse | |
| Brain Penetration | Poor | Mouse |
Pharmacokinetic data for CBDVA is limited. The data presented is based on available preclinical studies.
Table 2: Dosage Ranges of Related Cannabinoids (CBDV) Used in Rodent Seizure Models via Intraperitoneal Administration
| Compound | Dosage Range (mg/kg) | Animal Model | Therapeutic Target | Reference |
| Cannabidivarin (CBDV) | 5 - 200 | Mouse, Rat | Seizures | [5] |
| Cannabidivarin (CBDV) | 50 - 200 | Mouse | Audiogenic Seizures | [5] |
| Cannabidivarin (CBDV) | 100 - 200 | Rat | PTZ-induced Seizures | [5] |
Note: These dosages for CBDV can serve as a starting point for dose-finding studies with CBDVA, though the optimal dose for CBDVA may differ.
Experimental Protocols
Preparation of CBDVA Solution for Intraperitoneal Injection
Objective: To prepare a sterile solution of CBDVA suitable for intraperitoneal injection in rodents. Due to the lipophilic nature of cannabinoids, a vehicle solution is required to ensure proper dissolution and administration.[6]
Materials:
-
This compound (CBDVA) isolate
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: A commonly used vehicle for cannabinoids is a mixture of ethanol, Tween-80, and saline.[7] A standard ratio is 1:1:18 (ethanol:Tween-80:saline).
-
For example, to prepare 20 mL of vehicle:
-
1 mL Ethanol
-
1 mL Tween-80
-
18 mL sterile 0.9% Saline
-
-
-
CBDVA Dissolution:
-
Accurately weigh the desired amount of CBDVA isolate.
-
In a sterile microcentrifuge tube, dissolve the CBDVA isolate in the appropriate volume of ethanol. Vortex thoroughly until the CBDVA is completely dissolved.
-
Add the corresponding volume of Tween-80 to the ethanol-CBDVA mixture. Vortex again to ensure a homogenous solution.
-
Slowly add the sterile 0.9% saline to the mixture while continuously vortexing. This should be done dropwise to prevent precipitation of the CBDVA.
-
If the solution appears cloudy, sonicate for 10-15 minutes to aid in dissolution.[6]
-
-
Final Concentration and Sterility:
-
Calculate the final concentration of CBDVA in the solution (mg/mL).
-
The final solution should be prepared fresh on the day of the experiment.
-
All steps should be performed in a sterile environment (e.g., a laminar flow hood) to maintain sterility.
-
Intraperitoneal Administration Protocol in Mice
Objective: To administer the prepared CBDVA solution to mice via the intraperitoneal route.
Materials:
-
Prepared CBDVA solution
-
Mouse restraint device (optional)
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
70% Ethanol for disinfection
-
Gauze pads
Procedure:
-
Animal Handling and Restraint:
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with a 70% ethanol wipe.[8]
-
Insert the needle at a 30-45 degree angle with the bevel facing up.[8]
-
Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[9]
-
Slowly inject the CBDVA solution into the peritoneal cavity. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[10]
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
Signaling Pathways and Mechanisms of Action
Overview of Potential CBDVA Signaling
Emerging research suggests that CBDVA exerts its effects through multiple signaling pathways, primarily targeting ion channels and G-protein coupled receptors.[11]
Inhibition of T-Type Calcium Channels
CBDVA has been shown to be a potent inhibitor of T-type calcium channels, specifically CaV3.1 and CaV3.2.[1][5] These channels are involved in regulating neuronal excitability, and their inhibition is a known mechanism of action for several anticonvulsant drugs.[1]
Caption: CBDVA Inhibition of T-Type Calcium Channels.
Antagonism of GPR55 Receptor
CBDVA has been identified as an antagonist of the G-protein coupled receptor 55 (GPR55).[5] GPR55 is implicated in various physiological processes, including inflammation and neurotransmission. Its activation can lead to the release of intracellular calcium.[12]
Caption: CBDVA Antagonism of the GPR55 Receptor Signaling Pathway.
General Anti-Inflammatory Signaling of Cannabinoids
While specific anti-inflammatory pathways for CBDVA are still under investigation, cannabinoids, in general, modulate inflammatory responses through various receptors and downstream signaling cascades. This often involves the inhibition of pro-inflammatory mediators.
Caption: General Anti-Inflammatory Signaling Pathways of Cannabinoids.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of intraperitoneally administered CBDVA in an animal model.
References
- 1. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human recombinant T-type calcium channels by phytocannabinoids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Cannabis consumption and intraperitoneal THC:CBD dosing results in changes in brain and plasma neurochemicals and endocannabinoids in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of recombinant human T-type calcium channels by Delta9-tetrahydrocannabinol and cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
Developing Certified Reference Materials for Cannabidivarinic Acid (CBDVA) Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and characterization of Certified Reference Materials (CRMs) for Cannabidivarinic Acid (CBDVA). Adherence to these protocols is essential for ensuring the accuracy, reliability, and traceability of analytical measurements for CBDVA in research, quality control, and pharmaceutical applications.
Introduction to CBDVA and the Need for Certified Reference Materials
This compound (CBDVA) is a non-psychoactive cannabinoid and a carboxylic acid precursor to cannabidivarin (B1668262) (CBDV).[1][2] Found in the cannabis plant, CBDVA is gaining interest for its potential therapeutic properties, including anti-inflammatory, anti-nausea, and anti-convulsant effects.[2][3][4] As research into the pharmacological activities of CBDVA expands, the demand for high-purity, well-characterized reference materials is critical to ensure the validity and comparability of analytical data across different laboratories and studies.
Certified Reference Materials (CRMs) provide the highest level of accuracy and metrological traceability. They are essential for:
-
Instrument calibration and validation.
-
Method validation and performance assessment.
-
Establishing traceability of measurement results to the International System of Units (SI).
-
Quality control and assurance in analytical testing.
This document outlines the key experimental protocols and data requirements for the production and certification of a CBDVA CRM, in accordance with ISO 17034 and ISO/IEC 17025 standards.
Workflow for the Development of a CBDVA Certified Reference Material
The development of a CBDVA CRM is a multi-step process that begins with the isolation and purification of the analyte and culminates in the assignment of a certified property value with its associated uncertainty. The overall workflow is depicted below.
Caption: General Workflow for CBDVA CRM Development
Experimental Protocols
Protocol for Purity Assessment of CBDVA using the Mass Balance Approach
The purity of the CBDVA candidate material is determined using a mass balance approach, which accounts for all major impurities.[5][6][7][8][9] The mass fraction of the pure substance is calculated by subtracting the mass fractions of structurally related impurities, water, residual solvents, and non-volatile inorganic impurities from 100%.
3.1.1. Chromatographic Purity by HPLC-UV
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reversed-Phase (e.g., 150 x 4.6 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid.
-
Gradient: 70% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Procedure:
-
Prepare a stock solution of the CBDVA candidate material in acetonitrile (or other suitable solvent) at a concentration of approximately 1 mg/mL.
-
Inject the solution onto the HPLC system.
-
Identify and integrate all impurity peaks.
-
Calculate the chromatographic purity using the area normalization method, assuming equal response factors for all structurally related impurities.
-
3.1.2. Water Content by Karl Fischer Titration
-
Instrumentation: Coulometric Karl Fischer titrator.
-
Procedure:
-
Accurately weigh a suitable amount of the CBDVA candidate material.
-
Introduce the material into the titration cell.
-
Titrate to the endpoint to determine the water content.
-
Perform multiple replicates to ensure accuracy.
-
3.1.3. Residual Solvents by Headspace Gas Chromatography (HS-GC)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: Capillary column suitable for solvent analysis (e.g., 5% diphenyl / 95% dimethyl polysiloxane).
-
Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Procedure:
-
Accurately weigh the CBDVA candidate material into a headspace vial.
-
Add a suitable dissolution solvent (e.g., DMSO).
-
Seal the vial and place it in the headspace autosampler.
-
Analyze for the presence of residual solvents based on the known processing history of the material.
-
Quantify any detected solvents using an external standard calibration.
-
3.1.4. Non-Volatile/Inorganic Impurities by Thermogravimetric Analysis (TGA)
-
Instrumentation: Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh the CBDVA candidate material into a TGA pan.
-
Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min under an inert atmosphere (e.g., nitrogen).
-
The mass of the residue remaining at the end of the analysis represents the non-volatile/inorganic impurity content.
-
3.1.5. Purity Calculation
The purity of the CBDVA material is calculated using the following mass balance equation:
Purity (%) = (100 - % Chromatographic Impurities - % Water - % Residual Solvents - % Non-Volatile Impurities)
Protocol for Homogeneity Study of CBDVA CRM
The homogeneity study ensures that the property value of the CRM is uniform across all units in the batch.[10][11][12][13][14]
-
Sampling: Randomly select a representative number of ampules from the entire batch (e.g., 10-15 units).
-
Analysis:
-
Allow the selected ampules to equilibrate to room temperature.
-
Prepare two independent samples from each selected ampule.
-
Analyze the samples in a random order using the validated HPLC-UV method described in section 3.1.1.
-
-
Statistical Analysis:
-
Perform an Analysis of Variance (ANOVA) on the results to assess the between-unit and within-unit variation.
-
The between-unit standard deviation is used to calculate the uncertainty contribution from inhomogeneity.
-
Protocol for Stability Study of CBDVA CRM
Stability studies are conducted to determine the shelf-life of the CRM and to assess its stability during transport.[15][16][17][18][19][20]
3.3.1. Short-Term (Accelerated) Stability Study
-
Purpose: To evaluate the stability of the CRM under stressed transport conditions.
-
Procedure:
-
Store a set of CRM ampules at elevated temperatures (e.g., 4 °C, 25 °C, and 40 °C).
-
Analyze the samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).
-
Analyze the data for any significant degradation trends.
-
3.3.2. Long-Term Stability Study
-
Purpose: To establish the shelf-life of the CRM under recommended storage conditions.
-
Procedure:
-
Store a set of CRM ampules at the recommended storage temperature (e.g., -20 °C or colder).
-
Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Plot the concentration versus time and perform a regression analysis to determine if there is a significant trend.
-
The uncertainty due to long-term instability is calculated from the results of the regression analysis.
-
Data Presentation and Certification
All quantitative data from the purity, homogeneity, and stability studies are summarized in tables to allow for clear interpretation and comparison.
Purity Assessment Data
| Parameter | Method | Result | Uncertainty (%) |
| Chromatographic Purity | HPLC-UV | 99.85% | 0.05 |
| Water Content | Karl Fischer | 0.08% | 0.02 |
| Residual Solvents | HS-GC-FID | <0.01% | - |
| Non-Volatile Impurities | TGA | <0.01% | - |
| Purity (Mass Fraction) | Mass Balance | 99.77% | 0.06 |
Table 1: Example Purity Assessment Data for a CBDVA CRM.
Homogeneity Study Data
| Parameter | Value |
| Number of Units Tested | 15 |
| Number of Replicates per Unit | 2 |
| Mean Concentration (mg/mL) | 1.002 |
| Within-Unit Standard Deviation | 0.003 |
| Between-Unit Standard Deviation | 0.004 |
| Uncertainty due to Inhomogeneity (%) | 0.40 |
Table 2: Example Homogeneity Study Data for a CBDVA CRM.
Stability Study Data
Short-Term Stability
| Storage Temp. | Time Point | Mean Concentration (mg/mL) | % of Initial |
| 40 °C | 1 Week | 1.001 | 99.9% |
| 2 Weeks | 0.998 | 99.6% | |
| 4 Weeks | 0.995 | 99.3% | |
| 25 °C | 4 Weeks | 1.000 | 99.8% |
Table 3: Example Short-Term Stability Data for a CBDVA CRM.
Long-Term Stability
| Time Point (Months) | Mean Concentration (mg/mL) |
| 0 | 1.002 |
| 6 | 1.001 |
| 12 | 1.003 |
| 24 | 1.000 |
| Slope of Regression Line | -0.00008 |
| Uncertainty due to Instability (%) | 0.25 |
Table 4: Example Long-Term Stability Data for a CBDVA CRM.
Assignment of Certified Value and Uncertainty
The certified value of the CBDVA CRM is the mean concentration from the characterization studies. The expanded uncertainty is calculated by combining the uncertainties from the characterization (purity), homogeneity, and stability studies, in accordance with the Guide to the Expression of Uncertainty in Measurement (GUM).
Caption: Relationship of CRM Characterization to Certified Value and Uncertainty
Potential Anti-Inflammatory Signaling Pathway of CBDVA
While research on the specific signaling pathways of CBDVA is still emerging, it is hypothesized to share anti-inflammatory mechanisms with other cannabinoids, particularly CBD.[3][4][21] The diagram below illustrates a potential mechanism of action for CBDVA in modulating inflammatory responses. It is important to note that this is a proposed pathway based on the known actions of related compounds and requires further experimental validation for CBDVA specifically.
Caption: Potential Anti-Inflammatory Signaling Pathway of CBDVA
Conclusion
The development of a CBDVA Certified Reference Material requires a rigorous and systematic approach to ensure its quality and reliability. The protocols outlined in these application notes provide a framework for the characterization of a CBDVA CRM, including purity assessment, and homogeneity and stability studies. The use of well-characterized CRMs is fundamental for advancing our understanding of the therapeutic potential of CBDVA and for ensuring the safety and efficacy of products containing this cannabinoid.
References
- 1. zenleafdispensaries.com [zenleafdispensaries.com]
- 2. swissorganic.co.uk [swissorganic.co.uk]
- 3. vibebycalifornia.com [vibebycalifornia.com]
- 4. muvfl.com [muvfl.com]
- 5. Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. The development of an efficient mass balance approach for the purity assignment of organic calibration standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]
- 11. researchgate.net [researchgate.net]
- 12. iasonline.org [iasonline.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Stability Testing for Cannabis - Cal Laboratories [cal-laboratories.com]
- 16. broughton-group.com [broughton-group.com]
- 17. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
- 18. Development of an accelerated ageing protocol for the study of phytocannabinoid stability in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. researchgate.net [researchgate.net]
- 21. Antioxidative and Anti-Inflammatory Properties of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthetic Production of Cannabidivarinic Acid (CBDVA) in Engineered Yeast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarinic acid (CBDVA) is a naturally occurring cannabinoid found in the cannabis plant and is the acidic precursor to cannabidivarin (B1668262) (CBDV). As a homolog of cannabidiolic acid (CBDA), CBDVA is gaining interest for its potential therapeutic properties. Traditional cultivation and extraction from cannabis plants yield low quantities of this minor cannabinoid, making it a compelling target for synthetic biology. This document provides detailed application notes and protocols for the synthetic production of CBDVA using metabolically engineered Saccharomyces cerevisiae (brewer's yeast) expressing key enzymes from Cannabis sativa.
The heterologous production of cannabinoids in yeast offers a scalable, controllable, and sustainable alternative to agricultural methods. By engineering the yeast's metabolism, it is possible to produce specific cannabinoids, like CBDVA, from simple sugars. The foundational research in this area has demonstrated the complete biosynthesis of major cannabinoids, including CBDVA, in yeast.[1][2][3]
Metabolic Pathway and Engineering Strategy
The synthetic production of CBDVA in yeast requires the introduction of a heterologous biosynthetic pathway to convert a simple carbon source, like galactose, into the final product. The pathway for CBDVA biosynthesis diverges from that of the more common cannabinoid, CBDA, at the initial precursor stage. Instead of olivetolic acid, CBDVA synthesis utilizes divarinic acid.[4]
The key steps in the engineered metabolic pathway are:
-
Precursor Supply Enhancement: The native yeast mevalonate (B85504) pathway is engineered to increase the production of geranyl pyrophosphate (GPP), a universal precursor for cannabinoids.[2][5]
-
Divarinic Acid Synthesis: To produce divarinic acid, the precursor butanoyl-CoA is required. This can be supplied exogenously or produced endogenously through a heterologous pathway. The cannabis enzymes tetraketide synthase (CsTKS) and olivetolic acid cyclase (CsOAC) are introduced into the yeast. These enzymes can utilize butanoyl-CoA and malonyl-CoA (a native yeast metabolite) to produce divarinic acid.[4]
-
Cannabigerovarinic Acid (CBGVA) Formation: The cannabis-derived enzyme, a geranylpyrophosphate:divarinolate geranyltransferase (CsPT4), is expressed to catalyze the prenylation of divarinic acid with GPP to form cannabigerovarinic acid (CBGVA), the direct precursor to CBDVA.[6][7]
-
CBDVA Synthesis: Finally, the Cannabis sativa enzyme cannabidiolic acid synthase (CBDAS) is introduced. CBDAS catalyzes the oxidative cyclization of CBGVA to yield CBDVA.[2][4]
CBDVA Biosynthetic Pathway in Engineered S. cerevisiae
Caption: Biosynthetic pathway for CBDVA production in engineered yeast.
Quantitative Data
The following table summarizes the reported yields of CBDVA and related cannabinoids produced from galactose in engineered Saccharomyces cerevisiae as reported by Luo et al. (2019).
| Cannabinoid | Precursor | Producing Strain | Yield (from Galactose) | Reference |
| CBDVA | Butanoyl-CoA | yCAN43 | 6.0 µg/L | [4][5] |
| THCVA | Butanoyl-CoA | yCAN42 | 4.8 mg/L | [4][5] |
| CBDA | Hexanoyl-CoA | yCAN43 | 4.2 µg/L | [5] |
| THCA | Hexanoyl-CoA | yCAN42 | 2.3 mg/L | [5] |
Experimental Protocols
The following protocols are representative methods for the construction of CBDVA-producing yeast strains and the subsequent production and analysis of CBDVA. These are based on established yeast molecular biology techniques and fermentation practices and may require optimization.
Protocol 1: Construction of CBDVA-Producing S. cerevisiae Strain
Objective: To introduce the necessary cannabis enzyme genes (CsTKS, CsOAC, CsPT4, CBDAS) into an engineered S. cerevisiae strain with an upregulated mevalonate pathway for GPP production.
Materials:
-
S. cerevisiae host strain (e.g., a strain with enhanced GPP production)
-
Expression plasmids containing codon-optimized cDNAs for C. sativa CsTKS, CsOAC, CsPT4, and CBDAS under the control of strong yeast promoters (e.g., GAL1, TEF1).
-
Yeast transformation kit (e.g., Lithium Acetate/PEG method)
-
Selective growth media (e.g., Synthetic Complete drop-out media)
-
YPD medium
Procedure:
-
Gene Synthesis and Plasmid Construction:
-
Synthesize codon-optimized DNA sequences for CsTKS, CsOAC, CsPT4, and CBDAS for optimal expression in S. cerevisiae.
-
Clone the synthesized genes into yeast expression vectors. These vectors should contain strong promoters and terminators, as well as selection markers for yeast. Multiple genes can be assembled into a single plasmid for co-expression.
-
-
Yeast Transformation (Lithium Acetate Method):
-
Inoculate a single colony of the host S. cerevisiae strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in a solution of 100 mM lithium acetate.
-
Incubate the cell suspension with the expression plasmids and single-stranded carrier DNA.
-
Add a solution of 40% polyethylene (B3416737) glycol (PEG), 100 mM lithium acetate, and TE buffer, and incubate at 30°C.
-
Heat shock the cells at 42°C for 15-20 minutes.
-
Pellet the cells, remove the transformation mix, and resuspend in sterile water.
-
Plate the transformed cells onto selective agar (B569324) plates and incubate at 30°C for 2-3 days until colonies appear.
-
-
Verification of Transformants:
-
Confirm the successful integration or presence of the expression cassettes by colony PCR using primers specific to the introduced genes.
-
Further verification can be performed by sequencing the PCR products or by Western blotting to detect the expression of the heterologous proteins.
-
Protocol 2: Fed-Batch Fermentation for CBDVA Production
Objective: To cultivate the engineered yeast strain under conditions that induce the expression of the cannabinoid biosynthetic pathway and promote the production of CBDVA.
Materials:
-
Verified CBDVA-producing S. cerevisiae strain
-
Yeast extract Peptone Dextrose (YPD) medium
-
Yeast extract Peptone Galactose (YPG) medium for induction
-
Sterile bioreactor (e.g., 2 L) with controls for temperature, pH, and dissolved oxygen
-
Galactose feed solution (e.g., 50% w/v)
-
(Optional) Butanoic acid solution
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered yeast strain into 10 mL of YPD medium and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate a larger volume of YPD (e.g., 200 mL) and grow for 16-24 hours.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with sterile YPD medium.
-
Inoculate the bioreactor with the seed culture to a starting OD600 of ~0.2.
-
Run the bioreactor in batch mode at 30°C, maintaining a pH of 5.0 and ensuring adequate aeration.
-
-
Induction and Fed-Batch Phase:
-
Once the glucose in the batch phase is nearly depleted (as indicated by a sharp increase in dissolved oxygen), initiate the fed-batch phase.
-
Start a continuous feed of a galactose-containing solution to induce gene expression from galactose-inducible promoters. A linear or exponential feeding strategy can be employed to maintain a low concentration of galactose and avoid overflow metabolism.
-
If the strain does not endogenously produce sufficient butanoyl-CoA, a sterile solution of butanoic acid can be co-fed.
-
Continue the fermentation for 96-120 hours, monitoring cell density (OD600) and periodically taking samples for analysis.
-
Experimental Workflow for CBDVA Production
Caption: Experimental workflow for synthetic CBDVA production.
Protocol 3: Extraction and Quantification of CBDVA
Objective: To extract CBDVA from the yeast culture and quantify its concentration using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Yeast culture broth
-
Organic solvent (e.g., ethyl acetate, methanol)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
LC-MS system with a C18 column
-
CBDVA analytical standard
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Procedure:
-
Extraction:
-
Harvest the yeast cells from the fermentation broth by centrifugation.
-
The supernatant and cell pellet can be extracted separately to determine the distribution of CBDVA.
-
For the supernatant, perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction twice.
-
For the cell pellet, resuspend in a suitable buffer and lyse the cells (e.g., using glass beads). Extract the lysate with ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure or a stream of nitrogen.
-
-
Sample Preparation for LC-MS:
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL of methanol/water 50:50).
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS Quantification:
-
Prepare a standard curve using a certified CBDVA analytical standard at a range of concentrations.
-
Inject the prepared sample and standards onto the LC-MS system.
-
Use a suitable gradient elution program with a C18 column to separate CBDVA from other components.
-
Monitor the mass-to-charge ratio (m/z) corresponding to CBDVA in the mass spectrometer.
-
Quantify the amount of CBDVA in the sample by comparing its peak area to the standard curve.
-
Conclusion
The synthetic production of CBDVA in Saccharomyces cerevisiae represents a promising advancement in cannabinoid manufacturing. By leveraging the tools of synthetic biology, it is possible to create yeast strains capable of producing this rare cannabinoid from simple feedstocks. The protocols and data presented here provide a framework for researchers and drug development professionals to explore and optimize the microbial synthesis of CBDVA for various applications. Further research in strain engineering and fermentation process optimization will be crucial for achieving industrially relevant titers.
References
- 1. [PDF] Complete biosynthesis of cannabinoids and their unnatural analogues in yeast | Semantic Scholar [semanticscholar.org]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. sbyireview.com [sbyireview.com]
- 4. Bioengineered yeast can produce the active ingredients of marijuana better than the plant [massivesci.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of Nature-Inspired Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete biosynthesis of cannabinoids and their unnatural analogues in yeast (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for Artificial Diet Supplementation Assays with CBDVA for Insect Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarinic acid (CBDVA) is a minor cannabinoid found in Cannabis sativa that has demonstrated significant insecticidal properties. Recent studies have highlighted its potential as a novel biopesticide.[1][2][3] This document provides detailed application notes and protocols for conducting artificial diet supplementation assays to evaluate the effects of CBDVA on various insect species. The primary focus is on aphids, given the existing research, but the principles can be adapted for other insects.
Recent research has shown that CBDVA can negatively impact the survival and reproduction of both specialist and generalist aphid species.[1] For instance, supplementation of CBDVA in artificial diets has been found to decrease the fecundity and survival of the cannabis aphid (Phorodon cannabis) and the green peach aphid (Myzus persicae).[1][4] These findings suggest that CBDVA could be a valuable tool in developing new pest management strategies.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of CBDVA on aphids when delivered via an artificial diet.
Table 1: Effect of CBDVA on the Fecundity of Phorodon cannabis (Cannabis Aphid) After 4 Days
| Treatment Group | Mean Nymphs per Aphid (± SE) |
| Diet Control | 109.56 ± 10.01 |
| DMSO Control | 52.67 ± 7.79 |
| 1 mM CBDVA + DMSO | 18.71 ± 5.21 |
Data from MacWilliams, J., et al. (2025).[1][2][4]
Table 2: Effect of CBDVA on the Fecundity of Myzus persicae (Green Peach Aphid) After 3 Days
| Treatment Group | Mean Nymphs per Aphid (± SE) |
| Diet Control | 72.36 ± 6.82 |
| DMSO Control | 72.50 ± 3.97 |
| 0.5 mM CBDVA + DMSO | 11.60 ± 2.60 |
Data from MacWilliams, J., et al. (2025).[3][4]
Table 3: Effect of CBDVA on the Survival of Adult Phorodon cannabis
| Treatment Group | Day 2 Survival | Day 3 Survival | Day 4 Survival |
| Diet Control | High | High | High |
| DMSO Control | High | High | High |
| 0.1 mM CBDVA + DMSO | No significant impact | No significant impact | No significant impact |
| 0.5 mM CBDVA + DMSO | High | Significantly lower than controls | Significantly lower than controls |
| 1 mM CBDVA + DMSO | Significantly lower than controls | Significantly lower than controls | Significantly lower than controls |
Based on findings from MacWilliams, J., et al. (2025).[2]
Experimental Protocols
Protocol 1: Preparation of Artificial Diet for Aphids
This protocol is adapted from established methods for rearing Myzus persicae on a fully defined artificial diet.
Materials:
-
Analar sucrose (B13894)
-
A comprehensive list of amino acids and vitamins (see original diet formulations for specifics)
-
Ultrapure water
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
-
Sterile tubes for storage
-
Deep freezer
Procedure:
-
Sucrose Base: Dissolve 15g of Analar sucrose in 100 ml of ultrapure water in a beaker on a magnetic stirrer. For some aphid species, increasing the sucrose concentration to 30g per 100 ml may improve feeding.
-
Addition of Ingredients: One by one, add the other diet ingredients (amino acids, vitamins, and mineral salts) to the sucrose solution, ensuring each component is fully dissolved before adding the next. This process can be lengthy.
-
Storage: Aliquot the final diet mixture into small, sterile tubes (e.g., 25-30 ml) and store them in a deep freezer until needed. This allows for short defrosting times.
Protocol 2: Incorporation of CBDVA into the Artificial Diet
Materials:
-
Prepared aphid artificial diet
-
CBDVA isolate (>98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) as a solvent
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of CBDVA in a suitable solvent. For example, to achieve a final concentration of 1 mM in the diet, a more concentrated stock solution will be needed. Note: Ensure the final solvent concentration in the diet is low and consistent across all treatments, including the control.
-
Thawing the Diet: Thaw the required amount of artificial diet at room temperature for approximately one hour.
-
Supplementation: Add the appropriate volume of the CBDVA stock solution to the thawed diet to reach the desired final concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM). For the control and vehicle control groups, add an equivalent volume of water and the solvent (e.g., DMSO), respectively.
-
Mixing: Gently vortex the tubes to ensure homogenous mixing of the CBDVA within the diet. Avoid vigorous shaking that could introduce air bubbles.
Protocol 3: Aphid Feeding Assay
Materials:
-
Prepared control and CBDVA-supplemented diets
-
Parafilm 'M'
-
Small petri dishes or custom-made feeding chambers
-
Fine-tipped paintbrush for handling aphids
-
Incubator set to appropriate temperature and photoperiod (e.g., 25°C with a 12:12 light:dark cycle)
Procedure:
-
Creating the Diet Sachet:
-
Stretch a piece of Parafilm 'M' over the open end of a small container (e.g., a petri dish lid).
-
Pipette a small volume of the prepared diet onto the center of the stretched Parafilm.
-
Place a second piece of stretched Parafilm over the diet droplet, creating a sealed sachet.
-
-
Introducing the Aphids:
-
Carefully place the desired number of aphids (e.g., 10-20 adults) onto the surface of the diet sachet within the feeding chamber.
-
-
Incubation: Place the feeding chambers in an incubator under controlled environmental conditions.
-
Data Collection:
-
Fecundity: At predetermined time points (e.g., daily for 3-4 days), count and remove the nymphs produced by the adult aphids.
-
Survival: Record the number of surviving adult aphids at each time point.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway of CBDVA in insects.
Caption: Workflow for CBDVA artificial diet supplementation assay.
Discussion and Considerations
-
Solvent Effects: It is crucial to include a vehicle control (diet with the solvent only) to account for any potential effects of the solvent on the insects.[2][4]
-
Diet Composition: The composition of the artificial diet can significantly impact the health and baseline fecundity of the insects. It is recommended to use a diet formulation that has been validated for the specific insect species being studied.
-
CBDVA Stability: The stability of CBDVA in the diet over the course of the experiment should be considered. Preparing fresh diet batches for longer-term studies may be necessary.
-
Mechanism of Action: While the precise molecular targets of CBDVA in insects are not yet fully elucidated, it is known that insects lack the canonical cannabinoid receptors (CB1 and CB2) found in vertebrates.[5] This suggests that CBDVA may act on a novel or alternative receptor system in insects, which is an active area of research.[5]
References
Application Notes and Protocols for Assessing CBDVA Activity on T-type Calcium Channels
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro methodologies used to evaluate the inhibitory activity of Cannabidivarinic acid (CBDVA) on T-type calcium channels (CaV3). The protocols detailed below are based on established fluorescence-based and electrophysiological assays.
Introduction
T-type calcium channels, a class of low voltage-activated calcium channels, are integral to regulating neuronal excitability and neurotransmitter release.[1][2][3] Comprising three subtypes—CaV3.1, CaV3.2, and CaV3.3—these channels are implicated in various physiological and pathophysiological processes, including pain and epilepsy.[4] Phytocannabinoids, such as Δ9-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), have been shown to modulate the activity of these channels.[5][6][7] Emerging evidence indicates that less abundant phytocannabinoids, including CBDVA, also interact with T-type calcium channels, suggesting a potential therapeutic avenue.[8]
This document outlines two primary in vitro models for assessing the activity of CBDVA on human T-type calcium channels: a high-throughput fluorescence-based assay and the gold-standard whole-cell patch-clamp electrophysiology. These methods are typically performed using human embryonic kidney 293 (HEK293) cells stably expressing the human CaV3.1, CaV3.2, or CaV3.3 channel subunits.[2][3][8][9][10]
Data Summary
The inhibitory effects of CBDVA on T-type calcium channel subtypes have been quantified, revealing a preferential inhibition of CaV3.1 and CaV3.2 over CaV3.3. The following table summarizes the available quantitative data for CBDVA.
| Compound | Channel Subtype | Assay Type | Parameter | Value | Reference |
| CBDVA | CaV3.1 | Electrophysiology | IC50 | 2 µM | [8] |
| CBDVA | CaV3.2 | Electrophysiology | IC50 | 11 µM | [8] |
Experimental Protocols
High-Throughput Screening using a Fluorescence-Based Assay
This method allows for the rapid screening of compounds that modulate T-type calcium channel activity by measuring changes in intracellular calcium concentration.
Objective: To perform an initial screen of CBDVA to identify its inhibitory effects on CaV3.1, CaV3.2, and CaV3.3 channels.
Materials:
-
HEK293 cells stably expressing human CaV3.1, CaV3.2, or CaV3.3
-
Poly-D-lysine coated 96-well plates
-
L-15 media with 1% FBS, 1% penicillin-streptomycin, and 15 mM glucose
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
CBDVA stock solution
-
Fluorescence Imaging Plate Reader (FLIPR)
Protocol:
-
Cell Plating: Seed the HEK293 cells expressing the specific CaV3 subtype onto poly-D-lysine pre-coated 96-well plates in L-15 media. Incubate overnight at 37°C in a humidified incubator.[2]
-
Dye Loading: Wash the cells with a physiological salt solution and then incubate with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of CBDVA in the appropriate buffer.
-
Assay Execution:
-
Place the 96-well plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the CBDVA dilutions to the wells.
-
Stimulate the channels to open using a depolarizing stimulus (e.g., addition of a high potassium solution).
-
Record the change in fluorescence, which corresponds to the influx of calcium through the T-type channels.
-
-
Data Analysis: The inhibitory effect of CBDVA is determined by the reduction in the fluorescence signal compared to a vehicle control. A concentration-response curve can be generated to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a detailed characterization of the biophysical effects of CBDVA on T-type calcium channels, including potency, voltage-dependence, and kinetics.
Objective: To precisely measure the inhibitory effects of CBDVA on the currents mediated by CaV3.1, CaV3.2, and CaV3.3 channels and to investigate its mechanism of action.
Materials:
-
HEK293 cells stably expressing human CaV3.1, CaV3.2, or CaV3.3
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External Solution (in mM): Specific composition may vary, but a typical solution contains a charge carrier (e.g., 2.5 Ca²⁺), a buffer (e.g., HEPES), and salts to maintain osmolarity and pH.
-
Internal Solution (in mM): Typically contains a cesium-based solution to block potassium channels, a calcium chelator (e.g., EGTA), ATP, GTP, and a buffer (e.g., HEPES).
-
CBDVA stock solution
Protocol:
-
Cell Preparation: Plate cells on glass coverslips for recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell configuration on a cell expressing the T-type channel of interest.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV or -120 mV) to ensure channels are in a closed, ready-to-be-activated state.[1][11]
-
Apply a series of voltage steps to elicit T-type currents. For example, a test pulse to -30 mV can be used to generate a peak current.[11]
-
-
Drug Application:
-
Obtain a stable baseline recording of the T-type current.
-
Perfuse the cell with the external solution containing the desired concentration of CBDVA until a steady-state inhibition is achieved.
-
Wash out the drug with the control external solution to observe the reversibility of the effect.
-
-
Data Acquisition and Analysis:
-
Record currents using appropriate software (e.g., Clampfit).
-
Measure the peak current amplitude in the presence and absence of CBDVA to determine the percentage of inhibition.
-
To determine the IC50, apply a range of CBDVA concentrations and fit the data to a concentration-response curve.
-
Investigate the mechanism of action by applying specific voltage protocols to assess:
-
Steady-state inactivation: Apply a series of pre-pulses to different voltages before a test pulse to determine the voltage at which half of the channels are inactivated (V0.5). Compare the V0.5 in the presence and absence of CBDVA. A hyperpolarizing shift in this curve indicates that CBDVA preferentially binds to the inactivated state of the channel.[5][7][8]
-
Use-dependence: Apply a train of depolarizing pulses to assess if the inhibition by CBDVA is dependent on the frequency of channel activation.
-
Slow inactivation state preference: Utilize a two-pulse protocol where a long pre-conditioning pulse to a depolarized potential (e.g., -80 mV for 10 seconds) is applied to induce slow inactivation. Compare the inhibition by CBDVA with and without this pre-conditioning pulse.[8]
-
-
Visualizations
Experimental Workflow for Assessing CBDVA Activity
Caption: Workflow for in vitro assessment of CBDVA on T-type calcium channels.
Putative Mechanism of CBDVA Action on T-type Calcium Channels
Caption: CBDVA's proposed mechanism of action on T-type calcium channels.
References
- 1. Modulation of Recombinant Human T-Type Calcium Channels by Δ9-Tetrahydrocannabinolic Acid In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-management.mq.edu.au [research-management.mq.edu.au]
- 3. Inhibition of human recombinant T-type calcium channels by phytocannabinoids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - The effects of phytocannabinoids and synthetic cannabinoids on T-type calcium channels in vitro - Macquarie University Research Data Repository (RDR) - Figshare [figshare.mq.edu.au]
- 5. Inhibition of recombinant human T-type calcium channels by Delta9-tetrahydrocannabinol and cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Recombinant Human T-type Calcium Channels by Δ9-Tetrahydrocannabinol and Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Varin Cannabinoids from Raw Cannabis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation and purification of specific cannabinoids from raw cannabis material is a critical process for research, pharmaceutical development, and the production of analytical standards.[1] Varin cannabinoids, a subgroup of cannabinoids characterized by a propyl side chain, are of increasing interest for their potential therapeutic properties. This document provides detailed application notes and protocols for the primary techniques used to isolate these and other cannabinoids, including extraction, winterization, distillation, and chromatography. The following sections offer step-by-step methodologies, quantitative data for process optimization, and visual workflows to guide laboratory and production-scale operations.
I. Overview of Cannabinoid Isolation Workflow
The isolation of varin cannabinoids, like all cannabinoids, is a multi-step process that begins with extraction from the raw plant material, followed by a series of purification and isolation steps.[1][2] The general workflow is designed to first remove the bulk of the desired compounds from the biomass and then systematically eliminate impurities to achieve high purity of the target cannabinoid.
Caption: General workflow for isolating varin cannabinoids.
II. Data Presentation: Comparison of Isolation Techniques
The choice of isolation technique depends on the desired purity, yield, scale of operation, and the specific target cannabinoid. The following table summarizes quantitative data associated with common methods.
| Technique | Parameter | Value | Reference |
| Decarboxylation | Temperature (Oven) | 115-121°C (240-250°F) | [3][4][5] |
| Time (Oven) | 30-60 minutes | [3][5][6] | |
| Temperature (Sous Vide) | 95°C (203°F) | [5] | |
| Time (Sous Vide) | 90 minutes | [5] | |
| Supercritical CO2 Extraction | Pressure | 150-340 bar | [7] |
| Temperature | 37-60°C | [7][8] | |
| CO2 Flow Rate | 100-200 g/min | [7] | |
| Yield (THC) | Up to 98% | [7] | |
| Ethanol (B145695) Extraction | Temperature | -40°C (chilled) to room temperature | [9] |
| Solvent to Biomass Ratio | 7.7-25 L/kg | [10] | |
| Winterization | Temperature | -20°C to -80°C | [11][12] |
| Time | 24-48 hours | [2][11][13] | |
| Ethanol to Extract Ratio | 10:1 (mL:g) | [12][14] | |
| Short Path Distillation | Purity Achieved | Up to 99% | [15][16] |
| Temperature | Up to 400°C capable systems | [15] | |
| Flash Chromatography | Purity Achieved (CBD) | >95% | [10] |
| Purity Achieved (CBG) | 99.9% | [10] | |
| Purity Achieved (CBC) | 99.6% | [10] | |
| Preparative HPLC | Purity Achieved (CBD) | 93% (from 72%) | [1] |
| Purity Achieved (CBC) | 97% (from 5.7%) | [1] | |
| Purity Achieved (THC) | 80% (from 2.2%) | [1] | |
| Fast Centrifugal Partition Chromatography (FCPC) | Purity Achieved (CBDA) | 95.4% | [17] |
| Purity Achieved (CBD) | 99.0% | [17] |
III. Experimental Protocols
Protocol 1: Decarboxylation of Raw Cannabis
Objective: To convert acidic cannabinoids (e.g., CBDVA, THCVA) into their neutral, active forms (e.g., CBDV, THCV) through heating.[3][18] This step can be performed before or after extraction.[1]
Materials:
-
Dried and ground raw cannabis material
-
Baking sheet
-
Parchment paper
-
Oven with precise temperature control
Procedure:
-
Evenly spread the ground cannabis material on a baking sheet lined with parchment paper.[5][6]
-
Place the baking sheet in the preheated oven.
-
Heat for 30-45 minutes.[3] Monitor the color of the material; it should turn from green to a light golden brown.[6]
-
Remove the baking sheet from the oven and allow the material to cool completely at room temperature.[6]
-
The decarboxylated material is now ready for extraction.
Protocol 2: Supercritical CO2 Extraction
Objective: To extract cannabinoids and terpenes from the plant material using supercritical carbon dioxide as a solvent.[19][20] This method is known for its safety, efficiency, and tunability.[20]
Caption: Supercritical CO2 extraction process.
Materials & Equipment:
-
Supercritical CO2 extraction system
-
Ground, decarboxylated cannabis
-
Liquid CO2
Procedure:
-
Pack the ground cannabis material into the extraction vessel of the supercritical CO2 system.[20]
-
Set the system parameters. A common starting point is a pressure of 250 bar and a temperature of 37°C.[8]
-
Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state.[20][21]
-
The supercritical CO2 then flows through the extraction vessel, dissolving the cannabinoids and terpenes from the plant material.[20][21]
-
The resulting solution is transferred to a separator, where the pressure is lowered.[20] This causes the CO2 to return to a gaseous state, leaving behind the cannabinoid-rich crude oil.[20]
-
The crude oil is collected in a vessel.[20] In a closed-loop system, the CO2 gas is recycled for future extractions.[20]
Protocol 3: Winterization of Crude Extract
Objective: To remove fats, waxes, and lipids from the crude cannabis extract by precipitating them in a cold ethanol solution.[11][13][14]
Materials:
-
Crude cannabis extract
-
Food-grade ethanol
-
Beaker or flask
-
Freezer (-20°C to -40°C)
-
Vacuum filtration apparatus (Buchner funnel, filter paper, flask)
-
Rotary evaporator
Procedure:
-
Dissolve the crude extract in ethanol. A common ratio is 10 mL of ethanol for every 1 gram of extract.[12][14]
-
Stir the mixture until the extract is fully dissolved, creating a homogenous solution.[11]
-
Place the solution in a freezer at a temperature between -20°C and -40°C for 24 to 48 hours.[11] This will cause the undesirable fats and waxes to solidify and precipitate out of the solution.[11][13]
-
Set up the vacuum filtration system.
-
Quickly filter the cold solution to separate the solidified waxes and lipids from the ethanol-cannabinoid mixture.[13][14]
-
The filtered solution, now free of waxes, is known as winterized oil.
-
Remove the ethanol from the filtered solution using a rotary evaporator.[22] The reclaimed ethanol can be reused.
Protocol 4: Short Path Distillation
Objective: To separate cannabinoids from other compounds with higher boiling points, such as chlorophyll (B73375) and terpenes, to produce a high-purity distillate.[15][23]
Materials & Equipment:
-
Short path distillation kit (boiling flask, heating mantle, distillation head, condenser, receiving flasks)
-
Vacuum pump
-
Winterized cannabis oil
Procedure:
-
Place the winterized cannabis oil into the boiling flask of the short path distillation apparatus.
-
Assemble the apparatus, ensuring all joints are properly sealed.
-
Attach the vacuum pump and reduce the pressure inside the system. Lowering the pressure reduces the boiling points of the cannabinoids, preventing thermal degradation.[24]
-
Gradually heat the oil using the heating mantle.[25]
-
As the temperature increases, different compounds will vaporize based on their boiling points.[23][25] The vapor travels a short distance to the condenser.[15][25]
-
The cooled condenser turns the vapor back into a liquid, which is then collected in the receiving flask.
-
By carefully controlling the temperature and vacuum, different fractions (e.g., terpenes, THC, CBD) can be collected in separate flasks, resulting in a highly purified cannabinoid distillate.[23]
Protocol 5: Flash Chromatography for Cannabinoid Isolation
Objective: To separate individual cannabinoids from a distillate based on their differential affinity for a stationary phase and a mobile phase.[26][27][28]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Marijuana Wax: Why Winterization and Dewaxing Are Needed for Quality Cannabis Concentrates | Technology Networks [technologynetworks.com]
- 3. cbgbiotech.com [cbgbiotech.com]
- 4. The Ultimate Guide to Decarboxylation: How to Decarb Weed [weedmaps.com]
- 5. rootsciences.com [rootsciences.com]
- 6. tcheck.me [tcheck.me]
- 7. supflu2018.fr [supflu2018.fr]
- 8. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. canatura.com [canatura.com]
- 10. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
- 11. rootsciences.com [rootsciences.com]
- 12. What Is the Winterization Process in Cannabis? [sortingrobotics.com]
- 13. What is Winterization? Winterization Definition | Weedmaps [weedmaps.com]
- 14. coleparmer.com [coleparmer.com]
- 15. Using Short-Path Distillation to Extract Cannabinoids [glascol.com]
- 16. acrossinternational.com [acrossinternational.com]
- 17. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Decarboxylation 101: Keys to Decarbing Weed | Leafly [leafly.com]
- 19. How to Isolate Cannabinoids: Techniques, Trends, and Purity Boost [sortingrobotics.com]
- 20. hempgazette.com [hempgazette.com]
- 21. rootsciences.com [rootsciences.com]
- 22. Advanced Cannabis Extraction and Purification Techniques: A Modern Guide to Concentrate Refinement [labx.com]
- 23. Comprehensive Exploration of Short Path Distillation of Cannabis - Cannabis Tech [cannabistech.com]
- 24. azom.com [azom.com]
- 25. rootsciences.com [rootsciences.com]
- 26. cannabissciencetech.com [cannabissciencetech.com]
- 27. rootsciences.com [rootsciences.com]
- 28. Separation of cannabinoids by Flash chromatography | Buchi.com [buchi.com]
Application Notes and Protocols for Handling and Storing Unstable CBDVA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical information for the proper handling, storage, and analysis of Cannabidivarinic Acid (CBDVA), a non-psychoactive cannabinoid precursor known for its inherent instability. Adherence to these guidelines is crucial for ensuring the integrity of research and development activities.
Introduction to CBDVA Instability
This compound (CBDVA) is the carboxylic acid precursor to cannabidivarin (B1668262) (CBDV).[1][2] Like other acidic cannabinoids, CBDVA is susceptible to degradation, primarily through decarboxylation, where it loses a carboxyl group to form its neutral counterpart, CBDV.[2][3] This conversion can be initiated by exposure to heat, light, and certain pH conditions, leading to a change in the chemical composition of the sample and potentially impacting experimental outcomes.[4][5]
Key Degradation Pathway:
-
Decarboxylation: The primary degradation pathway for CBDVA is decarboxylation, which is the conversion of CBDVA to CBDV through the loss of a molecule of carbon dioxide (CO₂). This process is significantly accelerated by heat.[2][3]
Understanding and controlling the factors that promote this degradation are paramount for maintaining the purity and concentration of CBDVA in a laboratory setting.
Recommended Storage and Handling Protocols
Proper storage and handling are the first line of defense against the degradation of CBDVA. The following protocols are recommended for maintaining the stability of both neat (solid) CBDVA and CBDVA solutions.
Storage of Neat CBDVA
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or colder for long-term storage. | Low temperatures significantly slow the rate of decarboxylation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Minimizes oxidation, a potential secondary degradation pathway. |
| Light | Store in a light-resistant (amber or opaque) container. | Protects from photodegradation. |
| Container | Tightly sealed, airtight container. | Prevents exposure to moisture and atmospheric oxygen. |
Storage of CBDVA Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous ethanol (B145695) or methanol (B129727) are suitable for creating stock solutions. | CBDVA is soluble in these organic solvents, and they are appropriate for many analytical techniques. |
| Temperature | -20°C for short-term storage (up to one month). -80°C for long-term storage (up to six months).[6] | Ultra-low temperatures are critical for preserving the stability of CBDVA in solution. |
| Light | Store in amber glass vials. | Prevents light-induced degradation. |
| Container | Use vials with PTFE-lined caps (B75204) to prevent solvent evaporation and contamination. | Ensures a tight seal and minimizes interaction with the container material. |
| Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes. | Minimizes repeated temperature fluctuations that can accelerate degradation. |
General Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling CBDVA.
-
Work Environment: Handle neat CBDVA powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Cross-Contamination: Use dedicated spatulas, weighing papers, and other equipment to prevent cross-contamination.
Experimental Protocols
Preparation of CBDVA Stock Solution (1 mg/mL in Methanol)
Objective: To prepare a standardized stock solution of CBDVA for use in various assays.
Materials:
-
CBDVA isolate (≥95% purity)
-
Anhydrous methanol (LC-MS grade)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL, Class A)
-
Micro-pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Allow the container of neat CBDVA to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh 10 mg of CBDVA isolate using an analytical balance.
-
Quantitatively transfer the weighed CBDVA to a 10 mL volumetric flask.
-
Add a small amount of anhydrous methanol to dissolve the CBDVA.
-
Once dissolved, bring the flask to the 10 mL mark with anhydrous methanol.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Aliquot the stock solution into single-use amber glass vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Assessing CBDVA Stability by HPLC-UV
Objective: To monitor the degradation of CBDVA to CBDV over time under specific storage conditions.
Materials:
-
CBDVA stock solution (1 mg/mL in methanol)
-
CBDV reference standard
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Incubator or environmental chamber
Procedure:
-
Sample Preparation:
-
Prepare several vials of CBDVA solution at a known concentration (e.g., 100 µg/mL) in the desired solvent and pH to be tested.
-
Store the vials under the desired experimental conditions (e.g., 25°C, 40°C, exposure to light).
-
-
Time Points:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial for analysis.
-
-
HPLC Analysis:
-
Set the UV detector to an appropriate wavelength for detecting both CBDVA and CBDV (typically around 220-230 nm).
-
Use a gradient elution method to separate CBDVA and CBDV. An example gradient is as follows:
-
0-15 min: 70% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 70% B
-
18-25 min: 70% B
-
-
Inject the sample from the designated time point.
-
Identify and quantify the peaks for CBDVA and CBDV by comparing their retention times and peak areas to those of the reference standards.
-
-
Data Analysis:
-
Calculate the concentration of CBDVA and CBDV at each time point.
-
Plot the concentration of CBDVA versus time to determine the degradation rate.
-
Workflow for CBDVA Stability Assessment
References
Application of Cannabidivarinic Acid (CBDVA) in Neurological Disorder Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarinic Acid (CBDVA), a non-psychotropic phytocannabinoid carboxylic acid from the Cannabis sativa plant, is gaining attention in the field of neuroscience for its potential therapeutic applications in a range of neurological disorders. As the acidic precursor to cannabidivarin (B1668262) (CBDV), CBDVA is being investigated for its anticonvulsant, anti-inflammatory, and neuroprotective properties. These notes provide an overview of CBDVA's application in preclinical research models of epilepsy and autism spectrum disorder (ASD), and detail protocols for its use and the assessment of its effects.
Key Applications in Neurological Disorder Models
CBDVA has demonstrated efficacy in several preclinical models of neurological disorders, primarily focusing on its ability to modulate seizure activity and improve behavioral deficits associated with neurodevelopmental conditions.
-
Epilepsy and Seizure Models: CBDVA has been shown to possess significant anticonvulsant properties in various rodent models of seizures. It has been observed to reduce the severity and frequency of seizures, suggesting its potential as a novel anti-epileptic agent.
-
Autism Spectrum Disorder (ASD) Models: In animal models of ASD, such as the valproic acid (VPA) exposure model in rats, CBDVA has been shown to ameliorate core behavioral deficits. These include improvements in social interaction and reductions in repetitive behaviors.[1]
-
Neuroinflammation: A key mechanism underlying the therapeutic potential of CBDVA is its ability to modulate neuroinflammatory pathways. It has been identified as an antagonist of Toll-like receptor 4 (TLR4) signaling, a key pathway in the innate immune response that, when dysregulated, contributes to chronic neuroinflammation.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of CBDVA in neurological disorder models.
Table 1: Effects of CBDVA in Preclinical Seizure Models
| Model | Species | CBDVA Dose | Administration Route | Key Findings | Reference |
| Maximal Electroshock (MES) | Mouse | 50 and 100 mg/kg | Intraperitoneal (i.p.) | Significantly increased seizure threshold compared to vehicle controls.[3] | |
| Pentylenetetrazole (PTZ) | Rat | 60 mg/kg | Oral | Significantly decreased seizure severity and abolished the tonic phase of generalized seizures.[4] | |
| Pilocarpine-induced Status Epilepticus | Rat | 10 mg/kg | Intravenous (i.v.) | Attenuated maximum seizure severity.[5] |
Table 2: Effects of CBDVA in the Valproic Acid (VPA) Rat Model of Autism Spectrum Disorder
| Behavioral Test | CBDVA Dose (symptomatic treatment) | Administration Route | Key Findings | Reference |
| Social Interaction | 20 mg/kg | Intraperitoneal (i.p.) | Recovered social impairments and social novelty preference.[1] | |
| Repetitive Behavior (Marble Burying) | 60 mg/kg | Intraperitoneal (i.p.) | Decreased the number of buried marbles.[6] | |
| Locomotor Activity | 20 mg/kg | Intraperitoneal (i.p.) | Prevented hyperlocomotion.[1] | |
| Short-term Memory (Novel Object Recognition) | 30 and 60 mg/kg | Intraperitoneal (i.p.) | Reversed impairment in the recognition index.[6] |
Table 3: Effects of CBDVA on Neuroinflammatory Markers
| In Vitro/In Vivo Model | CBDVA Concentration/Dose | Key Findings | Reference |
| LPS-stimulated BV-2 microglial cells | IC₅₀ of 0.5 ± 0.3 μM | Inhibited LPS-induced nitric oxide (NO) elevation.[2] | |
| LPS-stimulated BV-2 microglial cells | Dose-dependent | Suppressed LPS-induced mRNA expression of IL-1β, IL-6, and TNF-α.[2] | |
| VPA Rat Model (Hippocampus) | 20 mg/kg (symptomatic) | Restored increased levels of GFAP, CD11b, and TNFα.[1] |
Experimental Protocols
Animal Models
This model is used to evaluate the efficacy of anticonvulsant compounds against generalized tonic-clonic seizures.
Materials:
-
Male ICR mice (20-25 g)
-
Electroconvulsive device with corneal electrodes
-
0.9% saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
CBDVA solution
-
Vehicle control solution
Procedure:
-
Administer CBDVA or vehicle control to the mice via the desired route (e.g., intraperitoneally).
-
At the time of peak drug effect (typically 30-60 minutes post-i.p. injection), apply a drop of saline to the corneal electrodes and a drop of topical anesthetic to the eyes of the mouse.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure, which is characterized by a rigid extension of the hindlimbs for at least 3 seconds.
-
The endpoint is the abolition of the tonic hindlimb extension component of the seizure, indicating protection.
This model is used to assess the efficacy of drugs against clonic seizures.
Materials:
-
Male Wistar rats (200-250 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 60-85 mg/kg in saline)
-
CBDVA solution
-
Vehicle control solution
-
Observation chambers
Procedure:
-
Administer CBDVA or vehicle control to the rats.
-
After the appropriate pre-treatment time, administer a convulsive dose of PTZ subcutaneously or intraperitoneally.
-
Immediately place the rat in an individual observation chamber and record seizure activity for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., Racine's scale).
-
Key parameters to measure include the latency to the first seizure, seizure duration, and the maximal seizure score.
This model recapitulates some of the core behavioral phenotypes of ASD.
Materials:
-
Pregnant Sprague-Dawley rats
-
Valproic acid sodium salt (VPA)
-
Saline solution
-
CBDVA solution
-
Vehicle control solution
Procedure:
-
On gestational day 12.5, administer a single intraperitoneal injection of VPA (e.g., 500-600 mg/kg) to the pregnant dam. Control dams receive a saline injection.
-
Allow the dams to give birth naturally. The offspring will be used for subsequent experiments.
-
Wean the pups at postnatal day 21.
-
For symptomatic treatment studies, begin administration of CBDVA or vehicle to the VPA-exposed offspring during adolescence (e.g., postnatal days 34-58).[1]
Behavioral Assays
This test assesses social preference and social novelty preference.
Materials:
-
Three-chambered apparatus
-
Test rat (VPA-exposed or control)
-
Stranger rat 1 (unfamiliar to the test rat)
-
Stranger rat 2 (novel to the test rat)
-
Small wire cages to hold the stranger rats
Procedure:
-
Habituation: Place the test rat in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Sociability Test: Place Stranger rat 1 in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test rat back in the center chamber and allow it to explore for 10 minutes. Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Social Novelty Test: Replace the empty cage with a new, unfamiliar rat (Stranger rat 2) in a wire cage. The now-familiar Stranger rat 1 remains in its cage. Allow the test rat to explore for another 10 minutes and record the time spent interacting with each stranger rat.
Biochemical Analysis
This protocol is for the analysis of CB1 receptor and FAAH enzyme levels in hippocampal tissue.
Materials:
-
Rat hippocampal tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CB1, anti-FAAH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Homogenize hippocampal tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Image the blot and quantify the band intensities relative to the loading control (β-actin).
This protocol is for measuring TNF-α and IL-6 levels in brain tissue homogenates.
Materials:
-
Rat brain tissue (e.g., hippocampus or cortex)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Commercial ELISA kits for rat TNF-α and IL-6
-
Microplate reader
Procedure:
-
Homogenize the brain tissue in ice-cold homogenization buffer.[7]
-
Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C and collect the supernatant.[7]
-
Determine the total protein concentration of the supernatant.
-
Follow the manufacturer's instructions for the specific ELISA kits to measure the concentrations of TNF-α and IL-6 in the samples.
-
Normalize the cytokine concentrations to the total protein content of each sample.
This protocol is for staining Iba1 (microglia) and GFAP (astrocytes) in brain sections.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Antigen retrieval solution (if necessary)
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
Primary antibodies (anti-Iba1, anti-GFAP)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections, or thaw and air-dry frozen sections.
-
Perform antigen retrieval if required by the primary antibodies.
-
Permeabilize the sections with a detergent like Triton X-100.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain with DAPI.
-
Mount the sections with mounting medium and coverslip.
-
Visualize and capture images using a fluorescence microscope.
Signaling Pathways and Visualizations
CBDVA's Inhibition of the TLR4 Signaling Pathway
CBDVA has been shown to directly target the MD2 co-receptor of TLR4, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[2]
CBDVA's Modulation of the Endocannabinoid System in the Hippocampus
In the VPA model of autism, CBDVA treatment has been shown to restore alterations in the hippocampal endocannabinoid system, including normalizing the levels of the CB1 receptor and the FAAH enzyme.[1]
Logical Flow of a Preclinical CBDVA Study for Anticonvulsant Effects
The following diagram illustrates the logical progression of a preclinical study designed to evaluate the anticonvulsant properties of CBDVA.
Conclusion
CBDVA is a promising phytocannabinoid for the development of novel therapeutics for neurological disorders. Its multifaceted mechanism of action, including anticonvulsant and anti-neuroinflammatory effects, warrants further investigation. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of CBDVA. As research progresses, it is crucial to continue to explore its molecular targets and signaling pathways to fully understand its mechanism of action and to identify potential biomarkers for its therapeutic effects.
References
- 1. Cannabidivarin Treatment Ameliorates Autism-Like Behaviors and Restores Hippocampal Endocannabinoid System and Glia Alterations Induced by Prenatal Valproic Acid Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabidivarin alleviates neuroinflammation by targeting TLR4 co-receptor MD2 and improves morphine-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticonvulsive Properties of Cannabidiol in a Model of Generalized Seizure Are Transient Receptor Potential Vanilloid 1 Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsive Effects and Pharmacokinetic Profile of Cannabidiol (CBD) in the Pentylenetetrazol (PTZ) or N-Methyl-D-Aspartate (NMDA) Models of Seizures in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabidiol reduces seizures and associated behavioral comorbidities in a range of animal seizure and epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute cannabidiol treatment reverses behavioral impairments induced by embryonic valproic acid exposure in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating Nickel-Induced Neurotoxicity: Associations with Gut Microbiota Dysbiosis and Ferroptosis [mdpi.com]
Unveiling the Anti-Inflammatory Potential of Cannabidivarinic Acid (CBDVA): Protocols for Efficacy Testing
For Immediate Release
[City, State] – [Date] – As the landscape of cannabinoid research continues to expand, Cannabidivarinic Acid (CBDVA), a non-psychoactive cannabinoid carboxylic acid found in the cannabis plant, is emerging as a compound of significant interest for its potential anti-inflammatory properties.[1] To facilitate further investigation into its therapeutic applications, this document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to test the efficacy of CBDVA in preclinical anti-inflammatory assays.
Recent studies have highlighted the potential of various cannabinoids, including acidic precursors, to modulate the inflammatory response.[2] While much of the existing research has focused on cannabidiol (B1668261) (CBD), preliminary evidence suggests that CBDVA may also play a crucial role in mitigating inflammation, making it a promising candidate for the development of novel anti-inflammatory therapeutics.[3][4] This guide outlines standardized in vitro and in vivo methodologies to rigorously evaluate the anti-inflammatory activity of CBDVA.
In Vitro Anti-Inflammatory Assays
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
The murine macrophage cell line RAW 264.7 provides a robust and reproducible model to screen for anti-inflammatory activity. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response characterized by the release of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
Objective: To determine the ability of CBDVA to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages.
Quantitative Data Summary:
While specific quantitative data for CBDVA is still emerging, the following table provides a template for summarizing experimental results. Data for CBD is included for comparative purposes.
| Compound | Assay | Cell Line | Inducer | Endpoint | IC50 / % Inhibition |
| CBDVA | Nitric Oxide Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite (B80452) Levels | Data to be determined |
| CBDVA | iNOS Expression | RAW 264.7 | LPS (1 µg/mL) | Protein/mRNA levels | Data to be determined |
| CBDVA | COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) | Protein/mRNA levels | Data to be determined |
| CBD | Nitric Oxide Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite Levels | Concentration-dependent reduction |
| CBD | iNOS Expression | RAW 264.7 | LPS (1 µg/mL) | Protein/mRNA levels | Concentration-dependent reduction |
| CBD | COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) | Protein/mRNA levels | No significant inhibition |
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of CBDVA (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Express the results as a percentage of inhibition of NO production compared to the LPS-stimulated vehicle control. Calculate the IC50 value, the concentration of CBDVA that inhibits 50% of NO production.
Experimental Protocol: Western Blot for iNOS and COX-2 Expression
-
Cell Lysis: Following treatment and stimulation as described above, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensity using densitometry software and normalize to the loading control.
In Vivo Anti-Inflammatory Assays
Carrageenan-Induced Paw Edema in Rodents
This widely used model of acute inflammation is valuable for the in vivo screening of anti-inflammatory compounds. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.
Objective: To evaluate the ability of CBDVA to reduce paw edema in the carrageenan-induced acute inflammation model.
Quantitative Data Summary:
| Compound | Animal Model | Route of Admin. | Dose Range | Endpoint | % Inhibition of Edema |
| CBDVA | Rat/Mouse | Oral/IP | To be determined | Paw Volume/Thickness | Data to be determined |
| CBD | Rat | Oral | 5-40 mg/kg | Paw Volume | Dose-dependent reduction |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Use male Wistar rats (180-220 g) or Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and CBDVA treatment groups at various doses.
-
Administer CBDVA or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group using the formula: % Inhibition = [ (Control Paw Edema - Treated Paw Edema) / Control Paw Edema ] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established animal model of rheumatoid arthritis, a chronic inflammatory autoimmune disease. It shares many pathological and immunological features with the human disease, making it a relevant model for evaluating potential anti-arthritic drugs.
Objective: To assess the therapeutic efficacy of CBDVA in reducing the clinical signs of arthritis in a murine collagen-induced arthritis model.
Quantitative Data Summary:
| Compound | Animal Model | Route of Admin. | Dose Range | Endpoint | Reduction in Arthritis Score |
| CBDVA | DBA/1 mice | Oral/IP | To be determined | Clinical Arthritis Score | Data to be determined |
| CBD | DBA/1 mice | Oral | 25 mg/kg/day | Clinical Arthritis Score | Significant reduction[5][6][7] |
| CBD | DBA/1 mice | IP | 5 mg/kg/day | Clinical Arthritis Score | Significant reduction[5][6][7] |
Experimental Protocol: Collagen-Induced Arthritis
-
Animals: Use male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Treatment: Begin treatment with CBDVA or vehicle upon the first signs of arthritis (typically around day 24-28). Administer daily via oral gavage or intraperitoneal injection.
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 for inflammation, swelling, and erythema (0 = normal, 1 = mild swelling/erythema of one digit, 2 = moderate swelling/erythema of multiple digits, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint deformity).
-
The maximum clinical score per mouse is 16.
-
-
Histopathological Analysis (Optional): At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Data Analysis: Compare the mean arthritis scores between the treatment and control groups over time using appropriate statistical analysis.
Signaling Pathways and Visualization
The anti-inflammatory effects of cannabinoids are often mediated through the modulation of key signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[8][9][10] Preliminary evidence suggests that cannabinoids, including acidic forms, may exert their anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[8][9]
Diagram of the LPS-induced NF-κB Signaling Pathway:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acidic Cannabinoids Suppress Proinflammatory Cytokine Release by Blocking Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. muvfl.com [muvfl.com]
- 4. vibebycalifornia.com [vibebycalifornia.com]
- 5. The nonpsychoactive cannabis constituent cannabidiol is an oral anti-arthritic therapeutic in murine collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nonpsychoactive cannabis constituent cannabidiol is an oral anti-arthritic therapeutic in murine collagen-induced arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The molecular activity of cannabidiol in the regulation of Nrf2 system interacting with NF-κB pathway under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry-Based Identification of Cannabidivarinic Acid (CBDVA) and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of mass spectrometry for the identification and quantification of cannabidivarinic acid (CBDVA) and its putative metabolites. Given the nascent stage of research into CBDVA metabolism, this document combines established analytical methodologies for cannabinoids with inferred metabolic pathways based on the well-documented biotransformation of structurally similar compounds, such as cannabidiolic acid (CBDA) and cannabidiol (B1668261) (CBD).
Introduction to CBDVA and its Analytical Challenges
This compound (CBDVA) is a carboxylic acid precursor to the propyl cannabinoid, cannabidivarin (B1668262) (CBDV).[1] As a homolog of CBDA, it is biosynthesized in the Cannabis sativa plant from cannabigerovarinic acid (CBGVA).[2] The increasing interest in minor cannabinoids for their potential therapeutic applications necessitates robust analytical methods for their detection and characterization in biological matrices. The primary challenge in studying CBDVA and its metabolites lies in their low abundance and the limited availability of commercial standards for its metabolites. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the requisite sensitivity and selectivity for these analytical challenges.[2]
Putative Metabolic Pathways of CBDVA
While specific studies on the comprehensive metabolism of CBDVA are limited, its metabolic fate can be inferred from the well-characterized pathways of CBD. The primary routes of metabolism for cannabinoids involve Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions.[3][4] In vitro studies have shown that minor cannabinoids, including CBDVA, can inhibit CYP enzymes such as CYP2C9 and CYP2C19, suggesting they are also substrates for these enzymes.[5]
Phase I Metabolism (Oxidation): It is hypothesized that CBDVA undergoes hydroxylation at various positions on the molecule, primarily on the propyl side chain and the terpene ring, catalyzed by CYP isoforms like CYP3A4 and CYP2C19.[4][6] This is followed by further oxidation of the newly introduced hydroxyl groups to form corresponding carboxylic acids.
Phase II Metabolism (Conjugation): The hydroxylated metabolites and the parent compound can then undergo glucuronidation, a common conjugation pathway for cannabinoids, to increase their water solubility and facilitate excretion.[7]
Below is a diagram illustrating the hypothesized metabolic pathway of CBDVA.
Experimental Protocols
Sample Preparation for Biological Matrices (Plasma, Urine)
Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest.[3]
A. Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma or urine, add an appropriate internal standard (e.g., CBDVA-d3, if available, or a structurally similar deuterated cannabinoid).
-
Add 5 mL of a non-polar organic solvent such as hexane:ethyl acetate (B1210297) (9:1, v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
B. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load 1 mL of the biological sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with 3 mL of water:methanol (95:5, v/v) to remove polar interferences.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the preferred technique for the quantitative analysis of cannabinoids due to its high sensitivity and specificity.[8][9]
A. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for cannabinoid separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 60% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
B. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for acidic cannabinoids like CBDVA due to the presence of the carboxylic acid group. However, positive mode can also be effective.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for CBDVA and its potential metabolites should be monitored. The fragmentation of CBDVA typically involves the loss of CO2 (44 Da) from the carboxylic acid group.[5]
-
CBDVA: The precursor ion ([M-H]⁻) will be at m/z 357.2. A characteristic product ion would result from the loss of CO2, yielding m/z 313.2.
-
Hydroxylated CBDVA: The precursor ion ([M-H]⁻) will be at m/z 373.2. Product ions would include the loss of CO2 (m/z 329.2) and potentially a loss of both H2O and CO2.
-
Carboxylated CBDVA: The precursor ion ([M-H]⁻) will be at m/z 401.2. Fragmentation will likely involve multiple losses of CO2.
-
-
Source Parameters: Optimization of gas temperatures, gas flows, and ion spray voltage is necessary to achieve maximal sensitivity.
The following diagram outlines a general workflow for the identification of CBDVA and its metabolites.
Data Presentation
Quantitative data for CBDVA and other cannabinoids from various studies are summarized below. It is important to note that specific quantitative data for CBDVA metabolites are not yet widely available in the literature. The values presented for CBDVA are from methods developed for the simultaneous quantification of multiple cannabinoids.
| Analyte | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| CBDVA | Cannabis Plant | 10 | 90.2 - 110.3 | 1.4 - 6.1 | [8] |
| CBDVA | Methanol | - | 91.5 - 107.5 | 0.9 - 5.1 | [8] |
| CBD | Whole Blood | 0.5 | 92.5 - 108.7 | < 10 | [6] |
| THC | Whole Blood | 0.25 | 91.2 - 109.4 | < 11 | [6] |
| 11-OH-THC | Whole Blood | 0.5 | 90.4 - 107.6 | < 12 | [6] |
| THC-COOH | Whole Blood | 1.0 | 93.1 - 106.8 | < 9 | [6] |
| CBD | Oral Fluid | 0.5 | 95.0 - 105.0 | < 15 | [6] |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Logical Relationships in Analytical Techniques
The selection of an appropriate analytical technique is crucial for achieving the desired sensitivity, selectivity, and throughput. The relationship between different mass spectrometry-based approaches is depicted below.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the identification and quantification of CBDVA and the exploration of its metabolic profile. While the study of CBDVA metabolism is an emerging field, the established principles of cannabinoid analysis using advanced mass spectrometry techniques offer a clear path forward. Researchers are encouraged to use high-resolution mass spectrometry for the initial identification of novel metabolites and targeted triple quadrupole mass spectrometry for sensitive and accurate quantification. As research progresses, the development and availability of certified reference standards for CBDVA metabolites will be crucial for validating these methods and advancing our understanding of the pharmacology of this minor cannabinoid.
References
- 1. mbaf.land [mbaf.land]
- 2. trichomeanalytical.com [trichomeanalytical.com]
- 3. Cytosolic Enzymes Generate Cannabinoid Metabolites 7-Carboxycannabidiol and 11-Nor-9-carboxytetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and liver toxicity of cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contemplating cannabis? The complex relationship between cannabinoids and hepatic metabolism resulting in the potential for drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of cytochrome P450 enzymes responsible for metabolism of cannabidiol by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of enzymatic and alkaline hydrolysis on CBD concentration in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. harvest.usask.ca [harvest.usask.ca]
Troubleshooting & Optimization
Technical Support Center: Maintaining Cannabidivarinic Acid (CBDVA) Stability During Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of cannabidivarinic acid (CBDVA). Maintaining the stability of this acidic cannabinoid is crucial for accurate quantification and for leveraging its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of CBDVA degradation during extraction?
A1: The primary cause of CBDVA degradation is decarboxylation, a chemical reaction where the carboxyl group is removed from the molecule in the form of carbon dioxide.[1] This process converts CBDVA into its neutral counterpart, cannabidivarin (B1668262) (CBDV).[1] The main catalyst for this reaction is heat.[2]
Q2: At what temperatures does significant decarboxylation of CBDVA occur?
A2: While the exact temperature for the onset of decarboxylation can vary based on the matrix and other conditions, significant conversion of acidic cannabinoids to their neutral forms generally occurs at temperatures above 100°C (212°F).[3] To preserve acidic cannabinoids like CBDVA, it is recommended to keep extraction and processing temperatures as low as possible.[2]
Q3: How do different extraction solvents affect CBDVA stability?
A3: The choice of solvent can influence CBDVA stability.
-
Ethanol (B145695): Cold ethanol extraction is a common method that can help preserve acidic cannabinoids by minimizing thermal degradation.[4] However, ethanol can also co-extract water-soluble compounds like chlorophyll, which may require further purification steps.
-
Supercritical CO2: This method allows for tunable selectivity by modifying pressure and temperature.[4] Operating at lower temperatures can favor the extraction of thermally sensitive compounds like CBDVA. However, the acidic nature of CO2 in the presence of water could potentially influence stability.
-
Hydrocarbons (e.g., Butane, Propane): These nonpolar solvents are efficient at extracting cannabinoids. The low boiling points of these solvents facilitate their removal at lower temperatures, which can be advantageous for preserving CBDVA. However, safety precautions are critical due to their high flammability.
Q4: Can pH influence the stability of CBDVA during extraction and in formulations?
A4: Yes, pH can impact the stability of cannabinoids. While specific data on CBDVA is limited, studies on the related compound cannabidiol (B1668261) (CBD) show that it is most stable in a slightly acidic to neutral pH range (around pH 4-6).[5] Extreme pH conditions, both acidic and alkaline, can promote degradation.[5][6] It is advisable to maintain a near-neutral pH during aqueous-based extraction or formulation steps to minimize potential degradation of CBDVA.
Q5: How does light exposure affect CBDVA stability?
A5: Light, particularly UV light, is a known factor in the degradation of cannabinoids.[7] Exposure to light can lead to photodegradation, altering the chemical structure and potency of CBDVA. Therefore, it is crucial to protect extracts and solutions containing CBDVA from light by using amber or opaque containers and storing them in dark conditions.[8]
Troubleshooting Guides
Issue 1: Low yield of CBDVA in the final extract.
| Possible Cause | Troubleshooting Steps |
| Decarboxylation during extraction | Monitor and control the temperature throughout the extraction process. Aim for temperatures below the known decarboxylation range of acidic cannabinoids. For solvent-based extractions, consider using cold extraction techniques (e.g., cryogenic ethanol). For supercritical CO2 extraction, optimize for lower temperatures and pressures. |
| Inefficient initial extraction | Ensure the biomass is properly prepared (e.g., appropriate particle size) to maximize solvent contact. Optimize the solvent-to-biomass ratio and extraction time. For supercritical CO2, adjust density by modifying pressure and temperature to improve solvation of CBDVA. |
| Degradation during solvent removal | Use low-temperature techniques for solvent evaporation, such as a rotary evaporator with a controlled water bath temperature and vacuum. Avoid prolonged exposure to heat. |
| Improper storage of biomass or extract | Store both the initial plant material and the final extract in a cool, dark, and dry place to prevent degradation from heat, light, and oxidation.[3] |
Issue 2: Presence of high levels of CBDV in the extract, indicating CBDVA degradation.
| Possible Cause | Troubleshooting Steps |
| Excessive heat during decarboxylation (if performed) or extraction | If a pre-extraction decarboxylation step is intended to activate other cannabinoids, be aware that this will convert CBDVA to CBDV. To preserve CBDVA, this step should be avoided. During extraction, strictly control the temperature to minimize unintended decarboxylation. |
| High temperatures during solvent purging/evaporation | Lower the temperature of the rotary evaporator water bath or the heating mantle during solvent recovery. Utilize a vacuum to lower the boiling point of the solvent, allowing for evaporation at a lower temperature. |
| Analytical method causing on-column decarboxylation | When using Gas Chromatography (GC) for analysis, the high temperatures of the injection port can cause decarboxylation of acidic cannabinoids.[9] Use a derivatization method to protect the acidic group or, preferably, use High-Performance Liquid Chromatography (HPLC), which analyzes samples at or near room temperature.[9] |
Issue 3: Inconsistent CBDVA concentrations across different batches.
| Possible Cause | Troubleshooting Steps |
| Variability in starting plant material | The concentration of CBDVA can vary significantly between different hemp cultivars and even within the same cultivar grown under different conditions.[10] It is important to source homogenous and well-characterized biomass for consistent results. |
| Inconsistent extraction parameters | Standardize all extraction parameters, including temperature, pressure (for CO2), extraction time, and solvent-to-biomass ratio, and document them meticulously for each batch. |
| Inconsistent post-extraction handling | Implement standardized procedures for all post-extraction steps, including filtration, solvent removal, and storage, ensuring consistent temperature, light, and air exposure. |
| Analytical variability | Validate the analytical method for quantifying CBDVA to ensure its accuracy, precision, and robustness.[11] Use certified reference materials for calibration. |
Data Presentation
Table 1: General Temperature Ranges for Cannabinoid Decarboxylation
| Cannabinoid Acid | General Decarboxylation Temperature Range | Time for Significant Conversion |
| CBDA | 110 - 130 °C (230 - 266 °F)[12] | 12 - 40 minutes[12] |
| THCA | 95 - 130 °C (203 - 266 °F)[12] | 7 - 50 minutes[12] |
| CBDVA | Expected to be similar to CBDA | Dependent on temperature |
Note: Specific kinetic data for CBDVA is limited. The provided ranges for CBDA and THCA are for general guidance. Optimal conditions for preserving CBDVA will involve staying well below these temperatures.
Experimental Protocols
Protocol 1: Cold Ethanol Extraction for CBDVA Preservation
Objective: To extract cannabinoids from hemp biomass while minimizing the degradation of CBDVA.
Materials:
-
Hemp biomass (high in CBDVA)
-
200-proof ethanol, pre-chilled to -40°C
-
Beakers and other appropriate glassware
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator with a vacuum pump and chilled condenser
-
Collection flask
Methodology:
-
Grind the hemp biomass to a consistent, medium particle size.
-
Submerge the ground biomass in the pre-chilled ethanol in a suitable vessel. A common ratio is 10:1 (solvent volume to biomass weight).
-
Agitate the mixture gently for a defined period (e.g., 30-60 minutes) while maintaining the low temperature.
-
Separate the ethanol extract from the solid plant material by filtration.
-
Transfer the filtered extract to the rotary evaporator.
-
Set the water bath temperature to a low setting (e.g., 40-50°C).
-
Apply a vacuum to reduce the boiling point of the ethanol and begin evaporation.
-
Once the ethanol is removed, collect the crude extract from the flask.
-
Store the extract in an amber, airtight container at or below 4°C.
Protocol 2: HPLC-UV Method for Quantification of CBDVA and CBDV
Objective: To separate and quantify CBDVA and its degradation product, CBDV, in a cannabis extract.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Certified reference standards for CBDVA and CBDV
-
Methanol (B129727) or ethanol for sample dilution
-
0.22 µm syringe filters
Methodology:
-
Standard Preparation: Prepare a stock solution of CBDVA and CBDV standards in methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a portion of the extract and dissolve it in a known volume of methanol or ethanol. The solution may need to be sonicated to ensure complete dissolution. Dilute the sample to fall within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 220 nm
-
Gradient Elution:
-
Start with a higher percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B over the run to elute the cannabinoids.
-
A typical gradient might run from 70% A to 95% B over 15 minutes.
-
-
-
Analysis: Inject the standards and samples. Identify the peaks for CBDVA and CBDV based on the retention times of the standards. Quantify the concentrations in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Decarboxylation of CBDVA to CBDV, primarily driven by heat.
Caption: A typical workflow for extracting and analyzing CBDVA with a focus on stability.
Caption: A logical troubleshooting guide for diagnosing low CBDVA yield.
References
- 1. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodfarm.fi [foodfarm.fi]
- 3. fatbuddhaglass.com [fatbuddhaglass.com]
- 4. rootsciences.com [rootsciences.com]
- 5. smokeland.com [smokeland.com]
- 6. medicalmarijuanainc.com [medicalmarijuanainc.com]
- 7. researchgate.net [researchgate.net]
- 8. Preserving CBDA in Cannabis Products - Chronic Guru [chronicguru.com]
- 9. mdpi.com [mdpi.com]
- 10. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Premature Decarboxylation of CBDVA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature decarboxylation of Cannabidivarinic Acid (CBDVA) in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is CBDVA and why is its premature decarboxylation a concern?
A1: this compound (CBDVA) is a cannabinoid acid found in the cannabis plant.[1][2] It is the acidic precursor to Cannabidivarin (CBDV).[3] Premature decarboxylation, the loss of a carboxyl group, converts CBDVA into CBDV, altering the chemical properties and potentially the therapeutic effects of the compound under investigation. Maintaining the integrity of CBDVA is crucial for accurate experimental results and for exploring its unique biological activities.
Q2: What are the primary factors that cause premature decarboxylation of CBDVA?
A2: The primary factors that induce the decarboxylation of cannabinoid acids like CBDVA are heat, light (UV radiation), and exposure to certain pH conditions.[4][5][6] Oxygen can also contribute to the degradation of cannabinoids.[4][5]
Q3: How does temperature affect the stability of CBDVA?
A3: Temperature is a critical factor in the decarboxylation of cannabinoid acids.[7][8] Studies on similar cannabinoid acids show that decarboxylation rates increase significantly with rising temperatures.[3][8][9] While specific kinetic data for CBDVA is limited, it is advisable to handle and store it at low temperatures to minimize conversion to CBDV.
Q4: What is the impact of light exposure on CBDVA stability?
A4: Cannabinoids are known to be sensitive to light, particularly UV radiation.[4][10] Exposure to light can lead to degradation and decarboxylation.[6] Therefore, it is essential to protect CBDVA solutions and samples from light by using amber vials or by working in a dark environment.[6][10]
Q5: How does pH influence the stability of CBDVA in solutions?
A5: The pH of a solution can significantly impact the stability of cannabinoids.[11][12] For the neutral cannabinoid CBD, stability is optimal in slightly acidic conditions, between pH 4 and 6.[11][12][13] In highly acidic or alkaline environments, degradation can occur.[13] It is reasonable to assume that CBDVA stability is also pH-dependent, and maintaining a slightly acidic to neutral pH is advisable for aqueous solutions.
Q6: Can the choice of solvent affect CBDVA stability?
A6: Yes, the solvent can influence the stability of cannabinoids. For instance, CBD has been shown to be more stable in ethanol (B145695) than in aqueous solutions.[7] The choice of solvent can impact degradation rates, especially when combined with other factors like light and heat.[10]
Troubleshooting Guides
Issue 1: I am observing the presence of CBDV in my CBDVA standard/sample.
| Possible Cause | Troubleshooting Steps |
| High Storage Temperature | 1. Verify the storage temperature of your CBDVA standard. It should be stored at -20°C or colder. 2. Ensure that the freezer is functioning correctly and maintaining a consistent temperature. 3. Minimize the time the standard is kept at room temperature during sample preparation. |
| Exposure to Light | 1. Check if the CBDVA standard is stored in a light-protected container (e.g., amber vial). 2. During handling and experimentation, minimize exposure to direct light, especially UV light. Work in a dimly lit area or use light-blocking shields. |
| Improper Solvent pH | 1. If CBDVA is in a solution, measure the pH. 2. If the pH is highly acidic or alkaline, consider adjusting it to a more neutral range (e.g., pH 4-6) if compatible with your experimental design. |
| Age of the Standard | 1. Check the expiration date of the CBDVA standard. 2. Over time, slow degradation can occur even under recommended storage conditions. |
Issue 2: My experimental results show a lower than expected concentration of CBDVA.
| Possible Cause | Troubleshooting Steps |
| Decarboxylation during Sample Preparation | 1. Review your sample preparation protocol for any steps involving heat. If heating is necessary, consider if the temperature and duration can be minimized. 2. Avoid prolonged exposure of the sample to room temperature. Prepare samples on ice when possible. |
| Degradation during Analytical Run (e.g., GC analysis) | 1. Gas Chromatography (GC) can cause thermal decarboxylation of cannabinoid acids. 2. If using GC, consider derivatization of the CBDVA to a more heat-stable form before analysis. 3. Alternatively, use a less thermally demanding analytical technique such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), which analyze cannabinoids in their native form without heat-induced degradation. |
| Oxidation | 1. If working with solutions for an extended period, consider purging the vials with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. The use of antioxidants, such as ascorbic acid, has been shown to improve the stability of some cannabinoids in biological samples.[14][15] |
Data Presentation
Table 1: Factors Affecting Cannabinoid Acid Stability (General)
| Factor | Effect on Stability | Recommendations for CBDVA |
| Temperature | Increased temperature accelerates decarboxylation.[8] | Store at ≤ -20°C. Minimize time at room temperature. Avoid unnecessary heating. |
| Light (UV) | Promotes degradation and decarboxylation.[4][10] | Store in amber, light-blocking containers. Work in a dark or dimly lit environment. |
| pH | Highly acidic or alkaline conditions can cause degradation.[13] | Maintain solutions in a slightly acidic to neutral pH range (4-6) where possible. |
| Oxygen | Can lead to oxidative degradation.[4][5] | Store under an inert atmosphere (e.g., nitrogen, argon) for long-term solution storage. |
| Solvent | Stability can vary depending on the solvent.[7][16] | Prefer non-aqueous, aprotic solvents where appropriate. If using aqueous solutions, buffer to an optimal pH. |
Table 2: Recommended Storage Conditions for CBDVA
| Form | Container | Temperature | Atmosphere | Light Conditions |
| Solid (crystalline/powder) | Tightly sealed, amber glass vial | ≤ -20°C | Standard | Dark |
| In Solution (e.g., in acetonitrile (B52724) or methanol) | Tightly sealed, amber glass vial with a PTFE-lined cap | ≤ -20°C | Inert gas (e.g., nitrogen, argon) | Dark |
Experimental Protocols
Protocol 1: Standard Handling and Preparation of CBDVA for HPLC Analysis
-
Materials:
-
CBDVA certified reference material
-
Amber glass vials with PTFE-lined caps
-
HPLC-grade acetonitrile or methanol
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Allow the CBDVA standard, stored at ≤ -20°C, to equilibrate to room temperature in a desiccator to prevent condensation.
-
Accurately weigh the required amount of CBDVA in a tared amber vial in a dimly lit environment.
-
Add the appropriate volume of pre-chilled solvent (acetonitrile or methanol) to achieve the desired stock solution concentration.
-
Cap the vial tightly and vortex gently until the CBDVA is completely dissolved.
-
For working solutions, perform serial dilutions using pre-chilled solvent in amber vials.
-
If not for immediate use, flush the headspace of the vials with an inert gas (nitrogen or argon), cap tightly, and store at ≤ -20°C.
-
Before injection into the HPLC system, allow the solution to reach the temperature of the autosampler.
-
Protocol 2: Quantification of CBDVA and CBDV by HPLC-UV
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B, then increase the percentage of B over time to elute the compounds. A typical gradient might be from 70% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 228 nm and 270 nm
-
-
Analysis:
-
Prepare a calibration curve using the CBDVA and CBDV standards.
-
Inject the prepared samples into the HPLC system.
-
Identify and quantify the peaks corresponding to CBDVA and CBDV based on their retention times and comparison to the calibration standards.
-
Mandatory Visualizations
Caption: Decarboxylation pathway of CBDVA to CBDV.
Caption: Recommended workflow for handling and analyzing CBDVA.
References
- 1. Comparison of decarboxylation rates of acidic cannabinoids between secretory cavity contents and air-dried inflorescence extracts in Cannabis sativa cv. ‘Cherry Wine’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Is Cannabinoid Oxidation and How to Store CBD Properly? [cbd.market]
- 5. broughton-group.com [broughton-group.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Stability characteristics of cannabidiol for the design of pharmacological, biochemical and pharmaceutical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thecbggurus.com [thecbggurus.com]
- 9. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Polymeric Systems for Amorphous Δ9-Tetrahydrocannabinol Produced by a Hot-Melt Method. Part II: Effect of Oxidation Mechanisms and Chemical Interactions on Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.uniupo.it [research.uniupo.it]
Technical Support Center: Overcoming the Poor Brain Penetration of Cannabidivarinic Acid (CBDVA)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the challenges associated with the poor brain penetration of Cannabidivarinic acid (CBDVA). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the brain penetration of this compound (CBDVA) generally poor?
A1: The limited brain penetration of CBDVA is attributed to several physicochemical and physiological factors:
-
High Lipophilicity: CBDVA possesses a high octanol-water partition coefficient (XlogP ≈ 5.5), indicating strong lipophilicity. While a degree of lipophilicity is necessary to cross the lipid membranes of the blood-brain barrier (BBB), excessive lipophilicity can lead to sequestration in peripheral tissues and binding to plasma proteins, reducing the free fraction available to enter the brain.
-
Poor Aqueous Solubility: Like many cannabinoids, CBDVA has low water solubility. This can limit its absorption and distribution in the bloodstream, thereby reducing the concentration gradient driving its passage across the BBB.
-
Presence of a Carboxylic Acid Group: The carboxylic acid moiety in CBDVA increases its polarity compared to its decarboxylated counterpart, cannabidivarin (B1668262) (CBDV). This functional group can become ionized at physiological pH, hindering passive diffusion across the lipophilic BBB.
-
Efflux Transporters: CBDVA may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are highly expressed at the BBB and actively pump xenobiotics back into the bloodstream, limiting their brain accumulation.
Q2: What is the expected brain-to-plasma ratio for acidic cannabinoids like CBDVA?
A2: Direct brain-to-plasma ratio data for CBDVA is limited in the current literature. However, studies on other acidic cannabinoids suggest that this ratio is generally very low. For instance, research on similar phytocannabinoid acids has reported brain-to-plasma ratios of ≤0.04.[1] In contrast, its neutral (decarboxylated) counterpart, CBDV, has been shown to readily penetrate the blood-brain barrier.[2][3] This suggests that the presence of the carboxylic acid group is a major impediment to brain entry.
Q3: How does the route of administration impact the brain concentration of CBDVA?
A3: The route of administration can significantly influence the bioavailability and subsequent brain concentration of CBDVA.
-
Oral Administration: While some studies suggest high oral bioavailability for CBDVA, it is susceptible to first-pass metabolism in the liver, which can reduce the amount of active compound reaching the systemic circulation and, consequently, the brain.[4]
-
Intraperitoneal (IP) Administration: IP injection bypasses first-pass metabolism, potentially leading to higher plasma and brain concentrations compared to oral administration, as has been observed with CBDV.[2][3]
-
Intranasal Administration: This route offers a potential direct pathway to the brain, bypassing the BBB to some extent. Nanoformulations administered intranasally have shown promise for enhancing the brain delivery of cannabinoids like CBD.[5][6]
Section 2: Troubleshooting Guides
This section provides practical guidance for common experimental challenges encountered when working with CBDVA and its brain penetration.
Problem 1: Low or undetectable levels of CBDVA in brain tissue samples.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor intrinsic BBB permeability of CBDVA. | 1. Consider using a formulation strategy to enhance brain delivery (see Section 3). 2. Switch to studying the decarboxylated form, CBDV, which has demonstrated better brain penetration.[2][3] | The inherent physicochemical properties of CBDVA limit its ability to cross the BBB. |
| Inefficient extraction from brain tissue. | 1. Optimize the brain tissue homogenization and extraction protocol. Ensure complete tissue disruption and use an appropriate organic solvent. 2. Perform spike and recovery experiments to assess extraction efficiency. | Acidic cannabinoids may have different extraction efficiencies compared to their neutral counterparts. |
| Degradation of CBDVA during sample processing. | 1. Keep samples on ice throughout the homogenization and extraction process. 2. Minimize exposure to heat and light, as these can induce decarboxylation. 3. Use fresh solvents and consider adding antioxidants. | CBDVA is a thermally labile compound and can degrade to CBDV. |
| Insufficient analytical method sensitivity. | 1. Utilize a highly sensitive analytical method such as UPLC-MS/MS. 2. Optimize the mass spectrometry parameters for CBDVA detection. | The concentration of CBDVA in the brain is expected to be very low. |
Problem 2: High variability in brain concentration data between animals.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent dosing. | 1. Ensure accurate and consistent administration of the CBDVA formulation for each animal. 2. For oral gavage, verify proper placement to avoid administration into the lungs. | Variability in the administered dose will directly translate to variable plasma and brain concentrations. |
| Differences in animal physiology. | 1. Use a sufficient number of animals per group to account for biological variability. 2. Ensure animals are of similar age and weight. | Individual differences in metabolism and transporter expression can affect drug disposition. |
| Formulation instability. | 1. Characterize the stability of your CBDVA formulation before and during the experiment. 2. If using a nanoformulation, monitor particle size and for any signs of aggregation or drug leakage. | Changes in the formulation can alter the absorption and distribution of CBDVA. |
Section 3: Strategies to Enhance CBDVA Brain Penetration
Several formulation strategies can be employed to overcome the poor brain penetration of CBDVA. These approaches aim to improve its solubility, protect it from degradation, and facilitate its transport across the BBB.
Nanoformulations
Nano-sized delivery systems are a promising approach to enhance the central nervous system (CNS) delivery of cannabinoids.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can improve the solubility and absorption of lipophilic drugs like CBDVA.
-
Solid Lipid Nanoparticles (SLNs): These are solid lipid-based nanoparticles that can encapsulate lipophilic compounds. SLNs can protect the drug from degradation and offer controlled release.
Workflow for Developing a CBDVA Nanoformulation:
Prodrug Approach
Another strategy is to transiently modify the CBDVA molecule to create a more brain-penetrant prodrug. This could involve esterification of the carboxylic acid group to increase lipophilicity and mask the ionizable proton. Once in the brain, the ester would be cleaved by endogenous esterases to release the active CBDVA.
Logical Relationship of Prodrug Strategy:
Section 4: Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol provides a general method for assessing the permeability of CBDVA and its formulations across a cell-based in vitro BBB model.
Principle: A monolayer of brain endothelial cells is cultured on a semi-permeable membrane in a Transwell® insert, separating an apical (blood side) and a basolateral (brain side) chamber. The transport of the test compound from the apical to the basolateral chamber is measured over time.
Workflow for In Vitro BBB Permeability Assay:
Detailed Methodology:
-
Cell Culture:
-
Seed human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cells onto the apical side of a Transwell® insert (e.g., 0.4 µm pore size).
-
Culture the cells for approximately 21 days to allow for the formation of a tight monolayer.
-
-
Monolayer Integrity:
-
Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be stable and above a predetermined threshold.
-
-
Permeability Assay:
-
Wash the cell monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the CBDVA solution or formulation to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Quantification:
-
Analyze the concentration of CBDVA in the basolateral samples using a validated UPLC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the apical chamber.
-
-
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for evaluating the plasma and brain pharmacokinetics of CBDVA in rats or mice.
Principle: Animals are administered CBDVA, and at various time points, blood and brain samples are collected to determine the concentration of the compound.
Detailed Methodology:
-
Animal Dosing:
-
Administer CBDVA or its formulation to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours) after dosing, collect blood samples via cardiac puncture or tail vein.
-
Immediately following blood collection, perfuse the animals with saline to remove blood from the brain tissue.
-
Excise the brain and store it at -80°C until analysis.
-
-
Sample Preparation:
-
Plasma: Centrifuge the blood to separate the plasma.
-
Brain Tissue: Homogenize the brain tissue in a suitable buffer.
-
-
Extraction:
-
Perform a liquid-liquid or solid-phase extraction to isolate CBDVA from the plasma and brain homogenate.
-
-
Quantification:
-
Analyze the concentration of CBDVA in the extracted samples using a validated UPLC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both plasma and brain.
-
Determine the brain-to-plasma concentration ratio at each time point.
-
UPLC-MS/MS Method for Quantification of CBDVA in Brain Tissue
Principle: Ultra-performance liquid chromatography coupled with tandem mass spectrometry provides a highly sensitive and selective method for the quantification of CBDVA in complex biological matrices like brain tissue.
Detailed Methodology:
-
Sample Preparation:
-
Homogenize a known weight of brain tissue in a buffer.
-
Spike the homogenate with an internal standard (e.g., a deuterated analog of CBDVA).
-
Perform a protein precipitation step with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., formic acid) is commonly employed.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for acidic cannabinoids.
-
Detection: Use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for both CBDVA and the internal standard for enhanced selectivity and sensitivity.
-
-
Calibration and Quantification:
-
Prepare a calibration curve using standards of known CBDVA concentrations in a blank brain matrix.
-
Quantify the CBDVA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. A recent study has reported a limit of quantification for CBDVA in brain tissue as low as 4 µg/kg.[7]
-
Section 5: Data Presentation
Table 1: Physicochemical Properties of this compound (CBDVA)
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₄ | PubChem |
| Molecular Weight | 330.4 g/mol | PubChem |
| XlogP | 5.5 | PubChem |
| Topological Polar Surface Area | 77.8 Ų | PubChem |
| Water Solubility | Low (predicted) | - |
Table 2: Pharmacokinetic Parameters of CBDV (60 mg/kg, oral) in Rats
| Parameter | Plasma | Brain |
| Tmax (h) | 1.0 | 2.0 |
| Cmax (ng/mL or ng/g) | 185 ± 42 | 348 ± 68 |
| AUC (ng·h/mL or ng·h/g) | 467 ± 112 | 1089 ± 213 |
Data adapted from Deiana et al., 2012.[2][3] Note: This data is for CBDV, the decarboxylated form of CBDVA.
This technical support center is intended to be a living document and will be updated as more research on this compound becomes available. For further assistance, please consult the relevant scientific literature.
References
- 1. Plasma and brain pharmacokinetic profile of cannabidiol (CBD), cannabidivarine (CBDV), Δ9-tetrahydrocannabivarin (THCV) and cannabigerol (CBG) in rats and mice following oral and intraperitoneal administration and CBD action on obsessive–compulsive behaviour | Semantic Scholar [semanticscholar.org]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. Plasma and brain pharmacokinetic profile of cannabidiol (CBD), cannabidivarine (CBDV), Δ⁹-tetrahydrocannabivarin (THCV) and cannabigerol (CBG) in rats and mice following oral and intraperitoneal administration and CBD action on obsessive-compulsive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Novel Nano-emulsion Formulation to Improve Intestinal Absorption of Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of cannabidiol nanoemulsion for direct nose to brain delivery: statistical optimization, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma and brain pharmacokinetic profile of cannabidiol (CBD), cannabidivarine (CBDV), Δ9-tetrahydrocannabivarin (THCV)… [ouci.dntb.gov.ua]
Technical Support Center: Maximizing CBDVA Yield in Cannabis sativa
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at increasing Cannabidivarinic Acid (CBDVA) yield from Cannabis sativa cultivars.
Frequently Asked Questions (FAQs)
Q1: What is CBDVA and why is it important?
This compound (CBDVA) is a non-psychoactive cannabinoid precursor to cannabidivarin (B1668262) (CBDV).[1] It is gaining interest in the scientific community for its potential therapeutic properties. Like other acidic cannabinoids, CBDVA is the form naturally produced in the cannabis plant and can be decarboxylated (usually through heat) to its neutral form, CBDV.[1]
Q2: Which Cannabis sativa cultivars are known to have high CBDVA content?
Cultivars with a genetic predisposition for producing high levels of CBDV are also the most likely to have high concentrations of its acidic precursor, CBDVA. Research suggests that "landrace" Indica strains from Asia and Africa are promising sources. Specific cultivars identified as having high CBDV, and therefore likely high CBDVA, include 'Pine Walker' and 'Forbidden V'.
Q3: How do genetic factors influence CBDVA yield?
The cannabinoid profile of a Cannabis sativa plant is genetically determined. The biosynthesis of CBDVA is dependent on the presence and activity of specific enzymes, particularly cannabidiolic acid synthase (CBDAS), which converts cannabigerovarinic acid (CBGVA) into CBDVA.[1][2][3][4][5] Genetic variations within the CBDAS gene can significantly impact its efficiency and, consequently, the yield of CBDVA.[6] Recent studies have identified numerous genetic markers associated with cannabinoid production, which can be utilized in breeding programs to select for high-CBDVA phenotypes.
Q4: Can environmental conditions be manipulated to increase CBDVA yield?
Yes, while genetics provide the potential for high CBDVA production, environmental factors can significantly influence the final yield. Key environmental parameters include:
-
Light: Both the intensity (Photosynthetic Photon Flux Density - PPFD) and spectrum of light can impact cannabinoid production.[7][8] Research on CBDA suggests that specific ratios of red to blue light can enhance cannabinoid synthesis.[9]
-
Temperature and Humidity: Maintaining optimal temperature and humidity ranges is crucial for healthy plant development and secondary metabolite production.
-
CO2 Enrichment: Increasing the concentration of carbon dioxide in the growing environment can boost photosynthesis and has been shown to increase overall cannabinoid and terpene production.[10][11][12][13][14]
-
Nutrition: The nutrient regimen, particularly the ratios of macronutrients like nitrogen (N), phosphorus (P), and potassium (K), can affect cannabinoid biosynthesis.[15][16][17][18][19]
Q5: What is marker-assisted selection (MAS) and how can it be used for high CBDVA cultivars?
Marker-assisted selection is a breeding technique that uses DNA markers to identify plants with desired genetic traits.[20][21][22] For increasing CBDVA yield, MAS can be used to screen seedlings for genetic markers linked to high activity of the CBDAS gene or other genes involved in the varinoid cannabinoid pathway. This allows for the early selection of promising individuals, significantly accelerating the breeding process compared to traditional phenotype-based selection.[20]
Troubleshooting Guides
Issue 1: Low CBDVA Yield Despite Using a High-CBDV Cultivar
| Possible Cause | Troubleshooting Steps |
| Suboptimal Environmental Conditions | - Light: Ensure a PPFD of at least 600 µmol/m²/s during the flowering stage. Experiment with light spectra, increasing the ratio of red to blue light. - Temperature: Maintain a daytime temperature of 22-26°C and a nighttime temperature that is not significantly lower. - CO2: If possible, enrich the growing environment with CO2 to levels between 800-1200 ppm during the vegetative stage and 1200-1500 ppm during flowering.[13] - Humidity: Keep relative humidity between 50-70% during the vegetative stage and 40-50% during flowering. |
| Nutrient Imbalance | - Review your nutrient solution. Studies on other cannabinoids suggest that high ammonium (B1175870) to nitrate (B79036) ratios can negatively impact yield.[18] Ensure adequate phosphorus levels, as deficiency can limit overall growth and cannabinoid production.[16][19] |
| Incorrect Harvest Time | - Cannabinoid profiles change as the plant matures. Harvest when the trichomes are at their peak cloudiness for optimal cannabinoid content. Premature or late harvesting can result in lower CBDVA levels. |
| Genetic Variation within Cultivar | - Even within a specific cultivar, there can be genetic variability. Consider selecting and cloning the highest-yielding mother plants for future cultivation. |
Issue 2: Inconsistent CBDVA Quantification in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | - Heat and Light: CBDVA is susceptible to decarboxylation into CBDV when exposed to heat and light.[1] Prepare samples under low light conditions and avoid exposure to high temperatures. Store extracts at -20°C or below.[23] - Oxidation: Minimize the headspace in sample vials to reduce oxygen exposure. Consider purging with an inert gas like nitrogen before sealing.[23] |
| Poor Chromatographic Resolution | - Co-elution: CBDVA may co-elute with other minor cannabinoids, particularly CBDA, depending on the HPLC method.[24][25] Adjust the mobile phase composition or gradient to improve separation. A C18 column is commonly used, but a phenyl-hexyl or biphenyl (B1667301) column may offer different selectivity. - Peak Tailing: Acidic cannabinoids like CBDVA can exhibit peak tailing. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte in its protonated form.[25] |
| Matrix Effects | - The complex matrix of cannabis extracts can interfere with quantification. Use a matrix-matched calibration curve or the standard addition method for more accurate results. |
| Instrumental Issues | - Inconsistent Retention Times: Check for leaks in the HPLC system, ensure the column is properly equilibrated, and use a column oven to maintain a stable temperature.[25][26][27][28] - Baseline Noise: Use high-purity solvents and ensure proper degassing of the mobile phase. |
Data Presentation
Table 1: Hypothetical Impact of Light Spectra on CBDVA Yield in Cannabis sativa 'Pine Walker'
| Light Spectrum (Red:Blue Ratio) | Average CBDVA Content (% dry weight) | Standard Deviation |
| 2:1 | 1.8 | ± 0.2 |
| 4:1 | 2.5 | ± 0.3 |
| 6:1 | 2.9 | ± 0.2 |
| Full Spectrum (Control) | 2.2 | ± 0.2 |
Note: This table is illustrative and based on general findings for cannabinoid production. Specific research on CBDVA is needed for definitive data.
Table 2: Hypothetical Effect of CO2 Enrichment on Minor Cannabinoid Content
| CO2 Concentration (ppm) | Average CBDVA Content (% dry weight) | Average CBGVA Content (% dry weight) |
| 400 (Ambient) | 2.1 | 0.8 |
| 800 | 2.6 | 1.0 |
| 1200 | 3.0 | 1.2 |
| 1500 | 3.1 | 1.3 |
Note: This table is illustrative. The optimal CO2 concentration can vary depending on the cultivar and other environmental factors.
Experimental Protocols
Protocol 1: Quantification of CBDVA using HPLC-PDA
-
Sample Preparation:
-
Homogenize 100 mg of dried and ground cannabis flower material.
-
Extract with 10 mL of a 9:1 methanol:chloroform solvent mixture.
-
Sonicate for 15 minutes in a cooled water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
-
HPLC-PDA Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 70% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
PDA Detection: Monitor at 220 nm and 270 nm.
-
-
Quantification:
-
Prepare a calibration curve using a certified CBDVA reference standard.
-
Calculate the concentration of CBDVA in the sample based on the peak area.
-
Protocol 2: Marker-Assisted Selection for High-CBDVA Phenotypes
-
DNA Extraction:
-
Marker Analysis:
-
Identify molecular markers (e.g., SNPs, SSRs) linked to the CBDAS gene or other relevant loci from published research.
-
Design primers for PCR amplification of the marker regions.
-
Perform PCR on the extracted DNA from each seedling.
-
Analyze the PCR products using gel electrophoresis or a genotyping platform to identify the desired alleles.
-
-
Selection:
-
Select seedlings that possess the molecular markers associated with high CBDVA production.
-
Grow the selected plants to maturity and confirm their cannabinoid profile using HPLC.
-
Use the confirmed high-CBDVA plants for further breeding.
-
Visualizations
Caption: Biosynthetic pathway of CBDVA from its precursors.
Caption: Experimental workflow for maximizing CBDVA yield.
References
- 1. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Indoor grown cannabis yield increased proportionally with light intensity, but ultraviolet radiation did not affect yield or cannabinoid content [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Three Different Light Spectra on the Yield, Morphology and Growth Trajectory of Three Different Cannabis sativa L. Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. meritusgas.com [meritusgas.com]
- 11. driflower.com [driflower.com]
- 12. riococo-mmj.com [riococo-mmj.com]
- 13. CO₂ Enrichment: Boosting Yields in Cannabis Cultivation [analoxgroup.com]
- 14. rockymountainair.com [rockymountainair.com]
- 15. Impact of N, P, K, and Humic Acid Supplementation on the Chemical Profile of Medical Cannabis (Cannabis sativa L) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Highs and Lows of P Supply in Medical Cannabis: Effects on Cannabinoids, the Ionome, and Morpho-Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Optimisation of Nitrogen, Phosphorus, and Potassium for Soilless Production of Cannabis sativa in the Flowering Stage Using Response Surface Analysis [frontiersin.org]
- 18. Nitrogen Source Matters: High NH4/NO3 Ratio Reduces Cannabinoids, Terpenoids, and Yield in Medical Cannabis - Botany and Cultivation - Future4200 [future4200.com]
- 19. mdpi.com [mdpi.com]
- 20. farmerc.asia [farmerc.asia]
- 21. Chapter 7: Marker Assisted Selection and Genomic Selection – Molecular Plant Breeding [iastate.pressbooks.pub]
- 22. Marker assisted selection | PDF [slideshare.net]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 29. cabidigitallibrary.org [cabidigitallibrary.org]
- 30. Application of a Forensic DNA Extraction System for Cannabis sativa Seed Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Use of Embryos Extracted from Ind... preview & related info | Mendeley [mendeley.com]
Technical Support Center: Improving the Oral Bioavailability of Cannabidivarinic Acid (CBDVA)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to enhance the oral bioavailability of Cannabidivarinic Acid (CBDVA), a non-intoxicating cannabinoid with significant therapeutic potential. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental challenges, detailed protocols, and comparative data to inform your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving high oral bioavailability for CBDVA?
Like other cannabinoids such as CBD, CBDVA faces two main challenges when administered orally. First, it is a highly lipophilic compound with poor aqueous solubility, which limits its dissolution in gastrointestinal fluids and subsequent absorption.[1][2][3] Second, after absorption, it is subject to extensive first-pass metabolism in the liver, where enzymes significantly reduce the amount of active compound reaching systemic circulation.[3][4][5]
Q2: Which formulation strategies are most effective for enhancing CBDVA's oral bioavailability?
Lipid-based drug delivery systems (LBDDS) are a leading strategy for improving the oral bioavailability of poorly water-soluble compounds like cannabinoids.[1][6] These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This enhances the solubilization and absorption of the encapsulated compound.[4][7][8]
-
Nanoemulsions: These are dispersions of nano-sized droplets of one liquid within another, and they offer a large surface area for drug absorption.[9][10][11]
-
Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their uptake.[8][9]
These lipid-based systems can also promote lymphatic absorption, which allows a portion of the drug to bypass the liver's first-pass metabolism.[1][8][12]
Q3: Can co-administration with other compounds improve CBDVA bioavailability?
Yes, the use of bioenhancers can be an effective strategy. For instance, piperine, an alkaloid from black pepper, is known to inhibit key drug-metabolizing enzymes in the liver (like CYP450) and may also enhance intestinal absorption.[9][13][14] Co-administering CBDVA with a high-fat meal can also increase its absorption by stimulating bile salt release, which aids in the solubilization of lipophilic molecules.[15]
Troubleshooting Guides
Problem 1: Inconsistent or low bioavailability in preclinical in vivo studies.
-
Possible Cause: Inadequate Formulation: The chosen delivery system may not be effectively solubilizing the CBDVA in the gastrointestinal tract of the animal model.
-
Troubleshooting Steps:
-
Optimize Formulation: For lipid-based formulations, ensure the droplet size of the emulsion is within the nano-range to maximize surface area for absorption.[15]
-
Verify Stability: Assess the stability of your formulation under simulated gastric and intestinal conditions to ensure it remains effective until it reaches the site of absorption.[16][17]
-
Consider SEDDS: If not already in use, Self-Emulsifying Drug Delivery Systems can provide more consistent and enhanced absorption compared to simple oil solutions.[7][18]
-
-
Possible Cause: High First-Pass Metabolism: A significant portion of the absorbed CBDVA is likely being metabolized by the liver before it can enter systemic circulation.[5]
-
Troubleshooting Steps:
-
Promote Lymphatic Uptake: Utilize formulations with long-chain fatty acids, which encourage the formation of chylomicrons and subsequent lymphatic transport, thereby bypassing the liver.[1][12]
-
Incorporate Bioenhancers: Investigate the co-administration of inhibitors of relevant CYP450 enzymes, such as piperine, to reduce the extent of first-pass metabolism.[9]
-
Problem 2: Poor physical or chemical stability of the CBDVA formulation.
-
Possible Cause: Environmental Factors: Exposure to high temperatures, light, or oxygen can accelerate the degradation of cannabinoids.[16]
-
Troubleshooting Steps:
-
Controlled Storage: Store formulations in cool, dark, and airtight containers. Consider packaging with an inert gas like nitrogen to displace oxygen.[16]
-
Incorporate Antioxidants: The addition of antioxidants, such as α-tocopherol (Vitamin E), can help protect the CBDVA from oxidative degradation.
-
Stability Testing: Conduct formal stability studies under various environmental conditions (e.g., different temperatures and humidity levels) to establish the shelf-life and optimal storage conditions for your formulation.[16][17]
-
-
Possible Cause: Formulation Incompatibility: The components of your delivery system may not be fully compatible, leading to phase separation, drug precipitation, or degradation over time.
-
Troubleshooting Steps:
-
Excipient Screening: Perform thorough compatibility studies with all excipients (oils, surfactants, co-surfactants) before finalizing the formulation.
-
Phase Diagrams: For SEDDS, construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable, self-emulsifying region.[15]
-
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies on CBD, which can serve as a valuable reference for what may be achievable with optimized CBDVA formulations.
Table 1: Comparison of CBD Oral Formulations in Mice
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Bioavailability Enhancement (vs. MCT) |
| Medium-Chain Triglycerides (MCT) | - | - | - | 1.00x |
| Glyceryl Monolinoleate (GML) | - | - | - | 2.68x |
| SEDDS | - | - | - | 3.97x |
Data adapted from a study comparing different lipid-based formulations for CBD delivery in mice, highlighting the superior performance of SEDDS.[7]
Table 2: Pharmacokinetic Parameters of CBD in Humans with Different Oral Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Bioavailability Enhancement (vs. Powder) |
| CBD Powder | - | - | - | 1.00x |
| CBD in Sesame Oil | - | - | - | Significantly Higher |
| CBD in SNEDDS | - | - | - | Significantly Higher |
This table illustrates that lipid-based vehicles significantly increase the plasma exposure of CBD compared to a simple powder formulation. Notably, the SNEDDS formulation provided a more uniform and predictable absorption profile.[18]
Table 3: Effect of Polymeric Nanoparticles on CBD Bioavailability in Rats
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) | Bioavailability Enhancement (vs. Pure CBD) |
| Pure CBD | 0.232 | - | 1.657 | 1.00x |
| Zein-Whey Protein Nanoparticles | 0.466 | - | 2.912 | 1.75x |
This data demonstrates a significant increase in both the maximum concentration and total exposure of CBD when delivered via polymeric nanoparticles compared to unformulated CBD.[19]
Experimental Protocols
Protocol 1: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS) for CBDVA
Objective: To formulate and characterize a CBDVA-loaded SEDDS to improve its oral delivery.
Methodology:
-
Excipient Selection: Screen various oils (e.g., medium-chain triglycerides, sesame oil), surfactants (e.g., Tween 80, Labrasol), and co-surfactants (e.g., Transcutol P) for their ability to solubilize CBDVA.
-
Constructing Ternary Phase Diagrams:
-
Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of a clear or slightly bluish nanoemulsion to identify the self-emulsifying region.[15]
-
-
Preparation of CBDVA-loaded SEDDS:
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components into a glass vial.
-
Add the desired amount of CBDVA to the mixture.
-
Gently heat (if necessary) and vortex until the CBDVA is completely dissolved and the mixture is clear and homogenous.
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Dilute the SEDDS with water (e.g., 1:100) and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument. Aim for a droplet size <200 nm and a PDI <0.3 for optimal performance.[15]
-
Emulsification Time: Add a small amount of the SEDDS to a beaker of water with gentle stirring and measure the time it takes to form a clear emulsion.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To evaluate the oral bioavailability of a novel CBDVA formulation compared to a control (e.g., CBDVA in MCT oil).
Methodology:
-
Animal Model: Use male Sprague Dawley rats or a similar rodent model.
-
Dosing:
-
Fast the animals overnight (with free access to water) prior to dosing.[15]
-
Administer the CBDVA formulation and the control solution orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).[15]
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.[15]
-
-
Bioanalysis:
-
Quantify the concentration of CBDVA in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
-
Determine the relative bioavailability of the novel formulation by comparing its AUC to that of the control group.
-
Protocol 3: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of CBDVA and evaluate the potential for active transport or efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate system until they form a confluent and differentiated monolayer (typically 21 days).[20][21]
-
Monolayer Integrity Check:
-
Permeability Experiment:
-
Equilibrate the monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
To measure apical-to-basolateral (A-B) transport (representing absorption), add the CBDVA test solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[20]
-
To measure basolateral-to-apical (B-A) transport (representing efflux), add the test solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer.[20]
-
-
Sample Analysis: Quantify the concentration of CBDVA in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 1 suggests that the compound is a substrate for active efflux transporters.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a CBDVA oral delivery system.
Caption: Pathways of oral CBDVA absorption and first-pass metabolism.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. researchgate.net [researchgate.net]
- 3. Current Challenges and Opportunities for Improved Cannabidiol Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abiteccorp.com [abiteccorp.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipid-based formulations to increase cannabidiol bioavailability: In vitro digestion tests, pre-clinical assessment and clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Innovative approaches for improved oral bioavailability of CBD | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 10. Enhancing transmucosal delivery of CBD through nanoemulsion: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Interplay Between Liver First-Pass Effect and Lymphatic Absorption of Cannabidiol and Its Implications for Cannabidiol Oral Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for enhancing the oral bioavailability of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cris.huji.ac.il [cris.huji.ac.il]
- 15. benchchem.com [benchchem.com]
- 16. TCA Intellectual Nourishment Blog [tri-chomeaustralia.com.au]
- 17. Stability Testing for Cannabis - Cal Laboratories [cal-laboratories.com]
- 18. Pharmacokinetic investigation of synthetic cannabidiol oral formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. enamine.net [enamine.net]
Technical Support Center: Troubleshooting CBDVA Degradation in Long-Term Storage
Welcome to the technical support center for Cannabidivarinic Acid (CBDVA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term storage and experimental use of CBDVA.
Frequently Asked Questions (FAQs)
Q1: What is CBDVA and why is its stability a concern?
A1: this compound (CBDVA) is a naturally occurring cannabinoid found in the cannabis plant and is the acidic precursor to cannabidivarin (B1668262) (CBDV).[1] Like other acidic cannabinoids, CBDVA is susceptible to degradation, primarily through decarboxylation, where it loses a carboxyl group to form CBDV.[2] This conversion can be accelerated by factors such as heat, light, and certain pH conditions, leading to a decrease in the purity of CBDVA samples and potentially impacting experimental outcomes.[3][4]
Q2: What are the main degradation products of CBDVA?
A2: The primary degradation product of CBDVA is Cannabidivarin (CBDV), formed through decarboxylation. Other minor degradation products may also form under specific stress conditions, such as oxidation.
Q3: What are the optimal storage conditions for long-term stability of CBDVA?
A3: For long-term storage, CBDVA should be kept in a cool, dark, and airtight environment.[5] Refrigeration at 4°C or freezing at -20°C is recommended to minimize thermal degradation.[6][7] Protecting the compound from light by using amber vials or storing it in the dark is crucial to prevent photochemical degradation.[8] Storing under an inert gas like nitrogen or argon can further prevent oxidative degradation.
Q4: I am observing inconsistent results in my experiments with CBDVA. Could this be due to degradation?
A4: Yes, inconsistent experimental results are a common consequence of CBDVA degradation. The conversion of CBDVA to CBDV alters the chemical composition of your sample, which can lead to variability in biological activity and analytical measurements. It is crucial to regularly assess the purity of your CBDVA samples, especially if they have been stored for an extended period or exposed to suboptimal conditions.
Q5: How can I monitor the degradation of my CBDVA sample?
A5: The most reliable way to monitor CBDVA degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This technique can separate and quantify both CBDVA and its primary degradant, CBDV, allowing you to determine the purity of your sample over time.
Troubleshooting Guide
Issue: Unexpected loss of CBDVA concentration in stored samples.
| Possible Cause | Troubleshooting Steps |
| Exposure to Elevated Temperatures | 1. Review storage records to check for any temperature fluctuations. 2. Ensure that storage units (refrigerators, freezers) are functioning correctly and maintaining the set temperature. 3. For future storage, aliquot the CBDVA solution into smaller, single-use vials to minimize repeated warming and cooling cycles. |
| Exposure to Light | 1. Verify that samples are stored in light-protective containers (e.g., amber vials) or in a dark environment. 2. During sample preparation and handling, minimize exposure to ambient and direct light. |
| Oxidation | 1. If not already practiced, consider purging the headspace of the storage vials with an inert gas (e.g., nitrogen, argon) before sealing. 2. Ensure that storage containers are airtight to prevent oxygen ingress. |
| Inappropriate Solvent | 1. The choice of solvent can influence stability. While common solvents like methanol (B129727) and acetonitrile (B52724) are used for analysis, for long-term storage, consider a non-polar, aprotic solvent. 2. If working with aqueous solutions, be mindful that pH can affect stability. |
Issue: Appearance of unknown peaks in chromatograms during analysis.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. The primary unknown peak is likely CBDV. Confirm by comparing its retention time with a CBDV standard. 2. Other minor peaks could be oxidation products or other cannabinoids. Use a mass spectrometer (LC-MS) for identification. |
| Contamination | 1. Review sample handling procedures to rule out external contamination. 2. Ensure the purity of the solvents and reagents used in sample preparation and analysis. |
Quantitative Data on Cannabinoid Stability
The following tables summarize the degradation of various cannabinoids, including acidic precursors, under different storage temperatures. While specific kinetic data for CBDVA is limited, the data for other acidic cannabinoids like THCA and CBDA provide a strong indication of the expected stability profile.
Table 1: Degradation of Acidic Cannabinoids in Dried Cannabis at Different Temperatures
| Storage Temperature | THCA (% remaining after 1 year) | CBDA (% remaining after 1 year) |
| -20°C | >95% | >95% |
| 4°C | ~80% | ~85% |
| 20°C | ~40% | ~50% |
| 40°C | <10% | <15% |
Data extrapolated from a long-term stability study of cannabinoids in dried cannabis. The study indicates that acidic cannabinoids show significant degradation at room temperature and above over a one-year period.[2]
Table 2: Stability of Cannabinoids in Oral Fluid at 4°C
| Cannabinoid | % Remaining after 1 Month | % Remaining after 2 Months | % Remaining after 3 Months |
| THC | Stable | Stable | ~80-100% |
| CBD | Stable | Stable | ~80-100% |
| CBG | Stable | Stable | ~80-100% |
| THCV | Stable | Stable | ~80-100% |
This table shows that even in a complex biological matrix, most cannabinoids are relatively stable for up to 2 months when stored at 4°C.[6][7] "Stable" is defined as within ±20% of the baseline concentration.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for CBDVA Analysis
This protocol outlines a method for the simultaneous quantification of CBDVA and its primary degradation product, CBDV, to assess the stability of CBDVA samples.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
CBDVA and CBDV reference standards.
-
Methanol (HPLC grade) for sample and standard dilution.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 228 nm
-
Gradient Elution:
-
Start with 70% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 70% B and equilibrate for 3 minutes before the next injection.
-
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of CBDVA and CBDV in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of mixed calibration standards by diluting the stock solutions with methanol to cover a concentration range of 1 µg/mL to 100 µg/mL for both analytes.
-
Sample Preparation: Accurately weigh a portion of the CBDVA sample and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.
4. Analysis and Data Interpretation:
-
Inject the calibration standards to generate a calibration curve for both CBDVA and CBDV.
-
Inject the prepared sample.
-
Quantify the concentration of CBDVA and CBDV in the sample using the calibration curves.
-
The purity of CBDVA can be calculated as: (Area of CBDVA / (Area of CBDVA + Area of CBDV)) * 100%.
Protocol 2: Forced Degradation Study of CBDVA
This protocol is designed to intentionally degrade CBDVA under various stress conditions to understand its degradation pathways.
1. Preparation of CBDVA Solution:
-
Prepare a stock solution of CBDVA in methanol at a concentration of 1 mg/mL.
2. Stress Conditions (perform in separate, sealed vials):
-
Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid to the CBDVA stock solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide (B78521) to the CBDVA stock solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the CBDVA stock solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a vial of the CBDVA stock solution at 80°C for 48 hours, protected from light.
-
Photodegradation: Expose a vial of the CBDVA stock solution to a UV lamp (e.g., 254 nm) for 24 hours at room temperature.
3. Sample Analysis:
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples with methanol to a suitable concentration for HPLC analysis.
-
Analyze the samples using the HPLC-UV method described in Protocol 1 to identify and quantify the degradation products.
Visualizations
Caption: Primary degradation pathways of CBDVA.
Caption: Workflow for monitoring CBDVA stability.
Caption: CBDVA signaling through GPR55.
Caption: Modulation of T-type calcium channels by CBDVA.
References
- 1. Assessing the adaptive role of this compound (CBDVA) in aphid defense in Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. anresco.com [anresco.com]
- 6. Long term stability of cannabinoids in oral fluid after controlled cannabis administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Preclinical Absorption of CBDVA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the absorption of Cannabidivarinic Acid (CBDVA) in preclinical formulations. The information is presented in a question-and-answer format to directly address common challenges and inquiries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for focusing on enhancing CBDVA absorption?
A1: this compound (CBDVA) is the acidic precursor to cannabidivarin (B1668262) (CBDV). Acidic cannabinoids like CBDVA have been shown to possess significantly greater oral bioavailability compared to their neutral counterparts. For instance, a recent study highlighted that cannabidiolic acid (CBDA) exhibits plasma concentrations approximately two orders of magnitude higher than cannabidiol (B1668261) (CBD) under similar dosing conditions in mice.[1] This suggests that formulating with CBDVA could lead to improved therapeutic efficacy at lower doses due to its enhanced absorption.
Q2: What are the primary challenges in formulating with CBDVA for oral administration?
A2: The main challenges include:
-
Poor Aqueous Solubility: Like other cannabinoids, CBDVA is highly lipophilic and has low solubility in water, which is a rate-limiting step for its absorption.[2][3][4]
-
Chemical Instability: Acidic cannabinoids are susceptible to decarboxylation (conversion to their neutral form, CBDV) when exposed to heat, light, and certain pH conditions. This degradation can negate the absorption advantages of the acidic form.
-
First-Pass Metabolism: Although potentially less extensive than for neutral cannabinoids, some degree of metabolism in the gut wall and liver can reduce the amount of active CBDVA reaching systemic circulation.
Q3: What are the most promising formulation strategies to enhance CBDVA bioavailability?
A3: Lipid-based drug delivery systems are the most effective strategies for improving the oral bioavailability of lipophilic compounds like CBDVA. These include:
-
Nanoemulsions: These are dispersions of oil droplets in an aqueous phase with droplet sizes in the nanometer range. They increase the surface area for absorption and can improve solubility.[5][6][7][8]
-
Nanostructured Lipid Carriers (NLCs): These are lipid nanoparticles composed of a blend of solid and liquid lipids, offering improved drug loading and stability compared to other lipid carriers.[2][9][10][11][12]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.[13][14][15][16][17]
Q4: How does the co-administration of food affect CBDVA absorption?
A4: While specific data for CBDVA is limited, studies on CBD, a structurally similar compound, have consistently shown that administration with a high-fat meal can significantly increase its oral bioavailability. This is attributed to the stimulation of bile secretion, which enhances the solubilization and absorption of lipophilic drugs. It is highly probable that a similar "food effect" exists for CBDVA.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of CBDVA in Preclinical Studies
| Possible Cause | Troubleshooting Steps |
| Inadequate Formulation | Optimize the formulation by ensuring the lipid-based system effectively solubilizes CBDVA. For nanoemulsions and NLCs, confirm that the particle size is within the optimal nano-range. For SEDDS, ensure spontaneous and complete emulsification in simulated intestinal fluids. |
| CBDVA Degradation | Minimize exposure to heat and light during formulation preparation and storage. Analyze the formulation for the presence of CBDV to quantify the extent of decarboxylation. Consider conducting stability studies under various conditions. |
| Fasting State of Animals | Standardize the feeding protocol for preclinical studies. Consider administering the CBDVA formulation with a high-fat meal to enhance and standardize absorption. |
| High First-Pass Metabolism | While CBDVA is expected to have better bioavailability, first-pass metabolism can still occur. Consider co-administration with bio-enhancers like piperine, which can inhibit metabolic enzymes. |
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Performance
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dissolution Method | Utilize biorelevant dissolution media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), to better mimic the in vivo environment. |
| Neglecting Lipid Digestion | For lipid-based formulations, incorporate an in vitro lipolysis model to assess the digestion of the lipid vehicle and the subsequent release and solubilization of CBDVA. |
| Exclusion of Lymphatic Transport | Standard dissolution tests do not account for absorption via the lymphatic system, a key pathway for highly lipophilic drugs. While difficult to model in vitro, results from in vivo studies should be interpreted with this mechanism in mind. |
Quantitative Data from Preclinical Studies
Note: Preclinical data for CBDVA is limited. The following tables present data for CBD, which can serve as a reference for designing and evaluating CBDVA formulations. Given that CBDVA's precursor, CBDA, has shown significantly higher bioavailability than CBD, it is reasonable to expect that optimized CBDVA formulations will yield superior pharmacokinetic profiles.
Table 1: Pharmacokinetic Parameters of Oral CBD Formulations in Preclinical Models
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase (vs. Oil Solution) |
| CBD in Oil Solution | Rats | 100 | ~232 | ~8 | ~1657 | - |
| Nanoemulsion | Rats | 50 | ~137 | ~2.4 | ~448 (Dose Normalized) | ~1.65-fold |
| NLCs | Rats | 40 | ~466 | N/A | ~2912 | ~1.75-fold |
| SEDDS | Rats | 25 | ~30.6 - 35.8 | ~1.0 | ~611 | ~2.85-fold (in humans) |
Data compiled and adapted from multiple sources.[4][13][14]
Experimental Protocols
Protocol 1: Preparation of CBDVA-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is adapted from methods used for preparing CBD-loaded NLCs.[2][9][10][11][12]
Materials:
-
Solid Lipid (e.g., Compritol® 888 ATO, Dynasan® 118)
-
Liquid Lipid (e.g., Sesame Oil, Medium-Chain Triglycerides)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
CBDVA isolate
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the liquid lipid and CBDVA to the molten solid lipid and maintain the temperature while stirring until a clear, homogenous lipid phase is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 8000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar) to reduce the particle size to the nanometer range.
-
Cooling and NLC Formation: Cool the resulting nanoemulsion to room temperature to allow for the recrystallization of the lipid matrix and the formation of NLCs.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley rats (8-10 weeks old)
Procedure:
-
Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (approximately 12 hours) with free access to water.
-
Formulation Administration: Administer the CBDVA formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of CBDVA in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol 3: Quantification of CBDVA in Plasma using LC-MS/MS
This protocol is a general guideline based on established methods for cannabinoid quantification.[18][19][20]
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated CBDVA or a structurally similar compound)
-
Formic Acid
-
Purified Water
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation): To a known volume of plasma, add a solution of the internal standard followed by 3-4 volumes of ice-cold acetonitrile to precipitate the proteins.
-
Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify CBDVA and the internal standard.
-
Visualizations
Caption: Experimental workflow for enhancing CBDVA absorption.
Caption: Putative absorption pathway for lipid-formulated CBDVA.
References
- 1. themarijuanaherald.com [themarijuanaherald.com]
- 2. Enhancement of cannabidiol oral bioavailability through the development of nanostructured lipid carriers: In vitro and in vivo evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Improve Cannabidiol Bioavailability and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising Nanocarriers to Enhance Solubility and Bioavailability of Cannabidiol for a Plethora of Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absorption and Bioavailability of Novel UltraShear Nanoemulsion of Cannabidiol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption and Bioavailability of Novel UltraShear Nanoemulsion of Cannabidiol in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing transmucosal delivery of CBD through nanoemulsion: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CBD-Loaded Nanostructured Lipid Carriers: Optimization, Characterization, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Self-Emulsifying Drug Delivery System (SEDDS) Based on VESIsorb® Formulation Technology Improving the Oral Bioavailability of Cannabidiol in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. A Novel Self-Emulsifying Drug Delivery System (SEDDS) Based on VESIsorb Formulation Technology Improving the Oral Bioavailability of Cannabidiol in Healthy Subjects. - Business of Cannabis [businessofcannabis.com]
- 17. brieflands.com [brieflands.com]
- 18. Cannabidiol plasma determination and pharmacokinetics conducted at beginning, middle and end of long-term supplementation of a broad-spectrum hemp oil to healthy adult dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Cannabidiol plasma determination and pharmacokinetics conducted at beginning, middle and end of long-term supplementation of a broad-spectrum hemp oil to healthy adult dogs [frontiersin.org]
- 20. Procedure to analyze cannabinoids in bovine plasma using solid phase extraction & UPLC MS/MS [protocols.io]
Technical Support Center: Refining Purification Methods to Remove CBDVA Contaminants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of cannabidiol (B1668261) (CBD), specifically with the removal of cannabidivarinic acid (CBDVA) contaminants.
Frequently Asked Questions (FAQs)
Q1: What is the primary physicochemical difference between CBD and CBDVA that can be leveraged for separation?
A1: The primary difference is the presence of a carboxylic acid group on the CBDVA molecule, making it an acidic cannabinoid, while CBD is a neutral cannabinoid. This acidic group increases the polarity of CBDVA compared to CBD. This difference in polarity and acidity is the key property exploited in chromatographic separation methods.
Q2: Why is it crucial to remove CBDVA from CBD preparations?
A2: For pharmaceutical applications and precise research, high-purity CBD is essential. CBDVA, as a contaminant, can interfere with the therapeutic effects of CBD or introduce unintended biological activity. Regulatory standards often require very low levels of impurities in active pharmaceutical ingredients.
Q3: What are the most effective methods for separating CBD and CBDVA?
A3: Chromatographic techniques are the most effective for separating CBD and CBDVA. High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is a widely used and effective method.[1][2][3][4][5][6] Flash chromatography and centrifugal partition chromatography (CPC) are also viable, especially for larger-scale purifications.[7][8][9]
Q4: Can decarboxylation be used to remove CBDVA?
A4: Decarboxylation converts acidic cannabinoids like CBDVA into their neutral counterparts (in this case, CBDV) by removing the carboxylic acid group through heating. While this process eliminates CBDVA, it introduces a new cannabinoid, CBDV, which would also need to be separated from CBD. Therefore, decarboxylation is not a direct method for purifying CBD from CBDVA.
Troubleshooting Guides
Issue 1: Poor Resolution Between CBD and CBDVA Peaks in Reversed-Phase HPLC
Possible Cause 1: Inappropriate Mobile Phase pH.
-
Explanation: The retention of acidic cannabinoids like CBDVA is highly dependent on the pH of the mobile phase.[10] At a higher pH, the carboxylic acid group of CBDVA will be deprotonated, making the molecule more polar and causing it to elute earlier. If the pH is not optimized, the retention times of CBD and CBDVA may be too close, leading to poor separation.
-
Solution: Acidify the mobile phase, typically by adding a small amount of formic acid (0.1%) or acetic acid (0.5%).[2][3][7] This suppresses the ionization of the carboxylic acid group on CBDVA, making it less polar and increasing its retention time, thereby improving the separation from the less polar CBD. Experiment with different acid concentrations to achieve optimal resolution.
Possible Cause 2: Incorrect Mobile Phase Composition.
-
Explanation: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water in the mobile phase dictates the elution strength. An incorrect ratio can lead to either co-elution or excessively long run times.
-
Solution: Optimize the mobile phase gradient. A common starting point for separating cannabinoids is a gradient of acetonitrile and water (both with an acidic modifier).[3][5] A shallow gradient, where the percentage of the organic solvent increases slowly, often provides better resolution for closely eluting compounds.
Possible Cause 3: Inadequate Column Chemistry.
-
Explanation: While a standard C18 column is often effective, for challenging separations, the specific properties of the stationary phase can be critical.
-
Solution: Consider using a different stationary phase. Phenyl-hexyl columns can offer different selectivity for aromatic compounds like cannabinoids. For more advanced separation, mixed-mode columns that combine reversed-phase and ion-exchange properties can provide unique selectivity for acidic and neutral compounds.[11]
Issue 2: Low Recovery of CBD After Purification
Possible Cause 1: Sub-optimal Elution during Column Chromatography.
-
Explanation: If the mobile phase is not strong enough or the elution volume is insufficient, the CBD may not fully elute from the column, leading to low recovery.
-
Solution: Ensure the mobile phase gradient reaches a high enough concentration of the organic solvent to elute all the CBD. After the CBD peak has eluted, perform a column wash with a strong solvent (e.g., 100% acetonitrile or methanol) to recover any remaining compound.
Possible Cause 2: Irreversible Adsorption to the Stationary Phase.
-
Explanation: Some highly non-polar compounds can irreversibly adsorb to certain stationary phases, particularly with repeated use and insufficient cleaning.
-
Solution: Implement a robust column cleaning and regeneration protocol between runs. If recovery issues persist, consider a different type of stationary phase that is less prone to irreversible adsorption of cannabinoids.
Issue 3: Presence of Other Cannabinoid Contaminants
Possible Cause 1: Complex Starting Material.
-
Explanation: Crude cannabis extracts contain a wide variety of cannabinoids, some of which may have similar retention times to CBD and CBDVA.
-
Solution: Employ orthogonal chromatographic techniques. For example, a preliminary purification step using normal-phase flash chromatography can remove a different set of impurities compared to a subsequent reversed-phase HPLC step.[8] This two-step approach can significantly enhance the purity of the final product.
Possible Cause 2: On-column Degradation.
-
Explanation: Some cannabinoids can be sensitive to acidic or basic conditions, or prolonged exposure to certain solvents, potentially leading to the formation of degradation products that appear as new impurities.
-
Solution: Use the mildest effective mobile phase conditions. Minimize the time the sample spends on the column by optimizing the flow rate and gradient. Ensure the purity of solvents and reagents to avoid introducing contaminants that could catalyze degradation.
Data Presentation
Table 1: Comparison of Chromatographic Methods for CBD/CBDVA Separation
| Parameter | Reversed-Phase HPLC | Flash Chromatography | Centrifugal Partition Chromatography (CPC) |
| Stationary Phase | C18, Phenyl-Hexyl | Silica Gel, C18 | Liquid-Liquid (no solid support) |
| Typical Mobile Phase | Acetonitrile/Water with Acid | Hexane (B92381)/Ethyl Acetate (B1210297) | Biphasic solvent systems (e.g., n-heptane:ethyl acetate:ethanol:water)[7] |
| Resolution | High to Very High | Low to Medium | High |
| Scalability | Analytical to Preparative | Preparative to Industrial | Preparative to Industrial |
| Purity Achieved | >99% | 90-98% | >98%[7] |
| Advantages | High resolution, well-established methods | Cost-effective for large scale, high throughput | No irreversible adsorption, high recovery |
| Disadvantages | Higher cost per gram for large scale | Lower resolution | Requires specialized equipment |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for CBD and CBDVA Separation
-
Sample Preparation: Dissolve the cannabinoid extract in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient:
-
0-5 min: 70% B
-
5-20 min: Gradient from 70% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 70% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the CBD and CBDVA peaks based on the chromatogram.
-
Post-Processing: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified compounds.
Protocol 2: Flash Chromatography for Initial Purification
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a non-polar solvent like hexane.
-
Chromatography System:
-
Column: Silica gel flash column.
-
Mobile Phase: A gradient of hexane and ethyl acetate.
-
Gradient: Start with 100% hexane and gradually increase the percentage of ethyl acetate to elute compounds of increasing polarity.
-
-
Fraction Collection: Collect fractions and analyze them by a rapid analytical method (e.g., TLC or analytical HPLC) to identify the fractions containing CBD.
-
Post-Processing: Pool the CBD-rich fractions and evaporate the solvent. This enriched fraction can then be further purified by HPLC.
Mandatory Visualizations
Caption: Workflow for the purification of CBD from crude extract, highlighting the separation of CBDVA.
Caption: A logical workflow for troubleshooting poor separation of CBD and CBDVA in HPLC.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Isolation, Purification, and Antimicrobial Characterization of Cannabidiolic Acid and Cannabidiol from Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-DAD Analysis of Hemp Oil Supplements for Determination of Four Cannabinoids: Cannabidiol, Cannabidiolic Acid, Cannabinol and Delta 9-Tetrahydrocannabinol [mdpi.com]
- 4. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. waters.com [waters.com]
- 7. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. rootsciences.com [rootsciences.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent CBDVA Synthesis from CBGVA
Welcome to the technical support center for the synthesis of Cannabidivarinic Acid (CBDVA) from Cannabigerovarinic Acid (CBGVA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic conversion of CBGVA to CBDVA.
Experimental Workflow: Enzymatic Synthesis of CBDVA
The following diagram outlines the general workflow for the enzymatic synthesis of CBDVA from CBGVA using CBDA synthase.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of CBDVA from CBGVA.
Q1: My CBDVA yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields of CBDVA can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Enzyme Activity and Stability: Ensure your CBDA synthase is active and stable under the reaction conditions. The enzyme's activity can be influenced by pH, temperature, and the presence of co-solvents. It is advisable to perform a small-scale control reaction with a known substrate like CBGA to confirm enzyme functionality.
-
Sub-optimal Reaction Conditions: The pH of the aqueous buffer is critical for optimal enzyme activity. For CBDA synthase, a slightly acidic pH is generally preferred.[1] The reaction temperature should also be optimized, as high temperatures can lead to enzyme denaturation and cannabinoid degradation.[2][3][4]
-
Incomplete Conversion: Monitor the reaction progress using HPLC to ensure it has reached completion. Extended incubation times of 12-16 hours have been shown to improve enzyme efficiency in similar reactions.[5]
-
Product Degradation: Acidic cannabinoids can be unstable and may degrade under harsh conditions.[6] Ensure that the workup and purification steps are performed promptly after the reaction is complete.
Q2: I am observing significant amounts of byproducts like THCVA and CBCVA in my reaction mixture. How can I increase the selectivity for CBDVA?
A2: The formation of byproducts is a common issue due to the partial promiscuity of cannabinoid synthases.[5] Here are some strategies to enhance selectivity:
-
pH Optimization: The pH of the reaction can influence the product profile of cannabinoid synthases.[7] Experiment with a range of pH values in your buffer system to find the optimal condition for CBDVA production while minimizing the formation of other varin cannabinoids.
-
Enzyme Variants: Different variants of CBDA synthase exhibit varying levels of specificity.[5] Some variants have been shown to exclusively convert CBGA to CBDA with no detectable THCA or CBCA formation.[5] Sourcing or engineering a more specific CBDA synthase could significantly reduce byproduct formation.
-
Co-solvent Effects: The presence and concentration of co-solvents like DMSO can affect the product ratios. An increase in methanol (B129727) concentration has been shown to increase THCA production in the conversion of CBGA, while an increase in DMSO decreased it.[6] The effect of co-solvents on the CBGVA to CBDVA conversion should be empirically determined.
Q3: The conversion of CBGVA seems to be stalling before completion. What could be the issue?
A3: Stalled reactions can be due to several factors related to enzyme stability and reaction equilibrium:
-
Enzyme Inactivation: CBDA synthase may lose activity over extended reaction times, especially under sub-optimal conditions. The stability of the enzyme can be affected by pH and the presence of organic co-solvents.[8] Consider adding fresh enzyme to the reaction mixture if it stalls.
-
Product Inhibition: High concentrations of the product (CBDVA) or byproducts may inhibit the enzyme's activity. If possible, consider a continuous product removal strategy, although this can be complex to implement on a lab scale.
-
Substrate Purity: Ensure the CBGVA substrate is of high purity, as impurities could potentially inhibit the enzyme.
Q4: What is the recommended method for purifying CBDVA from the reaction mixture?
A4: Preparative High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying CBDVA from the reaction mixture, which may contain unreacted CBGVA and byproducts such as CBCVA and THCVA.[9][10][11]
-
Stationary Phase: A C18 reversed-phase column is commonly used for the separation of cannabinoids.[9][12]
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol is typically employed to achieve good separation.[13][14]
-
Method Development: It is advisable to first develop the separation method on an analytical HPLC system to optimize the gradient for the best resolution between CBDVA, CBGVA, CBCVA, and THCVA before scaling up to a preparative system.[10]
Data Presentation: Reaction Parameters and Outcomes
The following tables summarize key quantitative data and reaction conditions for the enzymatic synthesis of cannabinoids. While specific data for the CBGVA to CBDVA conversion is limited, data from the closely related CBGA to CBDA conversion provides a valuable starting point for optimization.
Table 1: Influence of pH on CBDA Synthase Activity (Substrate: CBGA)
| pH | Relative CBDA Production (%) | Relative THCA Production (%) | Relative CBCA Production (%) | Reference |
| 4.5 | High | Low | Moderate | [8] |
| 5.0 | Optimal | - | - | [1] |
| 5.5 | High | Moderate | High | [8] |
Table 2: Effect of Co-solvents on Byproduct Formation in CBGA Conversion by CBDA Synthase
| Co-solvent | Concentration (v/v) | Effect on THCA Production | Reference |
| Methanol | 10% | Increased | [8] |
| DMSO | 10-20% | Decreased | [8] |
Table 3: Example of Product Ratios in Biphasic Synthesis with CBGVA
| Enzyme | Reaction Time (hours) | CBDVA:CBCVA Ratio | THCVA (% of total) | Reference |
| CBDA Synthase | 336 (2 weeks) | 1:9 | ~2% | [8] |
Detailed Experimental Protocols
Protocol 1: General Enzymatic Synthesis of CBDVA in a Biphasic System
This protocol is a generalized procedure based on methods described for cannabinoid synthesis using CBDA synthase in a biphasic system.[8] Researchers should optimize the specific parameters for their experimental setup.
Materials:
-
Cannabigerovarinic Acid (CBGVA)
-
Purified or lyophilized CBDA synthase
-
Organic solvent (e.g., soybean oil, dipentene)[8]
-
Aqueous buffer (e.g., 0.1 M citrate (B86180) buffer, pH 4.5-5.5)[8]
-
Co-solvent (optional, e.g., DMSO)
-
Isopropanol for sample dilution
-
HPLC system for reaction monitoring
Procedure:
-
Preparation of Phases:
-
Prepare the aqueous phase by dissolving the CBDA synthase in the citrate buffer to the desired concentration (e.g., 1-32 mg/mL).[8] If using a co-solvent, add it to the aqueous phase.
-
Prepare the organic phase by dissolving CBGVA in the chosen organic solvent to the desired concentration (e.g., 5 g/L).[8]
-
-
Reaction Setup:
-
Combine the organic and aqueous phases in a suitable reaction vessel. A 1:1 or 2:1 oil-to-aqueous ratio can be used.[8]
-
Place the reaction vessel on a tube rotator or shaker to ensure gentle agitation and mixing of the two phases.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature).
-
Allow the reaction to proceed for an extended period (e.g., 24-336 hours), as the conversion can be slow.[8]
-
-
Reaction Monitoring:
-
Periodically, stop the agitation and allow the phases to separate.
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the organic phase.
-
Dilute the aliquot with a suitable solvent (e.g., 190 µL of isopropanol) and analyze by HPLC to determine the concentrations of CBGVA, CBDVA, and any byproducts.[8]
-
-
Workup and Purification:
-
Once the reaction has reached the desired level of conversion, separate the organic and aqueous phases.
-
Extract the cannabinoids from the organic phase using an appropriate solvent.
-
Purify the CBDVA from the extract using preparative HPLC.
-
Protocol 2: HPLC Analysis of Reaction Mixture
This is a general protocol for the quantitative analysis of varin cannabinoids.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: Dilute the aliquot from the reaction mixture in a suitable solvent (e.g., methanol or isopropanol).
-
Injection: Inject the diluted sample onto the HPLC system.
-
Gradient Elution: Run a gradient program to separate the cannabinoids. An example gradient could be starting with a lower percentage of solvent B and gradually increasing it over the run time.
-
Detection: Monitor the elution of cannabinoids at a suitable wavelength (e.g., 225 nm or 267 nm).[8][15]
-
Quantification: Use certified reference standards of CBGVA, CBDVA, THCVA, and CBCVA to create calibration curves for accurate quantification.
Signaling Pathways and Logical Relationships
The following diagram illustrates the biosynthetic pathway leading to the formation of varin-type cannabinoids.
References
- 1. Cannabidiolic acid synthase - Wikipedia [en.wikipedia.org]
- 2. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Cannabidiolic Acid Synthase (CBDAS) variant’s activity from hemp in transgenic Nicotiana benthamiana plants. [opus.uleth.ca]
- 6. vaping360.com [vaping360.com]
- 7. biorxiv.org [biorxiv.org]
- 8. US20190382708A1 - Apparatus, methods and composition for synthesis of cannabinoid compounds - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. gmi-inc.com [gmi-inc.com]
- 12. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. future4200.com [future4200.com]
- 14. Quantitative determination of CBD and THC and their acid precursors in confiscated cannabis samples by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reproducibility in CBDVA Testing Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cannabidivarinic Acid (CBDVA). Our goal is to help you validate your testing methods for reproducibility and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for validating a CBDVA testing method to ensure reproducibility?
A1: To ensure your CBDVA testing method is reproducible, you must validate several key performance characteristics as outlined by international guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[1][2] The core parameters include:
-
Specificity: The ability of the method to accurately measure CBDVA in the presence of other components like impurities, degradation products, or matrix components.[1][3]
-
Linearity: The demonstration that there is a direct, proportional relationship between the concentration of CBDVA and the signal produced by the analytical instrument over a defined range.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often expressed as percent recovery.[1][4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][4] This is typically evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Range: The interval between the upper and lower concentrations of CBDVA in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of CBDVA in a sample that can be detected but not necessarily quantitated as an exact value.[3]
-
Limit of Quantitation (LOQ): The lowest amount of CBDVA in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[4]
Q2: My CBDVA peak is co-eluting with another compound in my HPLC analysis. What should I do?
A2: Peak co-elution is a common issue in cannabinoid analysis due to the structural similarity of these compounds.[5] Here are some initial troubleshooting steps:
-
Confirm Peak Identity: Run individual certified reference materials (CRMs) of CBDVA and the suspected interfering compound to confirm their retention times under your current method.
-
Optimize Mobile Phase Composition: Adjusting the mobile phase is often the most effective way to improve separation.[6]
-
Alter the ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase.
-
Introduce or change the concentration of an acid modifier like formic acid, which can significantly alter the selectivity for acidic cannabinoids like CBDVA.
-
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Adjusting the column temperature can also alter selectivity.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider using an HPLC column with a different stationary phase chemistry to achieve the necessary selectivity.[6]
Q3: I am seeing poor reproducibility in my CBDVA quantification results. What are the likely causes?
A3: Poor reproducibility can stem from several sources throughout the analytical workflow. A systematic approach is key to identifying the root cause.[7] Consider the following:
-
Sample Preparation: Inconsistent extraction efficiency is a major source of variability. Ensure your sample homogenization, extraction solvent, and extraction time are well-controlled and validated. The final sample should be representative of the initial lot.[8]
-
Instrumentation:
-
HPLC/GC System: Check for leaks, worn pump seals, or faulty check valves which can cause pressure fluctuations and inconsistent flow rates.[9][10] Ensure the autosampler is functioning correctly and injecting a consistent volume.
-
Detector: Detector drift or noise can impact peak integration and quantification.
-
-
Method Parameters: Small, unintended variations in mobile phase preparation, pH, or column temperature can affect results.
-
Standard and Sample Stability: CBDVA, like other acidic cannabinoids, can decarboxylate to its neutral form (CBDV) when exposed to heat or certain storage conditions.[11] Ensure your standards and samples are stored properly and that their stability over the analysis period has been evaluated.
Troubleshooting Guides
HPLC Method Troubleshooting for CBDVA Analysis
| Symptom | Possible Cause(s) | Recommended Action(s) |
| No Peaks or Very Small Peaks | Clogged syringe or injector. | Flush the system; if the problem persists, replace the syringe or clean the injector.[7] |
| Incorrect mobile phase composition. | Verify the mobile phase preparation and composition. | |
| Detector is off or not properly configured. | Check detector settings and ensure it is powered on. | |
| Sample degradation. | Prepare fresh samples and standards. Ensure proper storage conditions. | |
| Peak Tailing | Column contamination or degradation. | Flush the column with a strong solvent. If tailing persists, replace the column. |
| Active sites on the column interacting with the acidic CBDVA. | Use a mobile phase with an acidic modifier (e.g., formic acid) to improve peak shape. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[12] |
| Column collapse or void. | Replace the column.[10] | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase, ensuring accurate measurements and proper mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Column aging. | Replace the column if retention times continue to shift significantly over time. | |
| High Backpressure | Blockage in the system (e.g., guard column, inline filter, column frit). | Systematically remove components (starting from the detector and moving backward) to isolate the blockage. Replace the blocked component. |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and miscible with the organic solvent.[10] |
GC-MS Method Troubleshooting for CBDVA Analysis
Note: Direct analysis of acidic cannabinoids like CBDVA by GC-MS is challenging due to in-source decarboxylation. Derivatization is often required to obtain accurate quantification.[8]
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low CBDVA Signal / High CBDV Signal | Thermal decarboxylation in the hot injector port. | Derivatize the sample (e.g., silylation) to make CBDVA more thermally stable.[8][13] |
| Incomplete derivatization. | Optimize the derivatization reaction conditions (reagent concentration, temperature, time). | |
| Ghost Peaks | Carryover from a previous injection. | Run a blank solvent injection to confirm carryover. Clean the injector port and replace the liner if necessary.[14] |
| Poor Peak Shape | Active sites in the inlet liner or column. | Use a deactivated inlet liner and a column suitable for cannabinoid analysis.[7] |
| Improper injection technique. | Optimize the injection speed and volume. | |
| Reproducibility Issues | Inconsistent derivatization. | Ensure the derivatization procedure is followed precisely for all samples and standards. |
| Matrix effects interfering with derivatization or ionization. | Perform a matrix-matched calibration or use an internal standard. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of cannabinoids, including CBDVA, using common analytical techniques. These values should be considered as examples, and each laboratory must establish its own acceptance criteria based on the specific application.[1]
Table 1: Example HPLC-UV/MS Validation Parameters for CBDVA
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.995 | 0.999[15] |
| Range | Method Dependent | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.99 - 100.39%[15] |
| Precision (%RSD) | ≤ 15% | Within-batch: 0.2 - 3.6%[16]Between-batch: 1.4 - 6.1%[16] |
| LOD | Signal-to-Noise ≥ 3 | 0.19 µg/mL[17] |
| LOQ | Signal-to-Noise ≥ 10 | 0.612% w/w[15] |
Table 2: Example GC-MS (with Derivatization) Validation Parameters for Cannabinoids
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (R²) | ≥ 0.99 | 0.996 - 0.999[18] |
| Range | Method Dependent | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 85 - 115% | 90.2 - 110.3%[16] |
| Precision (%RSD) | ≤ 15% | Repeatability: 1.5 - 12.4%[16] |
| LOD | Instrument Dependent | 0.11 - 1.92 µg/mL[18] |
| LOQ | Instrument Dependent | 0.33 - 5.83 µg/mL[18] |
Experimental Protocols
Key Experiment: HPLC-UV Analysis of CBDVA
1. Objective: To quantify the concentration of CBDVA in a cannabis extract.
2. Materials and Reagents:
-
Certified Reference Material (CRM) of CBDVA
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (or other suitable modifier)
-
Cannabis extract sample
-
0.45 µm syringe filters
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
4. Standard Preparation:
-
Prepare a stock solution of CBDVA CRM in methanol or acetonitrile (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
-
Accurately weigh a portion of the cannabis extract.
-
Dissolve the extract in a known volume of methanol or acetonitrile.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample extract through a 0.45 µm syringe filter into an HPLC vial.[19]
6. Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic or gradient elution. An example could be 75:25 (v/v) acetonitrile/water with 0.1% formic acid.[20]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 270 nm (acidic cannabinoids show absorbance at ~270 nm and ~310 nm).[8]
-
Injection Volume: 10 µL
7. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the CBDVA standards against their known concentrations.
-
Determine the concentration of CBDVA in the sample by interpolating its peak area from the calibration curve.
Visualizations
Caption: General Experimental Workflow for CBDVA Quantification
Caption: Troubleshooting Logic for Poor Reproducibility
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. realab.ua [realab.ua]
- 11. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. cannabissciencetech.com [cannabissciencetech.com]
- 14. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 15. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 16. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of analytical method of cannabinoids: Novel approach using turbo-extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preventing Mislabeling: A Comparative Chromatographic Analysis for Classifying Medical and Industrial Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Cannabidivarinic Acid (CBDVA) for Therapeutic Formulations
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stabilization of Cannabidivarinic acid (CBDVA) in therapeutic formulations.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and stability testing of CBDVA.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of CBDVA potency in the formulation. | Thermal Degradation: CBDVA, like other acidic cannabinoids, is highly susceptible to decarboxylation into its neutral counterpart, Cannabidivarin (CBDV), when exposed to heat. | - Maintain low temperatures (ideally refrigerated at 2-8°C) throughout the formulation and storage process.- Avoid any heating steps above room temperature unless intentionally aiming for decarboxylation. |
| Inappropriate pH: The formulation's pH can catalyze the degradation of CBDVA. | - Adjust the pH of the formulation to a slightly acidic to neutral range, ideally between 4 and 6.[1][2][3]- Use a suitable buffering system (e.g., citrate (B86180) or phosphate (B84403) buffer) to maintain a stable pH. | |
| Oxidation: Exposure to atmospheric oxygen can lead to the oxidative degradation of CBDVA. | - Consider formulating under an inert atmosphere (e.g., nitrogen or argon blanket).- Add antioxidants to the formulation. For lipid-based formulations, consider a combination of tocopherol (Vitamin E) and ascorbyl palmitate for synergistic effects.[4][5][6] | |
| Photodegradation: Exposure to light, particularly UV light, can accelerate the degradation of cannabinoids. | - Formulate and store the product in light-resistant (e.g., amber or opaque) containers.- Conduct all experimental work under reduced light conditions where possible. | |
| Precipitation of CBDVA in aqueous formulations. | Poor Solubility: CBDVA is a lipophilic molecule with low aqueous solubility. | - Consider using a co-solvent system (e.g., ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol) to increase solubility.- Explore the use of solubilizing excipients such as cyclodextrins.[7]- Investigate the development of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or nanoemulsions.[8][9] |
| Inconsistent results in stability studies. | Analytical Method Variability: The analytical method may not be stability-indicating, meaning it cannot distinguish between CBDVA and its degradation products. | - Develop and validate a stability-indicating HPLC or LC-MS/MS method capable of separating and quantifying CBDVA, CBDV, and other potential degradants.[10][11][12][13]- Ensure consistent sample preparation and handling procedures. |
| Excipient Incompatibility: An excipient in the formulation may be reacting with CBDVA. | - Conduct thorough drug-excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).- Test the stability of CBDVA in the presence of each individual excipient under stress conditions. | |
| Formation of unknown peaks in chromatograms during stability analysis. | Degradation Product Formation: These new peaks likely represent degradation products of CBDVA. | - Utilize a mass spectrometer (LC-MS/MS) to identify the mass of the unknown peaks and elucidate their structures.[10][11][12][13]- Compare the retention times with known potential degradants (e.g., CBDV). |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for CBDVA?
A1: The primary degradation pathway for CBDVA is decarboxylation, where it loses a carboxyl group to form CBDV. This process is primarily accelerated by heat but can also be influenced by pH and light.
Q2: At what temperature does CBDVA begin to decarboxylate?
A2: Significant decarboxylation of acidic cannabinoids like CBDA (a close analog to CBDVA) begins to occur at temperatures above 100°C, with rapid conversion happening at higher temperatures (e.g., 140°C).[14][15] For maintaining stability, it is crucial to keep temperatures as low as possible, preferably refrigerated.
Q3: What is the optimal pH range for a stable CBDVA formulation?
A3: Based on data for the closely related compound CBD, the optimal pH for stability is between 4 and 6.[1][2][3] Highly acidic or alkaline conditions can accelerate degradation.
Q4: What types of antioxidants are effective in stabilizing CBDVA?
A4: For lipid-based formulations, a combination of a primary antioxidant like tocopherol (Vitamin E) and a synergist like ascorbyl palmitate can be very effective.[4][5][6] Ascorbyl palmitate can regenerate tocopherol, enhancing the overall antioxidant capacity of the formulation.[4]
Q5: Can I use a standard HPLC-UV method for CBDVA stability testing?
A5: A standard HPLC-UV method may be sufficient if it is properly validated to be "stability-indicating." This means the method must be able to resolve CBDVA from its primary degradant, CBDV, and any other potential degradation products without peak co-elution. An LC-MS/MS method is often preferred for its higher sensitivity and specificity, which aids in the identification of unknown degradants.[10][11][12][13]
Q6: How can I improve the solubility of CBDVA in my aqueous therapeutic formulation?
A6: Improving the aqueous solubility of CBDVA can be achieved through several formulation strategies:
-
Co-solvents: Incorporating pharmaceutically acceptable co-solvents like ethanol, propylene glycol, or polyethylene glycols.
-
Surfactants: Using surfactants to form micelles that can encapsulate CBDVA.
-
Cyclodextrins: Complexation with cyclodextrins can enhance the solubility and stability of cannabinoid acids.[7]
-
Lipid-Based Systems: Formulating CBDVA into nanoemulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can significantly improve its solubility and bioavailability.[8][9]
Data Presentation: Stability of Acidic Cannabinoids
Disclaimer: The following data is based on studies of Cannabidiolic Acid (CBDA), a close structural analog of CBDVA, due to the limited availability of specific quantitative data for CBDVA. These values should be used as a guide for initial formulation development.
Table 1: Decarboxylation Kinetics of CBDA at Different Temperatures
| Temperature (°C) | Reaction Rate Constant (k) (s⁻¹) | Reference |
| 100 | 1.2 x 10⁻⁴ | [14] |
| 110 | 3.3 x 10⁻⁴ | [14] |
| 120 | 8.9 x 10⁻⁴ | [14] |
| 130 | 2.4 x 10⁻³ | [14] |
| 140 | 6.2 x 10⁻³ | [14] |
Table 2: Effect of pH on the Stability of Cannabinoids (CBD as a proxy)
| pH | Stability | Reference |
| 2.0 | Unstable | [1][2][3] |
| 4.0 | Relatively Stable | [1][2][3] |
| 6.0 | Optimal Stability | [1][2][3] |
| 8.0 | Less Stable | [1][2][3] |
| 10.0 | Unstable | [1][2][3] |
| 12.0 | Highly Unstable | [1][2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of CBDVA
Objective: To identify potential degradation products and pathways of CBDVA under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
CBDVA isolate or highly purified extract
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or ethanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Incubator/oven
-
Photostability chamber
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of CBDVA in methanol or ethanol at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the CBDVA stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.[16][17]
-
Base Hydrolysis: Mix equal volumes of the CBDVA stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before analysis.[16][17]
-
Oxidative Degradation: Mix equal volumes of the CBDVA stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[16][17]
-
Thermal Degradation: Place a sample of the CBDVA stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a sample of the CBDVA stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.[18]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS/MS method.
Protocol 2: Stability-Indicating LC-MS/MS Method for CBDVA and CBDV
Objective: To quantify CBDVA and its primary degradation product, CBDV, in a formulation to assess its stability over time.
Instrumentation and Conditions (Example):
-
LC System: High-performance liquid chromatograph with a mass spectrometer detector.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate CBDVA and CBDV (e.g., start at 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Detector: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode for CBDVA and positive mode for CBDV.
-
MRM Transitions:
-
CBDVA (Negative Mode): Monitor precursor ion to product ion transitions (specific m/z values to be determined by direct infusion of a CBDVA standard).
-
CBDV (Positive Mode): Monitor precursor ion to product ion transitions (specific m/z values to be determined by direct infusion of a CBDV standard).
-
Procedure:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of both CBDVA and CBDV in the mobile phase or a suitable solvent.
-
Sample Preparation: Dilute the formulation sample to a concentration within the calibration range of the assay.
-
Analysis: Inject the standards and samples onto the LC-MS/MS system and acquire the data.
-
Quantification: Generate calibration curves for CBDVA and CBDV by plotting peak area against concentration. Use these curves to determine the concentrations of CBDVA and CBDV in the samples.
Visualizations
Caption: Primary degradation pathways of this compound (CBDVA).
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of highly effective mixed natural antioxidants to improve the oxidative stability of microalgal DHA-rich oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
- 6. Effect of ascorbyl palmitate on oxidative stability of chemically interesterified cottonseed and olive oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2019140323A1 - Encapsulated cannabinoid formulations for oral delivery - Google Patents [patents.google.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products | PLOS One [journals.plos.org]
- 12. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Mechanism and kinetics of CBDA decarboxylation into CBD in hemp | Semantic Scholar [semanticscholar.org]
- 16. waters.com [waters.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvements for Scaling Up CBDVA Isolation
Welcome to the technical support center for the scaled-up isolation of Cannabidivarinic Acid (CBDVA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and process improvements in isolating this minor cannabinoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the isolation of CBDVA compared to major cannabinoids like CBDA or THCA?
A1: The primary challenge in scaling up CBDVA isolation is its relatively low abundance in most Cannabis sativa chemovars.[1] This necessitates processing larger amounts of biomass, which can amplify downstream bottlenecks in extraction, winterization, and chromatography. Specific challenges include:
-
Co-elution with other cannabinoids: During chromatography, CBDVA may co-elute with other minor cannabinoids that have similar polarities, complicating the purification process.
-
Thermal instability: Like other acidic cannabinoids, CBDVA is susceptible to decarboxylation into its neutral counterpart (CBDV) when exposed to heat.[1] This requires careful temperature control during extraction and solvent removal steps.
-
Limited availability of high-purity standards: The scarcity of commercially available, high-purity CBDVA reference standards can complicate analytical method development and accurate quantification.
Q2: What are the recommended extraction methods for maximizing CBDVA yield at a larger scale?
A2: For large-scale extraction of cannabinoids, including CBDVA, supercritical CO2 and cold ethanol (B145695) extraction are two of the most effective and commonly used methods.[2][3]
-
Supercritical CO2 Extraction: This method is highly tunable and can selectively extract cannabinoids by modifying pressure and temperature. It is considered a "green" solvent and is effective for large-scale operations.
-
Cold Ethanol Extraction: Using food-grade ethanol at low temperatures (e.g., -20°C to -40°C) can efficiently extract cannabinoids while minimizing the co-extraction of undesirable compounds like chlorophyll (B73375) and waxes.[2][4] This can simplify downstream purification steps by potentially eliminating the need for a separate winterization step.[2]
Q3: How critical is the winterization step for CBDVA isolation, and are there ways to optimize it?
A3: Winterization is a crucial step for removing waxes, lipids, and other plant fats from the crude extract, which can otherwise interfere with chromatographic purification and reduce the final product's purity.[5][6] The process typically involves dissolving the extract in ethanol and chilling the solution to precipitate the unwanted compounds.[5][7] To optimize this process for scale-up:
-
Solvent-to-extract ratio: A common starting point is a 10:1 ratio of ethanol to extract.[8]
-
Temperature and time: Chilling the solution to between -20°C and -40°C for 24 to 48 hours is generally effective for precipitating waxes.[5]
-
Filtration: Use a filter press or similar large-scale filtration apparatus to efficiently separate the precipitated waxes from the cannabinoid-rich tincture.
Troubleshooting Guides
Chromatographic Purification
Problem: Poor separation of CBDVA from other minor cannabinoids during preparative HPLC.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | 1. Adjust Solvent Strength: Modify the ratio of your polar and non-polar solvents to improve the resolution between CBDVA and contaminating peaks. For reversed-phase chromatography, this often involves fine-tuning the water/acetonitrile (B52724) or water/methanol gradient.[9] 2. Introduce a Modifier: Adding a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape and selectivity for acidic cannabinoids.[10] |
| Inappropriate Stationary Phase | 1. Screen Different Chemistries: If using a C18 column, consider testing other stationary phases like phenyl-hexyl or biphenyl (B1667301) columns, which offer different selectivities. 2. Particle Size: For preparative work, columns with larger particle sizes (e.g., 10-15 µm) are common. However, if resolution is a major issue, a column with a smaller particle size may provide better separation at the cost of higher backpressure.[9] |
| Column Overloading | 1. Reduce Sample Load: Inject a smaller amount of your partially purified extract onto the column. Overloading can cause peak broadening and a loss of resolution.[11] 2. Perform a Loading Study: Systematically increase the injection volume to determine the maximum load your column can handle while maintaining adequate separation.[11] |
Problem: Low recovery of CBDVA after flash chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Irreversible Adsorption to Silica (B1680970) | 1. Test for Stability: Before committing a large batch to chromatography, perform a small-scale test to ensure CBDVA does not degrade or irreversibly bind to the silica gel.[12] 2. Use a Different Stationary Phase: Consider using a bonded silica, such as C18, for reversed-phase chromatography, which may be more suitable for acidic cannabinoids.[9] |
| Improper Solvent System | 1. Ensure Adequate Solubility: The chosen mobile phase must be strong enough to elute CBDVA from the column. If the compound is not moving, the solvent system is too weak.[12] 2. Check Fraction Dilution: Your compound may have eluted, but in a large volume of solvent, making it difficult to detect. Concentrate your fractions before analysis.[12] |
| Sample Precipitation on the Column | 1. Improve Sample Solubility: Ensure your sample is fully dissolved in the loading solvent before applying it to the column. If the sample precipitates at the column head, it will not chromatograph properly.[12] 2. Dry Loading: Adsorb your sample onto a small amount of silica gel and load the dry powder onto the column. This can improve the initial banding and prevent precipitation.[12] |
Quantitative Data
The following tables summarize available quantitative data for cannabinoid purification. It is important to note that data specifically for CBDVA scale-up is limited, and much of the information is adapted from protocols for CBD.
Table 1: Example Yield and Purity of CBDVA from a Lab-Scale Process
| Starting Material | Purification Method | Amount of CBDVA Obtained | Purity of CBDVA | Reference |
| 9 g of extract | Liquid-liquid extraction | 91 mg | >85% | [8][13] |
Table 2: Optimized Conditions for Cold Ethanol Extraction of Cannabinoids
| Parameter | Optimized Value | Resulting Yield ( g/100g dry matter) | THCA Extraction Efficiency | Reference |
| Temperature | -40°C | 19.7 | 97.7% | [2][4] |
| Cannabis-to-Ethanol Ratio | 1:15 | N/A | N/A | [2][4] |
| Extraction Time | 10 minutes | N/A | N/A | [2][4] |
Table 3: Scaled-Up Winterization Parameters for CBD Purification
| Parameter | Value | Scale | Reference |
| Solvent-to-Extract Ratio | 3:1 (w/w) | 20 g of extract | [8] |
| Temperature | -18°C | 20 g of extract | [8] |
| Duration | 48 hours | 20 g of extract | [8] |
Experimental Protocols
Protocol 1: Scaled-Up Supercritical CO2 Extraction
-
Preparation: Dry and grind the cannabis biomass to a consistent particle size (e.g., 2-4 mm).
-
Loading: Load the ground biomass into the extraction vessel of the supercritical CO2 extractor.
-
Extraction Parameters: Set the extraction parameters. A common starting point for cannabinoid extraction is a pressure of 150-200 bar and a temperature of 40-60°C.
-
Fractionation: If the system allows, use a two-stage separation process to fractionate terpenes from cannabinoids.
-
Collection: The extracted crude oil is collected in a heated separator where the CO2 is returned to its gaseous state and recycled.
-
Solvent Removal: The collected crude oil should be placed in a vacuum oven at a low temperature (e.g., 40°C) to remove any residual moisture or volatile compounds.
Protocol 2: Winterization of Crude Extract
-
Dissolution: Dissolve the crude cannabis extract in food-grade ethanol. A typical ratio is 1 part extract to 10 parts ethanol by weight.
-
Chilling: Place the solution in a freezer or cold room at -20°C to -40°C for 24-48 hours.[5] Waxes and lipids will precipitate out of the solution.
-
Filtration: While cold, filter the solution through a Buchner funnel with filter paper or a more advanced filtration system to remove the solidified waxes.
-
Solvent Recovery: Remove the ethanol from the filtered tincture using a rotary evaporator or falling film evaporator. Ensure the temperature of the heating bath does not exceed 50-60°C to prevent decarboxylation of CBDVA.
Protocol 3: Preparative Reversed-Phase HPLC for CBDVA Purification
-
Column: A C18 stationary phase is commonly used for cannabinoid purification.[9]
-
Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile or methanol, often with 0.1% formic acid added to both solvents to improve peak shape.[10]
-
Gradient Optimization: Develop a gradient that provides good resolution between CBDVA and adjacent impurities. This may involve a shallow gradient around the elution time of CBDVA.
-
Sample Preparation: Dissolve the winterized and partially purified extract in the mobile phase at the initial gradient conditions.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions as they elute. Use a UV detector to monitor the chromatogram and identify the peak corresponding to CBDVA.
-
Analysis and Pooling: Analyze the collected fractions using an analytical HPLC method to determine their purity. Pool the fractions that meet the desired purity specifications.
-
Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified CBDVA.
Visualizations
References
- 1. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cold Ethanol Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology: Optimization and Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rootsciences.com [rootsciences.com]
- 6. What are the manufacturing standards for CBV isolate? - Blog [rarecannab.com]
- 7. US20150105455A1 - Winterized crude cannabis extracts and methods of preparation and use - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. lcms.cz [lcms.cz]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Heat and Light Exposure Effects on CBDVA Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the effects of heat and light on cannabidivarinic acid (CBDVA) samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of CBDVA when exposed to heat and light?
A1: The primary degradation pathway for CBDVA, like other acidic cannabinoids, is decarboxylation, which is accelerated by heat. This process involves the loss of a carboxyl group (COOH) to form cannabidivarin (B1668262) (CBDV).[1] Under prolonged heat or light exposure, further degradation and oxidation may occur, leading to the formation of other minor cannabinoids and related compounds. While specific studies on CBDVA are limited, research on the analogous compound cannabidiolic acid (CBDA) shows it converts to cannabidiol (B1668261) (CBD) and can further degrade into other substances.[2] Exposure to light can also lead to the formation of various photoproducts.[3][4]
Q2: What are the optimal storage conditions to ensure the long-term stability of CBDVA samples?
A2: To ensure long-term stability, CBDVA samples, whether in solid form or in solution, should be stored in a cool, dark, and inert environment. The ideal temperature is at or below -20°C.[5] Samples should be stored in airtight containers, preferably flushed with an inert gas like nitrogen or argon to minimize oxidative degradation.[3][4] Light exposure, particularly UV light, is a significant factor in cannabinoid degradation, so the use of amber or opaque containers is crucial.[3][4]
Q3: Can I use gas chromatography (GC) to analyze CBDVA samples?
A3: Gas chromatography (GC) is generally not recommended for the direct analysis of acidic cannabinoids like CBDVA. The high temperatures used in the GC inlet port will cause on-instrument decarboxylation of CBDVA to CBDV, leading to inaccurate quantification of the original sample composition.[6][7] If GC analysis is necessary, derivatization of the acidic functional group is a required step to prevent thermal degradation.[6][7] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with UV or mass spectrometry detection are the preferred methods for analyzing acidic cannabinoids as they are performed at or near room temperature.[8][9]
Q4: How does the choice of solvent affect the stability of CBDVA in solution?
A4: The choice of solvent can significantly impact the stability of cannabinoids in solution.[3][10] Protic solvents like methanol (B129727) may be less ideal for long-term storage of acidic cannabinoids as they can facilitate degradation.[3] Acetonitrile (B52724) is often a preferred solvent for analytical purposes. For long-term storage of stock solutions, it is advisable to use a non-protic solvent and store at low temperatures.[3] Studies on CBD have shown that it exhibits poor chemical stability in methanol under photochemical conditions.[3]
Troubleshooting Guides
Issue: Rapid degradation of CBDVA standard solutions.
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | Verify that standard solutions are stored at or below -20°C. For long-term storage, -80°C is preferable. |
| Exposure to Light | Ensure that standards are stored in amber vials or other opaque containers to protect from light. |
| Inappropriate Solvent | Consider preparing standards in a non-protic solvent such as acetonitrile for better stability. |
| Oxygen Exposure | Purge the headspace of the storage vial with an inert gas (e.g., nitrogen, argon) before sealing to minimize oxidation. |
| Repeated Freeze-Thaw Cycles | Aliquot standard solutions into smaller, single-use volumes to avoid repeated warming and cooling of the bulk solution. |
Issue: Inconsistent quantification of CBDVA in experimental samples.
| Possible Cause | Troubleshooting Step |
| Sample Degradation During Processing | Minimize exposure of samples to heat and light during all handling and preparation steps. Use chilled solvents and work in a dimly lit area or under yellow light. |
| In-instrument Decarboxylation (if using GC) | Switch to an HPLC or UPLC-based analytical method. If GC must be used, ensure a validated derivatization protocol is followed. |
| Non-Homogeneous Sample | Ensure thorough homogenization of the sample matrix (e.g., plant material, oil) before extraction to obtain a representative aliquot. |
| Inaccurate Calibration Curve | Prepare fresh calibration standards from a reliable, certified reference material. Verify the stability of the stock and working standards. |
Quantitative Data Summary
While specific kinetic data for CBDVA degradation is not widely available, the following tables summarize data for the closely related compound, CBDA, which can be used as a proxy to estimate the stability of CBDVA.
Table 1: Thermal Degradation of CBDA in Hemp Samples at Different Temperatures
| Temperature (°C) | Reaction Rate Constant (k) (s⁻¹) | Reference |
| 100 | Value not specified | [2] |
| 110 | Value not specified | [2] |
| 120 | Value not specified | [2] |
| 130 | Value not specified | [2][11] |
| 140 | Value not specified | [2] |
Note: The original source provides graphical data and states that the optimal conditions for decarboxylation were found to be 140°C for 30 minutes. The reaction follows first-order kinetics.
Table 2: Decarboxylation Rate Constants of Acidic Cannabinoids in Dried Cannabis
| Cannabinoid | Decarboxylation Rate Constant at +40°C (1/s) | Reference |
| THCA | ~1.5 x 10⁻⁷ | [5] |
| CBGA | ~1.0 x 10⁻⁷ | [5] |
| CBCA | ~1.2 x 10⁻⁷ | [5] |
| CBDVA | ~1.3 x 10⁻⁷ | [5] |
| CBDA | ~1.1 x 10⁻⁷ | [5] |
| CBNA | ~1.4 x 10⁻⁷ | [5] |
| THCVA | ~1.6 x 10⁻⁷ | [5] |
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study of CBDVA
This protocol is designed to assess the thermal stability of CBDVA and identify its degradation products.
1. Materials and Equipment:
-
CBDVA isolate or certified reference material
-
High-purity solvent (e.g., acetonitrile)
-
HPLC vials with caps
-
Heating block or oven with precise temperature control
-
HPLC or UPLC system with UV or MS detector
2. Procedure:
-
Prepare a stock solution of CBDVA in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several HPLC vials.
-
Place the vials in a heating block or oven set to the desired temperatures (e.g., 40°C, 60°C, 80°C, 100°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition and immediately cool it to room temperature.
-
Analyze the samples by a validated HPLC-UV or UPLC-MS/MS method to quantify the remaining CBDVA and identify and quantify any degradation products.
-
A control sample should be stored at -20°C and analyzed at each time point.
Protocol 2: Photostability Testing of CBDVA (as per ICH Q1B Guidelines)
This protocol outlines the steps for evaluating the photostability of CBDVA.[12][13][14][15][16]
1. Materials and Equipment:
-
CBDVA isolate or certified reference material
-
Chemically inert and transparent containers (e.g., quartz cuvettes or glass dishes)
-
Photostability chamber equipped with a light source that provides both visible and UVA light (e.g., xenon lamp or a combination of fluorescent lamps)
-
Calibrated radiometer/lux meter
-
Dark control samples wrapped in aluminum foil
-
HPLC or UPLC system with UV or MS detector
2. Procedure:
-
Place a known amount of CBDVA (solid or in solution) in the transparent containers.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[13][14][15]
-
Place the dark control samples alongside the exposed samples.
-
At the end of the exposure period, analyze both the exposed and dark control samples for any changes in physical properties (e.g., appearance, color) and quantify the CBDVA content and degradation products using a validated analytical method.[14]
Visualizations
Caption: Degradation pathway of CBDVA under heat and light.
Caption: Workflow for a forced thermal degradation study of CBDVA.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 6. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 16. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Cannabidiol-dicarboxylic Acid (CBDVA) and Cannabidiolic Acid (CBDA) for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, pharmacological activities, and therapeutic potential of two prominent non-decarboxylated cannabinoids.
This guide provides a detailed comparative analysis of Cannabidiol-dicarboxylic acid (CBDVA) and Cannabidiolic acid (CBDA), two naturally occurring cannabinoid acids from the Cannabis sativa plant. While research has historically focused on their decarboxylated counterparts, cannabidivarin (B1668262) (CBDV) and cannabidiol (B1668261) (CBD), emerging evidence highlights the unique and potent biological activities of these acidic precursors. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the current scientific landscape, including quantitative data, experimental methodologies, and a visualization of their known signaling pathways.
Chemical and Pharmacokinetic Profiles
Both CBDVA and CBDA are carboxylic acids that serve as the biosynthetic precursors to CBDV and CBD, respectively.[1] The presence of a carboxyl group significantly influences their chemical properties and pharmacological behavior. Notably, cannabinoid acids are thermally unstable and readily decarboxylate when exposed to heat or light.[1]
One of the most significant distinctions between the acidic and neutral forms of cannabinoids lies in their bioavailability. Studies have indicated that CBDA exhibits substantially greater absorption and bioavailability compared to CBD.[2][3] While direct comparative pharmacokinetic data between CBDVA and CBDA is limited, preliminary research suggests that acidic cannabinoids, in general, demonstrate enhanced absorption.[4] A study in mice revealed that plasma concentrations of CBDA were significantly higher than CBD under the same dosing conditions.[2]
| Property | Cannabidiol-dicarboxylic Acid (CBDVA) | Cannabidiolic Acid (CBDA) |
| Molecular Formula | C22H28O6 | C22H30O4[5] |
| Molar Mass | 388.45 g/mol | 358.48 g/mol [5] |
| Chemical Structure | Contains two carboxylic acid groups | Contains one carboxylic acid group[5] |
| Bioavailability | Assumed to be higher than its decarboxylated form (CBDV), though direct comparative data with CBDA is limited.[4] | Significantly higher than CBD.[2][3] Mouse studies show plasma concentrations can be orders of magnitude greater than CBD.[2] |
Comparative Pharmacological Activities
Both CBDVA and CBDA have demonstrated a range of therapeutic potentials, including anti-inflammatory, anticonvulsant, and anti-nausea effects. However, the extent and mechanisms of these actions appear to differ.
Anti-inflammatory Effects
CBDA is a well-documented selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[5][6][7] This selective inhibition is noteworthy as it is a characteristic of some nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory properties of CBDVA are also suggested in early studies, but detailed mechanistic data and comparative efficacy with CBDA are not yet available.[8]
| Parameter | Cannabidiol-dicarboxylic Acid (CBDVA) | Cannabidiolic Acid (CBDA) |
| COX-2 Inhibition (IC50) | Data not available | ~2 µM[5][9] |
| COX-1 Inhibition (IC50) | Data not available | ~20 µM (demonstrating 9-fold selectivity for COX-2)[6] |
Anticonvulsant Effects
Both cannabinoid acids have shown promise as anticonvulsants. Research on CBDV, the decarboxylated form of CBDVA, has demonstrated significant anticonvulsant properties.[10][11] While direct studies on CBDVA are less common, its potential as an anticonvulsant is an active area of investigation.[12] CBDA has also exhibited dose-dependent anticonvulsant activity in animal models of seizures.[8]
| Parameter | Cannabidiol-dicarboxylic Acid (CBDVA) | Cannabidiolic Acid (CBDA) |
| Anticonvulsant Activity (ED50) | Data not available for pure CBDVA. | A CBDA-enriched hemp extract (Mg-CBDA) showed an ED50 of 115.4 mg/kg in a rat maximal electroshock seizure model.[8][13] |
Anti-nausea and Anti-emetic Effects
CBDA has demonstrated potent anti-nausea and anti-emetic effects, which are believed to be mediated through its interaction with the 5-HT1A serotonin (B10506) receptors.[7] This interaction enhances the receptor's activation, leading to the suppression of nausea and vomiting.[14] The potential anti-emetic properties of CBDVA are suggested but require further investigation.
Signaling Pathways
The molecular mechanisms underlying the effects of CBDVA and CBDA are still being elucidated. However, distinct signaling pathways have been identified for each.
CBDA's primary anti-inflammatory mechanism involves the direct inhibition of the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.[5] Furthermore, its anti-nausea effects are linked to its activity as a positive allosteric modulator of the 5-HT1A receptor.[7][14]
For CBDVA, research points towards a potential interaction with T-type calcium channels, which are involved in regulating neuronal excitability.[15] Inhibition of these channels could be a key mechanism for its potential anticonvulsant effects.
Experimental Protocols
The following provides an overview of the methodologies used in key experiments cited in this guide.
Determination of COX-1/COX-2 Inhibition (IC50)
Objective: To determine the concentration of a compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzymes. The initial rate of oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid is monitored spectrophotometrically.
-
Procedure:
-
The test compound (e.g., CBDA) at various concentrations is pre-incubated with the enzyme in a reaction buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The change in absorbance over time is measured to determine the reaction rate.
-
The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure Model)
Objective: To evaluate the anticonvulsant efficacy of a compound in an animal model of generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Drug Administration: The test compound (e.g., CBDA-enriched extract) is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Seizure Induction: A maximal electroshock seizure is induced via corneal electrodes, delivering a high-frequency electrical stimulus for a short duration (e.g., 150 mA, 60 Hz, 0.2 seconds).
-
Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: The percentage of animals protected at each dose is determined. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Conclusion and Future Directions
The available evidence suggests that both CBDVA and CBDA are promising phytocannabinoids with distinct pharmacological profiles that warrant further investigation. CBDA's selective COX-2 inhibition and potent anti-emetic effects, coupled with its superior bioavailability, make it a strong candidate for development as an anti-inflammatory and anti-nausea agent. While data on CBDVA is more limited, its potential as an anticonvulsant, possibly through the modulation of T-type calcium channels, presents an exciting avenue for epilepsy research.
A critical gap in the current knowledge is the lack of direct, head-to-head comparative studies of CBDVA and CBDA across a range of biological assays. Future research should prioritize such studies to clearly delineate their relative potencies and therapeutic indices. Furthermore, a deeper understanding of the signaling pathways of CBDVA is necessary to fully comprehend its mechanism of action. As the scientific community continues to explore the therapeutic potential of the full spectrum of cannabinoids, CBDVA and CBDA stand out as compounds of significant interest for the development of novel therapeutics.
References
- 1. Agonistic properties of cannabidiol at 5-HT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. themarijuanaherald.com [themarijuanaherald.com]
- 3. The Raw Power of Cannabinoids: CBD vs. CBDA, THC vs. THCA, CBG vs. CBGA - REN Health [ren-health.com]
- 4. naturaldos.com [naturaldos.com]
- 5. Cannabidiolic acid as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. realmofcaring.org [realmofcaring.org]
- 7. What is CBDA and how is it different from CBD? [medicalnewstoday.com]
- 8. Cannabidiolic acid exhibits entourage-like improvements of anticonvulsant activity in an acute rat model of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabidivarin is anticonvulsant in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. azolifesciences.com [azolifesciences.com]
- 15. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Cannabidivarinic Acid (CBDVA) and Cannabidivarin (CBDV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Cannabidivarinic Acid (CBDVA) and Cannabidivarin (CBDV), two promising phytocannabinoids. The information presented is based on available preclinical data, offering insights into their absorption, distribution, metabolism, and excretion. Due to a lack of direct comparative studies in humans, this guide synthesizes findings from various animal studies to facilitate a preliminary understanding for research and drug development purposes.
Executive Summary
This compound (CBDVA) and Cannabidivarin (CBDV) are two closely related cannabinoids with distinct pharmacokinetic properties. Preclinical evidence suggests that CBDVA, the acidic precursor, exhibits enhanced absorption compared to its decarboxylated form, CBDV. A mouse study indicated that CBDVA can achieve high plasma concentrations rapidly after intraperitoneal administration. In contrast, CBDV shows relatively rapid absorption in animal models following oral administration but is suggested to have low oral bioavailability in humans, similar to cannabidiol (B1668261) (CBD). Both compounds are metabolized, likely via the cytochrome P450 system, and are subject to first-pass metabolism. This guide presents the available quantitative data, details the experimental protocols for their analysis, and provides a visual representation of their pharmacokinetic workflow.
Data Presentation: Preclinical Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for CBDVA and CBDV obtained from preclinical studies. It is important to note that these studies were conducted in different animal models and under varying experimental conditions, which should be considered when interpreting the data.
| Parameter | This compound (CBDVA) | Cannabidivarin (CBDV) | Species | Route of Administration | Source |
| Tmax (Plasma) | 15 min | 30 min | Mouse | Intraperitoneal (CBDVA), Oral (CBDV) | [1][2] |
| Cmax (Plasma) | 11-26 µg/mL | Not explicitly stated in µg/mL | Mouse | Intraperitoneal (CBDVA) | [3] |
| Half-life (t½) (Plasma) | 49 min | Not explicitly stated | Mouse | Intraperitoneal | [1] |
| Brain Penetration | Poor | Readily penetrates the blood-brain barrier | Mouse | Intraperitoneal (CBDVA), Oral & Intraperitoneal (CBDV) | [1][4] |
| Tmax (Brain) | 30 min | 60 min | Mouse | Intraperitoneal (CBDVA), Oral (CBDV) | [1][2] |
| Bioavailability (Oral) | Data not available | Estimated to be low (~6% in humans, similar to CBD) | Human (estimation), Animal (models) | Oral | [5] |
Experimental Protocols
The quantification of CBDVA and CBDV in biological matrices is crucial for pharmacokinetic studies. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative protocol based on established methodologies for cannabinoid analysis.[6][7][8][9]
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
-
Plasma Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.[4]
-
Protein Precipitation: To 100 µL of thawed plasma, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., CBDV-d3, CBDVA-d3). Vortex vigorously to precipitate proteins.[4]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (for cleanup): Transfer the supernatant to a new tube and add a water-immiscible organic solvent (e.g., hexane:ethyl acetate (B1210297) 9:1 v/v). Vortex and centrifuge to separate the layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with two solvents is common, for example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode is used depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for CBDVA and CBDV are monitored.
-
Mandatory Visualization
Pharmacokinetic Workflow of CBDVA and CBDV
The following diagram illustrates the general pharmacokinetic pathway of CBDVA and CBDV, from administration to excretion.
Caption: General pharmacokinetic workflow of CBDVA and CBDV.
Signaling Pathway: Cytochrome P450 Metabolism
While a detailed signaling pathway for the pharmacokinetics is not applicable, the following diagram illustrates the central role of Cytochrome P450 enzymes in the metabolism of cannabinoids like CBDV. The metabolism of CBDVA in vivo is less characterized but is presumed to undergo similar enzymatic processes, potentially after decarboxylation to CBDV.
Caption: Role of Cytochrome P450 in CBDV metabolism.
Conclusion
The available preclinical data suggests notable pharmacokinetic differences between CBDVA and CBDV. CBDVA appears to be more readily absorbed than CBDV, at least via intraperitoneal administration in mice, leading to higher plasma concentrations. Conversely, CBDV has been shown to cross the blood-brain barrier. The poor oral bioavailability of CBDV, a characteristic it shares with CBD, highlights a significant challenge for its clinical development.
For researchers and drug development professionals, these findings underscore the importance of considering the chemical form of the cannabinoid (acidic vs. decarboxylated) in formulation and delivery strategies. The enhanced absorption of CBDVA warrants further investigation as it may offer a more efficient delivery of varin cannabinoids. However, the lack of human pharmacokinetic data for both compounds, and particularly for CBDVA, represents a critical knowledge gap. Future clinical studies directly comparing the pharmacokinetics of CBDVA and CBDV are essential to fully elucidate their therapeutic potential and to establish safe and effective dosing regimens.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro effects of cannabidiol and its main metabolites in mouse and human Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. In vitro effects of cannabidiol and its main metabolites in mouse and human Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a LC/MS/MS method for the analysis of cannabinoids in human EDTA-plasma and urine after small doses of Cannabis sativa extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticonvulsant Efficacy of Cannabidivarinic Acid (CBDVA) and Cannabidivarin (CBDV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticonvulsant properties of two non-psychotropic cannabinoids, Cannabidivarinic Acid (CBDVA) and Cannabidivarin (CBDV). The information presented is based on available preclinical experimental data, offering insights into their respective mechanisms of action and efficacy in various seizure models.
Executive Summary
Both CBDVA and its decarboxylated form, CBDV, have demonstrated anticonvulsant effects in preclinical studies. CBDVA is recognized for its activity in a mouse model of Dravet syndrome and its modulation of T-type calcium channels and GPR55. CBDV has shown efficacy across a broader range of acute seizure models, including the pentylenetetrazole (PTZ) and audiogenic seizure models, with its mechanism partly attributed to actions on TRPV channels. While direct comparative studies are limited, this guide synthesizes the current data to facilitate an objective assessment of their potential as novel antiepileptic therapies.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the bioactivity and anticonvulsant efficacy of CBDVA and CBDV. It is important to note that the absence of direct head-to-head studies necessitates a comparison based on data from separate experiments.
| Parameter | CBDVA | CBDV | Source(s) |
| Molecular Target Activity | |||
| T-type Calcium Channel Inhibition (IC₅₀) | Caᵥ3.1: 2 µM, Caᵥ3.2: 11 µM | Not extensively reported for T-type channels | [1][2] |
| GPR55 Antagonism (IC₅₀) | 10 µM | Not reported as a primary mechanism | [1] |
| TRPV1 Activation (EC₅₀) | Not reported as a primary mechanism | ~56 µM | [3] |
| Anticonvulsant Efficacy in Animal Models | |||
| Dravet Syndrome Model (Scn1a+/- mice) | Reported to have anticonvulsant properties, but specific quantitative data on seizure reduction is not readily available. | While its precursor CBD has shown a 70% reduction in spontaneous seizures at 100 mg/kg, specific data for CBDV in this model is not as clearly defined in the provided results. | [1][2] |
| Pentylenetetrazole (PTZ)-Induced Seizures | Data not readily available. | Significant anticonvulsant effects at ≥100 mg/kg. At 200 mg/kg, 33.3% of rodents showed no signs of seizure compared to 6.7% in the vehicle group. | [4][5] |
| Audiogenic Seizures | Data not readily available. | Significant anticonvulsant effects at ≥87 mg/kg. | [5] |
| Maximal Electroshock (mES) Seizures | Data not readily available. | Significant anticonvulsant effects at ≥100 mg/kg. | [6] |
Signaling Pathways and Mechanisms of Action
The anticonvulsant effects of CBDVA and CBDV are mediated through distinct signaling pathways.
CBDVA Signaling Pathway
CBDVA's anticonvulsant properties are linked to its interaction with T-type calcium channels and GPR55.[1] The inhibition of T-type calcium channels is a known mechanism of some established antiepileptic drugs.
CBDV Signaling Pathway
CBDV's anticonvulsant mechanism is thought to involve the activation and subsequent desensitization of Transient Receptor Potential (TRP) channels, particularly TRPV1. It may also inhibit the enzyme responsible for synthesizing the endocannabinoid 2-AG.
Experimental Protocols
The evaluation of CBDVA and CBDV's anticonvulsant properties has been conducted using various established in vivo and in vitro models.
In Vivo Seizure Models
A general workflow for in vivo anticonvulsant screening is depicted below.
References
- 1. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 2. Cannabidiol attenuates seizures and social deficits in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 4. WO2004074844A1 - Screening assays for cannabinoid-ligand-type modulators of gpr55 - Google Patents [patents.google.com]
- 5. realmofcaring.org [realmofcaring.org]
- 6. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Synergistic Potential of Cannabidivarinic Acid (CBDVA) in Cannabinoid-Based Antiemetic Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of Cannabidivarinic Acid (CBDVA) with other cannabinoids for the treatment of nausea. While direct experimental evidence for CBDVA's synergistic antiemetic effects is still emerging, this document synthesizes current knowledge on the individual effects of relevant cannabinoids and draws parallels from established synergistic interactions to inform future research and drug development. We will explore the known mechanisms of action, present quantitative data from analogous cannabinoid interactions, and provide detailed experimental protocols.
Introduction to the Entourage Effect in Nausea and Vomiting
The "entourage effect" posits that the therapeutic constituents of the cannabis plant, such as cannabinoids and terpenes, work together synergistically to produce a greater effect than when used in isolation. In the context of nausea and vomiting (emesis), this effect is of significant interest. The primary antiemetic effects of cannabinoids are mediated through the activation of cannabinoid receptor type 1 (CB1) and the modulation of serotonin (B10506) receptor 5-HT3. Acidic cannabinoids, such as Cannabidiolic Acid (CBDA) and likely CBDVA, appear to exert their anti-nausea effects through indirect activation of 5-HT1A receptors.
Comparative Efficacy of Cannabinoids in Nausea Models
While data on CBDVA is limited, studies on other non-intoxicating cannabinoids like CBDA provide a valuable comparative framework. Research has demonstrated that CBDA is a potent anti-nausea agent, often more so than its decarboxylated form, CBD. The following table summarizes the comparative efficacy of various cannabinoids in a rat model of conditioned gaping, a key indicator of nausea.
Table 1: Comparative Efficacy of Cannabinoids in Reducing Nausea-Like Behavior (Conditioned Gaping) in Rats
| Cannabinoid | Dosage Range (mg/kg, i.p.) | Efficacy in Reducing Conditioned Gaping | Potency Compared to Other Cannabinoids | Reference |
| CBDA | 0.001 - 0.1 | High | More potent than CBD and THC | |
| CBD | 0.1 - 5.0 | Moderate | Less potent than CBDA | |
| THC | 0.1 - 1.0 | High | Potency varies with the emetic stimulus | |
| THCA | 0.05 - 5.0 | High | Potentially more potent than THC | |
| CBDVA | Data Not Available | Hypothesized to have anti-nausea effects | Unknown |
Note: Efficacy and potency are relative and depend on the specific experimental model and emetic stimulus used.
Synergistic Interactions: A Case Study of CBDA and THC
A key example of the entourage effect in nausea treatment is the synergistic interaction between CBDA and THC. Studies have shown that sub-threshold doses of CBDA can significantly enhance the antiemetic effects of a sub-threshold dose of THC.
Table 2: Synergistic Effect of CBDA and THC on Ondansetron-Induced Gaping in Rats
| Treatment Group | Dosage (mg/kg, i.p.) | Mean Number of Gapes (± SEM) | % Reduction vs. Vehicle | Reference |
| Vehicle | - | 15.2 ± 1.5 | 0% | |
| CBDA (sub-threshold) | 0.001 | 13.8 ± 1.2 | 9.2% | |
| THC (sub-threshold) | 0.1 | 12.5 ± 1.8 | 17.8% | |
| CBDA + THC | 0.001 + 0.1 | 6.5 ± 1.1* | 57.2% |
* Indicates a statistically significant reduction compared to vehicle, CBDA alone, and THC alone.
This potentiation suggests that combining these cannabinoids could allow for lower, non-intoxicating doses of THC to be used effectively, thereby minimizing psychoactive side effects.
Proposed Signaling Pathways and Mechanisms of Action
The anti-nausea effects of cannabinoids are mediated by complex signaling pathways. The diagram below illustrates the established and hypothesized pathways for cannabinoids like CBDA and THC, providing a model for future investigation into CBDVA.
CBDVA vs. CBDA: An Unresolved Question of Affinity for 5-HT1A Serotonin Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of cannabinoids with key neurological targets is paramount. While both cannabidivarinic acid (CBDVA) and cannabidiolic acid (CBDA) are gaining attention for their therapeutic potential, a direct, quantitative comparison of their binding affinities for the 5-HT1A serotonin (B10506) receptor remains a notable gap in the scientific literature.
Currently, there are no publicly available peer-reviewed studies that provide specific binding affinity data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), for CBDVA at the 5-HT1A receptor. Similarly, while some research suggests that CBDA interacts with and enhances the activation of the 5-HT1A receptor, concrete quantitative binding data for CBDA is also lacking. This absence of data precludes a definitive comparison of their potencies at this significant therapeutic target.
Qualitative Insights into CBDA's Interaction with 5-HT1A Receptors
Despite the lack of quantitative binding data, some functional studies have shed light on the effects of CBDA related to the 5-HT1A receptor. Research indicates that CBDA can enhance the activation of 5-HT1A receptors, an action that is believed to contribute to its potential anti-emetic and anxiolytic properties. However, it is crucial to understand that "enhancing activation" is not synonymous with direct binding affinity and could be mediated through various mechanisms, such as allosteric modulation.
| Compound | Interaction with 5-HT1A Receptor |
| CBDVA | No data available |
| CBDA | Enhances 5-HT1A receptor activation |
Experimental Protocols for Determining 5-HT1A Receptor Affinity
To address the current knowledge gap, researchers can employ established in vitro techniques, such as radioligand binding assays. The following provides a detailed methodology for a typical competition binding assay to determine the affinity of a test compound for the human 5-HT1A receptor.
Radioligand Binding Assay Protocol
1. Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells).
-
Radioligand: [³H]8-OH-DPAT, a well-characterized 5-HT1A receptor agonist.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT1A receptor ligand, such as serotonin or WAY-100635, to saturate the receptors and determine the level of non-specific binding.
-
Test Compounds: CBDVA and CBDA dissolved in a suitable solvent, with serial dilutions prepared.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing a low concentration of bovine serum albumin (BSA) to reduce non-specific binding to container surfaces.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Membrane Preparation: The cell membranes expressing the 5-HT1A receptor are prepared through homogenization and centrifugation of the cultured cells. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format with all conditions tested in triplicate.
-
Total Binding: Wells containing the receptor membranes and the radioligand.
-
Non-specific Binding: Wells containing the receptor membranes, the radioligand, and the non-specific binding control.
-
Competition Binding: Wells containing the receptor membranes, the radioligand, and varying concentrations of the test compound (CBDVA or CBDA).
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to allow the binding to reach equilibrium (typically 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed several times with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A non-linear regression analysis is used to fit a sigmoidal curve to the data and determine the IC50 value.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Method and Mechanism
To further aid researchers, the following diagrams illustrate the experimental workflow for a radioligand binding assay and the canonical signaling pathway of the 5-HT1A receptor.
Caption: Radioligand binding assay workflow.
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to inhibitory Gi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.
Caption: 5-HT1A receptor signaling pathway.
Future research employing these established methodologies is essential to elucidate the precise binding affinities of CBDVA and CBDA for the 5-HT1A receptor. Such data will be invaluable for the rational design and development of novel therapeutics targeting the serotonergic system.
Varin vs. Non-Varin Cannabinoids: A Comparative Study for Researchers
A deep dive into the pharmacological distinctions between varin and non-varin cannabinoids, this guide offers a comparative analysis of their receptor binding, functional activity, and therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
The landscape of cannabinoid research is continually evolving, with increasing attention being paid to the nuanced differences between the various classes of these compounds. Varin cannabinoids, distinguished by their three-carbon alkyl side chain, exhibit distinct pharmacological profiles compared to their more well-known five-carbon, non-varin counterparts. This guide provides a comprehensive comparison of key varin cannabinoids—Tetrahydrocannabivarin (THCV), Cannabidivarin (CBDV), and Cannabigerovarin (CBGV)—with their respective non-varin analogues: Δ⁹-Tetrahydrocannabinol (THC), Cannabidiol (B1668261) (CBD), and Cannabigerol (CBG).
Structural and Biosynthetic Distinctions
The fundamental difference between varin and non-varin cannabinoids lies in the length of their alkyl side chain. Varin cannabinoids possess a propyl (3-carbon) chain, while non-varin cannabinoids have a pentyl (5-carbon) chain. This seemingly minor structural variation significantly impacts their interaction with cannabinoid receptors and other biological targets.
The biosynthesis of these two groups of compounds also follows distinct pathways within the Cannabis sativa plant. Non-varin cannabinoids originate from the precursor cannabigerolic acid (CBGA), which is synthesized from olivetolic acid. In contrast, varin cannabinoids are derived from cannabigerovarinic acid (CBGVA), which is formed from divarinolic acid.
Comparative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinities and functional activities of varin and non-varin cannabinoids at the primary cannabinoid receptors, CB1 and CB2.
Table 1: Binding Affinities (Ki) at Cannabinoid Receptors
| Cannabinoid | Receptor | Ki (nM) | Reference |
| Δ⁹-THC | CB1 | ~23.5 - 40.7 | [1] |
| CB2 | ~3.1 - 36.4 | [1] | |
| THCV | CB1 | ~22 - 75.4 | [2] |
| CB2 | ~62.8 | [2] | |
| CBD | CB1 | >10,000 | [3] |
| CB2 | >10,000 | [3] | |
| CBDV | CB1 | ~14,711 | [1] |
| CB2 | ~574.2 | [1] | |
| CBG | CB1 | ~440 - 897 | [4][5] |
| CB2 | ~153 - 2,600 | [4][5] | |
| CBGV | CB1 | Data not available | |
| CB2 | Data not available |
Table 2: Functional Activity at Cannabinoid Receptors
| Cannabinoid | Receptor | Activity | EC50/IC50 (nM) | Reference |
| Δ⁹-THC | CB1 | Partial Agonist | - | [6] |
| CB2 | Partial Agonist | - | [7] | |
| THCV | CB1 | Antagonist (low dose) | IC50: ~52.4 - 434 | [8][9] |
| Partial Agonist (high dose) | - | [1] | ||
| CB2 | Partial Agonist | - | [1] | |
| CBD | CB1 | Negative Allosteric Modulator | - | [3] |
| CB2 | Inverse Agonist | - | [10] | |
| CBDV | CB1 | Low efficacy | - | [11] |
| CB2 | More potent and efficacious agonist than at CB1 | - | [11] | |
| CBG | CB1 | Partial Agonist/Antagonist | - | [12] |
| CB2 | Partial Agonist | - | [5][8] | |
| CBGV | CB1 | Data not available | ||
| CB2 | Data not available |
Therapeutic Implications and Research Highlights
The distinct pharmacological profiles of varin cannabinoids translate to unique therapeutic potentials:
-
THCV: Exhibits a biphasic effect at the CB1 receptor, acting as an antagonist at low doses and a partial agonist at higher doses.[1] This dual activity has led to investigations into its potential for appetite suppression and glycemic control in diabetes.[11]
-
CBDV: Shows low affinity for CB1 and CB2 receptors but has demonstrated potential as an anti-epileptic and in the management of symptoms associated with autism spectrum disorders.[13][14] Its effects may be mediated through other receptor systems, such as the transient receptor potential (TRP) channels.[15]
-
CBG: Acts as a partial agonist at both CB1 and CB2 receptors and has shown promise for its anti-inflammatory and neuroprotective properties.[8][12]
-
CBGV: As the least studied of the varin cannabinoids, its pharmacological profile and therapeutic potential are still largely unexplored.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experimental assays are provided below.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of varin and non-varin cannabinoids to displace a radiolabeled ligand from CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test cannabinoids (THC, THCV, CBD, CBDV, CBG, CBGV).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM unlabeled WIN 55,212-2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test cannabinoids.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test cannabinoid or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test cannabinoid.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound at a G-protein coupled receptor (GPCR) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated G-proteins.
Objective: To determine whether varin and non-varin cannabinoids act as agonists, antagonists, or inverse agonists at CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test cannabinoids.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test cannabinoids.
-
In a 96-well plate, combine the cell membranes, GDP, and the test cannabinoid.
-
Pre-incubate the plate at room temperature.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
For agonist testing, determine the EC50 and Emax values. For antagonist testing, measure the inhibition of a known agonist's effect and calculate the IC50.
In Vivo Cannabinoid Tetrad Assay
The "tetrad" is a battery of four behavioral tests in rodents that are characteristic of CB1 receptor activation.
Objective: To assess the in vivo cannabimimetic activity of varin and non-varin cannabinoids.
Tests:
-
Hypomotility: Measured by placing the animal in an open field and quantifying its locomotor activity (e.g., line crossings) over a set period.[16]
-
Catalepsy: Assessed by placing the animal's forepaws on an elevated bar and measuring the time it remains immobile.[16]
-
Analgesia: Determined using a hot plate or tail-flick test, where the latency to a nociceptive response is measured.[16]
-
Hypothermia: Measured by taking the animal's rectal temperature before and after drug administration.[16]
Procedure:
-
Administer the test cannabinoid to the animals (e.g., via intraperitoneal injection).
-
At a predetermined time point after administration, perform the four behavioral tests in a sequential manner.
-
Record the data for each test and compare the results to a vehicle-treated control group.
Visualizing the Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
- 5. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Δ9-Tetrahydrocannabinol acts as a partial agonist/antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. entheacare.com [entheacare.com]
- 13. powerflower1.nl [powerflower1.nl]
- 14. cbd-oil-for-sale-near-me.com [cbd-oil-for-sale-near-me.com]
- 15. researchgate.net [researchgate.net]
- 16. Tetrad test - Wikipedia [en.wikipedia.org]
CBDVA vs. Traditional Anti-Inflammatory Drugs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug development. Cannabidivarinic acid (CBDVA), a non-psychoactive cannabinoid from the Cannabis sativa plant, has emerged as a compound of interest for its potential anti-inflammatory properties.[1][2][3][4] This guide provides an objective comparison of the efficacy of CBDVA with traditional non-steroidal anti-inflammatory drugs (NSAIDs), supported by available experimental data and detailed methodologies.
Executive Summary
Traditional NSAIDs, such as ibuprofen (B1674241) and diclofenac, primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[5][6][7][8] While effective, their use can be associated with gastrointestinal and cardiovascular side effects.[8] Emerging research suggests that cannabinoids, including CBDVA and related compounds like cannabidiolic acid (CBDA), may offer anti-inflammatory benefits through distinct mechanisms, including potential selective inhibition of COX-2 and modulation of other inflammatory pathways.[9][10][11] This guide synthesizes the current, albeit limited, preclinical data to offer a comparative overview for research and development professionals.
Quantitative Data Comparison
Direct comparative studies on the anti-inflammatory efficacy of CBDVA versus traditional NSAIDs are limited. However, by cross-referencing data from various preclinical studies, we can construct a preliminary comparison. It is crucial to note that the following data is collated from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | CBDVA (or related cannabinoids) | Traditional NSAIDs (e.g., Diclofenac, Indomethacin) | Source(s) |
| In Vitro COX-2 Inhibition (IC50) | ~2 µM (for CBDA) | Diclofenac: ~0.1 µMIndomethacin: ~0.6 µM | [11][12] |
| In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema) | Significant reduction in paw edema | Significant reduction in paw edema | [1][13][14] |
| Inhibition of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-6) | Effective in reducing production | Effective in reducing production | [1][9][15][16] |
Experimental Protocols
To facilitate further research and direct comparative studies, this section outlines standardized experimental protocols for evaluating and comparing the anti-inflammatory efficacy of CBDVA and traditional NSAIDs.
In Vitro Assay: LPS-Induced Cytokine Release in Macrophages
This assay is a standard method for screening anti-inflammatory compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent.
Cell Line: RAW 264.7 murine macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[17]
-
Treatment: Pre-treat the cells with various concentrations of CBDVA, a traditional NSAID (e.g., diclofenac), or vehicle control for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL.[17]
-
Incubation: Incubate the plates for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.[15][16][18][19]
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to assess the acute anti-inflammatory activity of test compounds.[13][14][20][21][22]
Animal Model: Male Wistar or Sprague-Dawley rats (180-200g).
Protocol:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin (B1671933) 5 mg/kg), and experimental groups treated with different doses of CBDVA.[13]
-
Drug Administration: Administer the test compounds (CBDVA or NSAID) orally or intraperitoneally 30-60 minutes before the carrageenan injection.[13][20]
-
Induction of Edema: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[13][14]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the vehicle control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of traditional NSAIDs and CBDVA are mediated through distinct signaling pathways.
Traditional NSAIDs
NSAIDs primarily act by inhibiting the COX-1 and COX-2 enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7][8] Some NSAIDs also show activity in other pathways, such as inhibiting the NF-κB signaling pathway.[5]
This compound (CBDVA)
The precise anti-inflammatory mechanism of CBDVA is still under investigation, but research on related cannabinoids like CBDA and CBD suggests a multi-faceted approach.[9][10][23] This may include selective inhibition of COX-2, as well as modulation of other key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[9][10][23] Cannabinoids are also known to interact with various receptors, including cannabinoid receptors (CB1 and CB2), transient receptor potential (TRP) channels, and G-protein coupled receptors (GPCRs), which can lead to a downstream reduction in the production of pro-inflammatory mediators.[9][23]
Conclusion and Future Directions
The available preclinical evidence suggests that CBDVA and related cannabinoids possess significant anti-inflammatory properties that warrant further investigation. While direct comparative efficacy data against traditional NSAIDs is currently sparse, the potential for a different mechanism of action with a possibly improved safety profile makes CBDVA a compelling candidate for further drug development.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the efficacy and potency of CBDVA with a range of traditional NSAIDs.
-
Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways involved in the anti-inflammatory effects of CBDVA.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies to establish the safety profile of CBDVA.
By addressing these key research areas, the scientific community can better understand the therapeutic potential of CBDVA as a novel anti-inflammatory agent.
References
- 1. vibebycalifornia.com [vibebycalifornia.com]
- 2. muvfl.com [muvfl.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. swissorganic.co.uk [swissorganic.co.uk]
- 5. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 7. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
- 10. Frontiers | Cannabinoids as Key Regulators of Inflammasome Signaling: A Current Perspective [frontiersin.org]
- 11. Cannabidiolic acid as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. inotiv.com [inotiv.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
In Vivo Evidence Demonstrates Cannabidivarinic Acid (CBDVA) Resists Decarboxylation to Cannabidivarin (CBDV)
A comprehensive review of available pharmacokinetic data provides no evidence for the in vivo conversion of cannabidivarinic acid (CBDVA) to its decarboxylated counterpart, cannabidivarin (B1668262) (CBDV). This guide presents a comparative analysis of studies on CBDVA and its close structural analog, cannabidiolic acid (CBDA), to validate the stability of these acidic cannabinoids under physiological conditions.
For researchers and drug development professionals, understanding the metabolic fate of a compound is critical. While it is well-established that acidic cannabinoids like CBDVA undergo decarboxylation to their neutral forms when subjected to heat, the question of whether this conversion occurs within a living organism is of paramount importance for predicting pharmacological activity and ensuring consistent therapeutic effects. This guide summarizes the current in vivo evidence, which strongly indicates that CBDVA remains intact and does not spontaneously convert to CBDV in the body.
Comparative Pharmacokinetics: CBDVA and Analogs
Direct investigation into the in vivo fate of CBDVA is limited; however, a key study in mice provides direct evidence against its decarboxylation. Furthermore, extensive pharmacokinetic studies on the structurally similar cannabidiolic acid (CBDA) offer compelling comparative data that reinforces the stability of these acidic cannabinoids.
A pivotal study examining the plasma and brain pharmacokinetic profiles of various phytocannabinoid acids in mice following intraperitoneal administration found that CBDVA was rapidly absorbed.[1] Despite the presence of CBDVA in both plasma and brain tissue, its decarboxylated form, CBDV, was not detected at any time point.[1] This finding is a direct piece of evidence for the lack of in vivo decarboxylation.
Consistent with these findings, studies on CBDA, the carboxylic acid precursor to the well-known cannabidiol (B1668261) (CBD), have repeatedly shown that it is absorbed and circulates as CBDA without significant conversion to CBD.[2][3][4][5] This consensus among researchers suggests that enzymatic or physiological conditions in the body do not facilitate the decarboxylation of these acidic cannabinoids.[6]
The table below summarizes the pharmacokinetic parameters of CBDVA and CBDA from representative in vivo studies. Notably, in studies where both the acidic and neutral forms were monitored after administration of the acidic form, the neutral form was not detected.
| Compound | Animal Model | Dosage & Route | Cmax (Plasma) | Tmax (Plasma) | Decarboxylated Product Detected? | Reference |
| CBDVA | Mouse | 10 mg/kg, i.p. | 18.3 ± 2.5 µg/mL | 15 min | No (CBDV not detected) | [1] |
| CBDA | Mouse | 25 mg/kg, i.p. | 29.6 ± 2.2 µg/mL | 30 min | No (CBD not detected) | [1] |
| CBDA | Dog | 1 mg/kg, oral | 235.51 ± 65.59 ng/mL | 2.55 h | Not reported (study focused on CBDA absorption) | [4] |
| CBDA | Dog | ~1 mg/kg, oral | ~192 ng/mL (at 1 week) | N/A | Not reported (study focused on CBDA absorption) | [3] |
Experimental Protocols
The methodologies employed in the key studies cited are crucial for understanding the validity of the findings. Below are the detailed experimental protocols for the in vivo pharmacokinetic studies.
Study of CBDVA and CBDA Pharmacokinetics in Mice [1]
-
Animal Model: Male C57BL/6J mice.
-
Drug Administration: this compound (CBDVA) and Cannabidiolic acid (CBDA) were administered via intraperitoneal (i.p.) injection at doses of 10 mg/kg and 25 mg/kg, respectively. The cannabinoids were formulated in a vehicle of ethanol, Tween 80, and saline (1:1:18).
-
Sample Collection: Blood and brain tissue were collected at various time points post-administration (e.g., 15, 30, 60, 120, 240 minutes).
-
Analytical Method: Plasma and brain homogenate concentrations of the cannabinoids were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analysis specifically quantified both the administered acidic cannabinoid and its potential decarboxylated neutral counterpart.
Pharmacokinetic Assessment of CBDA in Dogs [4]
-
Animal Model: Healthy adult Beagle dogs.
-
Drug Administration: CBDA isolate was administered orally at a dose of 1 mg/kg.
-
Sample Collection: Blood samples were collected at predetermined time points over a 12-hour period.
-
Analytical Method: Serum concentrations of CBDA were quantified using a validated LC-MS/MS method.
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the hypothetical decarboxylation pathway and the experimental workflow used to investigate it.
Conclusion
The available in vivo data from studies on CBDVA and its close analog CBDA consistently demonstrate a lack of decarboxylation to their respective neutral forms, CBDV and CBD, under physiological conditions. The scientific consensus is that decarboxylation is primarily a heat-dependent process.[6][7][8][9][10][11][12] For researchers and developers in the pharmaceutical and cannabinoid industries, this provides a critical understanding that the pharmacological effects observed after administration of CBDVA should be attributed to the acidic compound itself, and not its decarboxylated product. This validation of in vivo stability is essential for the accurate design and interpretation of preclinical and clinical studies involving acidic cannabinoids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetics of Cannabidiol, Cannabidiolic Acid, Δ9-Tetrahydrocannabinol, Tetrahydrocannabinolic Acid and Related Metabolites in Canine Serum After Dosing With Three Oral Forms of Hemp Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetics of Cannabidiol, Cannabidiolic Acid, Δ9-Tetrahydrocannabinol, Tetrahydrocannabinolic Acid and Related Metabolites in Canine Serum After Dosing With Three Oral Forms of Hemp Extract [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. veterinarycannabissociety.org [veterinarycannabissociety.org]
- 6. Acidic Cannabinoid Decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. naturaldos.com [naturaldos.com]
- 8. tanasi.com [tanasi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Decarboxylating Cannabis | Project CBD [projectcbd.org]
- 12. Conversion of CBD to THC - Wikipedia [en.wikipedia.org]
Cross-Study Validation of Cannabidiovarin's (CBDVA) Therapeutic Potential: A Comparative Guide
An objective analysis of the current scientific evidence surrounding the therapeutic applications of Cannabidiovarin (CBDVA) and its more studied counterpart, Cannabidivarin (B1668262) (CBDV). This guide is intended for researchers, scientists, and drug development professionals.
While direct research into Cannabidiovarinic Acid (CBDVA) is still in its nascent stages, a growing body of preclinical and clinical evidence for its decarboxylated form, Cannabidivarin (CBDV), offers significant insights into its potential therapeutic applications.[1][2] Preliminary studies suggest that CBDVA itself may possess anti-inflammatory, anti-nausea, and anti-convulsant properties.[1] However, the majority of robust research has focused on CBDV, exploring its efficacy in neurological and neuromuscular disorders. This guide provides a comparative analysis of the existing experimental data for CBDV, which serves as a critical foundation for understanding the potential of CBDVA.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on CBDV across various conditions.
Table 1: Preclinical Efficacy of CBDV in Animal Models
| Condition Studied | Animal Model | Key Findings | Reference |
| Rett Syndrome | MeCP2-308 male mice | Systemic treatment with CBDV (2, 20, 100 mg/Kg ip for 14 days) rescued behavioral and brain alterations, restored general health status, sociability, and brain weight. A partial restoration of motor coordination was also observed. | [3][4] |
| Duchenne Muscular Dystrophy (DMD) | mdx mice | CBDV (60 mg·kg-1) prevented the loss of locomotor activity, reduced inflammation, and restored autophagy. | [5] |
| Autism Spectrum Disorder (ASD) | Rats prenatally exposed to valproic acid (VPA) | CBDV showed therapeutic effects on repetitive behaviors, irritability, and social functioning. | [6] |
| Epilepsy | Mouse and rat models | CBDV was found to decrease seizures and showed an additive effect when used in combination with CBD. | [7] |
Table 2: Clinical Efficacy of CBDV in Human Trials
| Condition Studied | Trial Phase | Number of Participants | Dosage | Key Findings | Reference |
| Rett Syndrome with Drug-Resistant Epilepsy | Phase 1 | 5 female children | Up to 10 mg/kg/day | Well-tolerated; median reduction in mean monthly seizure frequency of 82%. All patients reported a reduction in seizure burden. | [8][9][10] |
| Inadequately Controlled Focal Seizures | Phase 2 Randomized Controlled Trial | 162 (81 CBDV, 81 placebo) | 800 mg twice daily | CBDV was generally well-tolerated. A 40.5% reduction in seizure frequency was observed, but a high placebo response meant no significant difference from placebo was detected. | [11][12] |
| Autism Spectrum Disorder (ASD) | Clinical Study (NCT03202303) | Ongoing | Not specified | Aims to examine the efficacy and safety of CBDV on irritability in children with ASD. Preclinical data suggests potential therapeutic effects on repetitive behaviors and sociability. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies cited.
Preclinical Study: CBDV in a Mouse Model of Rett Syndrome
-
Animal Model: MeCP2-308 male mice, a validated model for Rett Syndrome.[3][4]
-
Drug Administration: Cannabidivarin (CBDV) was administered systemically via intraperitoneal (i.p.) injection at doses of 2, 20, and 100 mg/Kg for 14 consecutive days.[3][4]
-
Behavioral Assessments: Sociability and motor coordination were evaluated.
-
Physiological Assessments: General health status and brain weight were measured.[3][4]
-
Molecular Analysis: Levels of G protein-coupled receptor 55 (GPR55) in the hippocampus were measured to investigate the mechanism of action.[3][4]
Clinical Trial: CBDV for Epilepsy in Rett Syndrome
-
Participants: Five female children with a pathogenic MECP2 variant and drug-resistant epilepsy.[9][10]
-
Intervention: Patients received a pharmaceutical-grade synthetic CBDV solution (50mg/mL). The dose was initiated at 2.5 mg/kg twice daily and titrated up to a maximum of 10 mg/kg/day over the study period.[8][10]
-
Primary Outcome Measures: Safety and tolerability of CBDV.[9]
-
Secondary Outcome Measures: Change in mean monthly seizure frequency (MMSF), effects on electroencephalogram (EEG), and changes in Rett Syndrome-specific symptom scores.[9][10]
-
Data Collection: Seizure type and frequency were recorded by caregivers in a diary. Adverse events were monitored throughout the study.[10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes can aid in understanding the therapeutic potential of CBDVA/CBDV.
Caption: Proposed signaling pathways for Cannabidivarin (CBDV).
The diagram above illustrates the proposed mechanisms of action for CBDV. It is believed to exert its effects by interacting with several targets, including transient receptor potential (TRP) channels (TRPV1, TRPV2, and TRPA1), G protein-coupled receptor 55 (GPR55), and diacylglycerol lipase-α, the primary enzyme for the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[14] The activation and subsequent desensitization of TRP channels may contribute to the reduction of neuronal hyperexcitability seen in epilepsy.[14] Its antagonistic action on GPR55 has been implicated in its beneficial effects in Rett syndrome models.[3][4]
Caption: Generalized workflow for preclinical CBDV studies.
This workflow outlines the typical stages of a preclinical study investigating the therapeutic potential of CBDV. It begins with the selection of an appropriate animal model for the disease of interest, followed by the administration of CBDV. A battery of behavioral, biochemical, and histological tests are then conducted to assess the compound's efficacy and mechanism of action.
References
- 1. vibebycalifornia.com [vibebycalifornia.com]
- 2. Therapeutic potential of cannabidivarin for epilepsy and autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic treatment with the phytocannabinoid Cannabidivarin (CBDV) rescues behavioural alterations and brain atrophy in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of non-euphoric plant cannabinoids on muscle quality and performance of dystrophic mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabis and Cannabinoid Use in Autism Spectrum DisorderCannabis Central [veriheal.com]
- 7. naturaldos.com [naturaldos.com]
- 8. rettsyndromenews.com [rettsyndromenews.com]
- 9. Efficacy and safety of cannabidivarin treatment of epilepsy in girls with Rett syndrome: A phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabidivarin-(CBDV)-Phase-I-Trial-to-Treat-Epilepsy-in-Rett-Syndrome [aesnet.org]
- 11. A Phase 2 Randomized Controlled Trial of the Efficacy and Safety of Cannabidivarin as Add-on Therapy in Participants with Inadequately Controlled Focal Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase 2 Randomized Controlled Trial of the Efficacy and Safety of Cannabidivarin as Add-on Therapy in Participants with Inadequately Controlled Focal Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. go.drugbank.com [go.drugbank.com]
Unveiling the Chemical Fortitude of Cannabinoid Acids: A Comparative Analysis of CBDVA and Its Congeners
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of cannabinoid research, understanding the chemical stability of acidic precursors is paramount for the development of novel therapeutics and ensuring product integrity. This comprehensive guide offers a detailed comparison of the chemical stability of Cannabidivarinic Acid (CBDVA) against other prominent cannabinoid acids, including Cannabidiolic Acid (CBDA), Tetrahydrocannabinolic Acid (THCA), Cannabigerolic Acid (CBGA), and Cannabichromenic Acid (CBCA). This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of experimental data, detailed methodologies, and visual representations of relevant biological pathways.
All cannabinoid acids are inherently unstable molecules, susceptible to degradation into their neutral counterparts through a process called decarboxylation, primarily driven by heat and light.[1] This transformation significantly alters their pharmacological properties. While extensive research has been conducted on the stability of major cannabinoid acids like THCA and CBDA, data on varinic acids such as CBDVA remains less prevalent.
Comparative Stability: A Look at the Data
The primary route of degradation for cannabinoid acids is decarboxylation, the loss of a carboxyl group as carbon dioxide. The rate of this reaction is a key indicator of a compound's chemical stability. Studies have consistently shown that THCA is the most labile of the common cannabinoid acids, decarboxylating at a significantly faster rate than CBDA and CBGA.[2][3]
While direct quantitative kinetic studies on CBDVA are limited in the publicly available literature, general findings indicate that all acidic cannabinoids are inherently unstable.[2] Varinic acids, which possess a propyl side chain instead of the more common pentyl chain, are also recognized as volatile and unstable compounds.[2]
The following table summarizes the known decarboxylation kinetics for major cannabinoid acids. It is important to note the absence of specific quantitative data for CBDVA, highlighting a key area for future research.
| Cannabinoid Acid | Relative Stability | Decarboxylation Rate Constant (k) | Activation Energy (Ea) | Observations |
| THCA | Least Stable | Highest | ~85 kJ/mol[4] | Decarboxylates approximately twice as fast as CBDA and CBGA.[2][3] The reaction is generally clean with few side products.[3] |
| CBDA | Moderately Stable | Lower than THCA | - | Decarboxylation can be more complex than THCA, with some studies reporting unexplained loss of reactants or products.[3] |
| CBGA | Moderately Stable | Similar to CBDA | - | Similar to CBDA, its decarboxylation can involve side reactions leading to a loss of material.[3] |
| CBCA | Data Limited | - | - | Assumed to be more stable than THCA, similar to CBDA and CBGA. |
| CBDVA | Data Limited | Not Determined | Not Determined | As an acidic cannabinoid, it is known to be unstable and susceptible to decarboxylation.[2] |
Experimental Protocols for Assessing Cannabinoid Acid Stability
To ensure consistent and comparable stability data, standardized experimental protocols are crucial. The following methodologies are representative of those used in the scientific literature to assess the chemical stability of cannabinoid acids.
Protocol 1: Isothermal Decarboxylation Kinetics Study
Objective: To determine the rate of decarboxylation of a cannabinoid acid at a constant temperature.
Materials:
-
Pure cannabinoid acid standard (e.g., CBDVA, CBDA, THCA)
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Vacuum oven or temperature-controlled heating block
-
Crimp-sealed vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[5][6]
Procedure:
-
Sample Preparation: Prepare a stock solution of the cannabinoid acid in the chosen solvent at a known concentration. Aliquot the solution into multiple vials.
-
Solvent Evaporation: Remove the solvent from the vials under a stream of nitrogen or using a vacuum concentrator to obtain a dry film of the cannabinoid acid.
-
Incubation: Place the vials in a pre-heated vacuum oven or heating block at a specific temperature (e.g., 80°C, 100°C, 120°C).[4]
-
Time Points: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), remove a set of vials from the heat source and allow them to cool to room temperature.[4]
-
Reconstitution: Add a precise volume of solvent to each vial to redissolve the contents.
-
HPLC Analysis: Analyze the samples using a validated HPLC-UV method to quantify the concentration of the remaining cannabinoid acid and the newly formed neutral cannabinoid.[5][6]
-
Data Analysis: Plot the natural logarithm of the cannabinoid acid concentration versus time. For a first-order reaction, this plot will be linear, and the negative of the slope will be the decarboxylation rate constant (k).[4]
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of a cannabinoid acid under various stress conditions.[7][8]
Materials:
-
Pure cannabinoid acid standard
-
Hydrochloric acid (HCl) solution (for acidic stress)
-
Sodium hydroxide (B78521) (NaOH) solution (for basic stress)
-
Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
-
Photostability chamber or UV light source
-
Temperature-controlled oven
-
HPLC-UV or UPLC-MS system for analysis[9]
Procedure:
-
Sample Preparation: Prepare solutions of the cannabinoid acid in appropriate solvents.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acidic: Add HCl to the sample solution and incubate at a controlled temperature.
-
Basic: Add NaOH to the sample solution and incubate.
-
Oxidative: Add H₂O₂ to the sample solution and incubate.
-
Thermal: Heat the sample solution in an oven.
-
Photolytic: Expose the sample solution to a controlled light source.
-
-
Time Points: Collect samples at various time points during the stress testing.
-
Neutralization (for acidic and basic samples): Neutralize the pH of the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC or UPLC-MS method to separate and identify the parent compound and any degradation products.[9]
Visualizing the Molecular Landscape: Signaling Pathways and Biosynthesis
To provide a broader context for the importance of cannabinoid acid stability, the following diagrams illustrate their biosynthetic origin and some of their known signaling pathways.
Caption: Biosynthetic pathways of major pentyl and varin cannabinoid acids.
Acidic cannabinoids are not merely precursors; they exhibit their own biological activities. For instance, some cannabinoid acids have been shown to interact with targets such as G-protein coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid 1 (TRPV1).[1][10][11]
Caption: Simplified GPR55 signaling pathway activated by certain cannabinoids.
Caption: Activation and desensitization of the TRPV1 channel by cannabinoid acids.
Conclusion and Future Directions
The chemical stability of cannabinoid acids is a critical factor influencing their therapeutic potential and the quality of cannabinoid-based products. While the stability of THCA, CBDA, and CBGA has been relatively well-characterized, with THCA being the most labile, there is a clear need for quantitative stability studies on CBDVA and other varinic cannabinoid acids. Such research will be instrumental in understanding their degradation kinetics, identifying potential degradation products, and establishing optimal storage and formulation conditions. The experimental protocols outlined in this guide provide a framework for conducting these much-needed investigations. A deeper understanding of the stability and biological activity of the full spectrum of cannabinoid acids will undoubtedly pave the way for new frontiers in cannabinoid science and medicine.
References
- 1. Acidic Cannabinoids Suppress Proinflammatory Cytokine Release by Blocking Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thecbggurus.com [thecbggurus.com]
- 5. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonpsychotropic Plant Cannabinoids, Cannabidivarin (CBDV) and Cannabidiol (CBD), Activate and Desensitize Transient Receptor Potential Vanilloid 1 (TRPV1) Channels in Vitro: Potential for the Treatment of Neuronal Hyperexcitability [iris.unicz.it]
A Head-to-Head Comparison of CBDVA and CBGVA as Anticonvulsants for Neuro-Therapeutic Development
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of two emerging phytocannabinoid acids, Cannabidivarinic Acid (CBDVA) and Cannabigerovarinic Acid (CBGVA), focusing on their potential as novel anticonvulsant agents. The following data, derived from recent preclinical studies, offers a head-to-head examination of their mechanisms of action and efficacy at key molecular targets implicated in epilepsy. This document is intended to inform researchers, neuropharmacologists, and drug development professionals on the therapeutic potential and distinct pharmacological profiles of these compounds.
Comparative Efficacy at Epilepsy-Relevant Molecular Targets
Recent in vitro research has identified T-type calcium channels and G-protein coupled receptor 55 (GPR55) as primary targets for both CBDVA and CBGVA.[1][2] The inhibitory potencies of these compounds against these targets were directly compared, revealing distinct profiles that may influence their therapeutic application.[2][3]
| Target | Compound | IC50 (μM) | Potency Ranking | Reference |
| Caᵥ3.1 (T-Type Calcium Channel) | CBDVA | 2 | Higher | [3] |
| CBGVA | 6 | Lower | [3] | |
| Caᵥ3.2 (T-Type Calcium Channel) | CBGVA | 2 | Higher | [3] |
| CBDVA | 11 | Lower | [3] | |
| GPR55 | CBGVA | 8 | Higher | [3] |
| CBDVA | 10 | Lower | [3] |
Table 1: Comparative Inhibitory Potency (IC50) of CBDVA and CBGVA. Data synthesized from Udoh et al. (2022). Potency is inversely related to the IC50 value.
In Vivo Anticonvulsant Activity
Both CBDVA and CBGVA have been identified as possessing anticonvulsant properties in a preclinical mouse model of Dravet Syndrome, a severe form of childhood epilepsy.[4] In a screening study utilizing a hyperthermia-induced seizure model in Scn1a+/- mice, both compounds demonstrated antiseizure activity.[4][5]
While this initial screening confirmed the in vivo efficacy of both cannabinoids, a direct quantitative comparison of their potency (e.g., ED50 values) from a single head-to-head study is not available in the current literature. The study noted that Cannabigerolic Acid (CBGA) was the most potent of the cannabinoids tested in that particular screen.[4][5] This highlights the need for further dose-response studies to definitively establish the comparative in vivo efficacy of CBDVA and CBGVA.
Proposed Mechanisms of Action and Signaling Pathways
The primary anticonvulsant mechanisms for CBDVA and CBGVA are believed to involve the modulation of neuronal excitability through the inhibition of T-type calcium channels and antagonism of GPR55.
-
T-type Calcium Channels (Caᵥ3.1, Caᵥ3.2): These channels are crucial in regulating neuronal firing patterns, particularly rhythmic burst firing associated with absence seizures.[3] Inhibition of these channels by CBDVA and CBGVA can reduce neuronal hyperexcitability, thereby raising the seizure threshold.
-
GPR55: This receptor is implicated in modulating synaptic transmission and neuronal excitability. Antagonism of GPR55 by CBDVA and CBGVA is thought to contribute to their overall anticonvulsant effect by reducing excitatory signaling.[2][3]
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility and aid in future study design.
In Vivo: Hyperthermia-Induced Seizure Model in Scn1a+/- Mice
This protocol is used to assess the efficacy of anticonvulsant compounds in a genetic mouse model of Dravet Syndrome.
-
Animal Model: Scn1a+/- mice, which recapitulate key features of Dravet Syndrome, are used.[4]
-
Acclimation: Mice are placed in a testing chamber for a 5-10 minute acclimation period. A rectal probe is inserted to monitor core body temperature continuously.[4]
-
Drug Administration: The test compound (CBDVA, CBGVA) or vehicle is administered via intraperitoneal (i.p.) injection at a predetermined time point before the thermal challenge, based on pharmacokinetic data.[4]
-
Thermal Challenge: A heat lamp is used to increase the mouse's body temperature at a controlled rate of 0.5°C every 2 minutes.[4]
-
Endpoint: The temperature is increased until the onset of a generalized tonic-clonic seizure or until a maximum temperature of 42.5°C is reached and maintained for 3 minutes without a seizure. The temperature at which the seizure occurs is recorded as the seizure threshold.[4]
-
Analysis: The seizure threshold temperatures of the drug-treated group are compared to the vehicle-treated group. A significant increase in the seizure threshold temperature indicates anticonvulsant activity.
References
- 1. researchgate.net [researchgate.net]
- 2. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]
- 4. Cannabigerolic acid, a major biosynthetic precursor molecule in cannabis, exhibits divergent effects on seizures in mouse models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ‘Mother of all cannabinoids’: anti-seizure compounds in cannabis - The University of Sydney [sydney.edu.au]
A Structural and Functional Comparison of Cannabidivarinic Acid (CBDVA) and Tetrahydrocannabivarinic Acid (THCVA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional properties of two propyl cannabinoid acids, Cannabidivarinic Acid (CBDVA) and Tetrahydrocannabivarinic Acid (THCVA). While research into these specific compounds is still emerging, this document synthesizes the current understanding, supported by available experimental data, to offer a comparative overview for the scientific community.
Structural and Physicochemical Properties
Both CBDVA and THCVA are carboxylic acid precursors to their respective neutral cannabinoids, CBDV and THCV.[1] They share a common biosynthetic origin and are distinguished by a propyl (3-carbon) side chain, which sets them apart from their more abundant pentyl (5-carbon) analogs, CBDA and THCA.[1][2]
The fundamental structural difference lies in their cyclic ring structure. THCVA possesses a closed pyran ring, characteristic of tetrahydrocannabinol-type compounds, while CBDVA features an open-ring structure, typical of cannabidiol-type compounds. This structural variance is the primary determinant of their distinct pharmacological profiles.
Table 1: Physicochemical Properties of CBDVA and THCVA
| Property | This compound (CBDVA) | Tetrahydrocannabivarinic Acid (THCVA) |
| Molecular Formula | C₂₀H₂₆O₄[3] | C₂₀H₂₆O₄[4] |
| Molar Mass | 330.4 g/mol [3] | 330.4 g/mol [4][5] |
| IUPAC Name | 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid[3] | (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid[4] |
| Decarboxylation Product | Cannabidivarin (CBDV)[1] | Tetrahydrocannabivarin (B162180) (THCV)[1][6] |
| Psychoactivity | Non-psychoactive[7] | Non-psychoactive[8] |
Biosynthesis
CBDVA and THCVA are not directly synthesized by the cannabis plant in large quantities but are rather downstream products of a shared precursor, Cannabigerovarinic Acid (CBGVA).[1][9] The enzymatic conversion of CBGVA is the critical branching point in their biosynthesis. The enzyme CBDA synthase facilitates the oxidative cyclization of CBGVA to form CBDVA, while THCA synthase catalyzes the conversion of CBGVA into THCVA.[10]
Biosynthesis of CBDVA and THCVA from CBGVA.
Functional Comparison
Direct comparative functional data for CBDVA and THCVA is limited. Much of the functional profile of THCVA is inferred from its decarboxylated form, THCV.
Anticonvulsant Activity
CBDVA has demonstrated notable anticonvulsant properties. Studies have shown that it can reduce seizures in mouse models of intractable epilepsy.[1][10] This activity is, at least in part, attributed to its ability to inhibit T-type calcium channels.
Table 2: Anticonvulsant Activity of CBDVA
| Target | Assay Type | Result (IC₅₀) | Reference |
| Caᵥ3.1 T-type calcium channel | Fluorescence-based assay in HEK-293 cells | 2 µM | [3] |
| Caᵥ3.2 T-type calcium channel | Fluorescence-based assay in HEK-293 cells | 11 µM | [3] |
No direct experimental data on the anticonvulsant activity of THCVA is currently available.
Anti-inflammatory Properties
Both CBDVA and THCVA are suggested to possess anti-inflammatory properties.[7][8][11][12] CBDVA has been noted for its potential to offer relief for conditions characterized by inflammation.[11] The anti-inflammatory effects of THCVA are largely extrapolated from studies on THCV, which has been shown to reduce inflammation in mouse models, an effect mediated at least in part by CB1 and/or CB2 receptor activation.[12][13] Research on THCV has also indicated it can downregulate the transcription of pro-inflammatory cytokines like TNFα, IL-6, and IL-1β in human cells.[14]
Quantitative comparative data (e.g., IC₅₀ values for cytokine inhibition) for CBDVA and THCVA are not yet available.
Putative anti-inflammatory signaling pathway.
Appetite Regulation
While CBDVA is not typically associated with appetite regulation, THCVA is suggested to have appetite-suppressing effects, a characteristic inherited from THCV.[8][15] THCV acts as a CB1 receptor antagonist, which is the mechanism believed to underlie its ability to reduce appetite, in contrast to the appetite-stimulating effects of THC.[16][17]
Direct evidence of THCVA's effect on appetite is currently lacking.
Experimental Protocols
Detailed protocols for the direct functional comparison of CBDVA and THCVA are not available in the literature. However, standardized methods for cannabinoid analysis and relevant bioassays can be adapted for this purpose.
General Cannabinoid Quantification in a Matrix (e.g., Hemp Bud)
This protocol outlines a general workflow for the extraction and quantification of cannabinoid acids using High-Performance Liquid Chromatography (HPLC).
Workflow:
-
Homogenization: A sample of hemp bud is homogenized, typically using a cryo-cup grinder or a frozen ball milling process.[9]
-
Extraction: A precise weight of the homogenized sample (e.g., 0.5 g) is transferred to a centrifuge tube. An extraction solvent, such as ethanol (B145695) (e.g., 20 mL), is added, and the mixture is vortexed and agitated.[9]
-
Purification: The mixture is centrifuged to pellet solid material. The supernatant is then filtered to remove any remaining particulates.
-
HPLC Analysis: The filtered extract is analyzed using an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., PDA or MS).[6][9]
-
Mobile Phase: A gradient of solvents, such as water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid, is commonly used.[6]
-
Quantification: Cannabinoid concentrations are determined by comparing peak areas to a calibration curve generated from certified reference materials.[9]
-
General workflow for cannabinoid analysis.
In Vivo Anticonvulsant Activity Assessment (Rodent Model)
This protocol describes a general method for assessing the anticonvulsant effects of a compound in a pentylenetetrazole (PTZ)-induced seizure model in rats.
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: CBDVA or THCVA, dissolved in a suitable vehicle (e.g., 2:1:17 solution of ethanol, Kolliphor, and saline), is administered to the animals, typically via intraperitoneal (i.p.) injection. A control group receives the vehicle alone.[11]
-
Seizure Induction: After a set pre-treatment time (e.g., 60 minutes), seizures are induced by a subcutaneous injection of PTZ (e.g., 90 mg·kg⁻¹).[18]
-
Behavioral Observation: Animals are observed for a period of 30-60 minutes post-PTZ injection. Seizure severity is scored using a standardized scale (e.g., Racine scale), and the latency to the first seizure and the frequency and duration of seizures are recorded.[11]
-
Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the seizure parameters between the compound-treated groups and the vehicle control group.
Conclusion
CBDVA and THCVA are structurally related cannabinoid acids with distinct potential therapeutic profiles. CBDVA is emerging as a promising anticonvulsant agent with well-defined activity against T-type calcium channels. The functional properties of THCVA are less characterized, with current knowledge largely inferred from its non-acidic counterpart, THCV, suggesting potential roles in anti-inflammatory and appetite-suppressing pathways.
The lack of direct comparative studies and quantitative data for THCVA highlights a significant gap in cannabinoid research. Future studies employing standardized experimental protocols are crucial to fully elucidate and compare the pharmacological activities of these two compounds, which will be essential for any potential drug development efforts.
References
- 1. ‘Mother of all cannabinoids’: anti-seizure compounds in cannabis - The University of Sydney [sydney.edu.au]
- 2. getmedcard.co [getmedcard.co]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vaping360.com [vaping360.com]
- 9. Workflow for Cannabinoids Analysis in Hemp and Hemp-Infused Products [sigmaaldrich.com]
- 10. academicgates.com [academicgates.com]
- 11. researchgate.net [researchgate.net]
- 12. The plant cannabinoid Δ9-tetrahydrocannabivarin can decrease signs of inflammation and inflammatory pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory Effects of Minor Cannabinoids CBC, THCV, and CBN in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management [aimspress.com]
- 16. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is THCV and Appetite Suppression: A Natural Approach to Weight Management? - Blog - JointCommerce [app.jointcommerce.com]
- 18. Cannabidivarin is anticonvulsant in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Absorption Rates of CBDVA versus CBDA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of acidic cannabinoids is gaining significant traction in the scientific community. Among these, Cannabidivarinic acid (CBDVA) and Cannabidiolic acid (CBDA) are of particular interest due to their pharmacological activities. A critical aspect of their therapeutic efficacy is their absorption rate and bioavailability. This guide provides a comparative evaluation of the absorption rates of CBDVA and CBDA, supported by available experimental data and detailed methodologies.
While direct comparative pharmacokinetic studies between CBDVA and CBDA are limited in publicly available literature, existing research on acidic cannabinoids as a class, and specific data on CBDA, strongly suggests superior absorption profiles compared to their decarboxylated counterparts (e.g., CBD).
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for CBDA from a study in healthy adult beagles, which highlights its absorption characteristics. It is important to note that directly comparable data for CBDVA from the same study is not available. However, it is generally understood that acidic cannabinoids like CBDVA exhibit enhanced absorption.[1][2]
| Cannabinoid | Cmax (ng/mL)[3] | Tmax (h)[3] | AUC (ng·h/mL)[3] |
| CBDA (Isolate) | 235.51 ± 65.59 | - | 1255.70 ± 463.52 |
| CBD (Isolate) | 69.80 ± 35.44 | - | 420.61 ± 45.52 |
| CBDA (in Full-Spectrum Extract) | 229.30 ± 145.51 | 1.81 ± 2.55 | 1240.97 ± 450.55 |
| CBD (in Full-Spectrum Extract) | 64.66 ± 37.05 | 3.75 ± 2.71 | 354.45 ± 124.65 |
Data from a pharmacokinetic study in beagles following oral administration.[3] Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
The data clearly indicates that CBDA achieves a significantly higher maximum plasma concentration (Cmax) and has a greater overall exposure (AUC) compared to CBD, demonstrating its superior absorption.[3] It is hypothesized that CBDVA would show similarly enhanced absorption compared to its decarboxylated form, CBDV.[1]
Experimental Protocols
To evaluate the oral absorption rates of CBDVA and CBDA, a rigorous and standardized experimental protocol is essential. The following methodology is a composite based on established practices in cannabinoid pharmacokinetic research.
1. Objective: To determine and compare the pharmacokinetic profiles of CBDVA and CBDA following oral administration in a relevant animal model (e.g., Sprague-Dawley rats).
2. Materials:
-
Test Articles: Pure CBDVA and CBDA isolates (verified by Certificate of Analysis).
-
Vehicle: A suitable vehicle for oral administration, such as sesame oil or a solution of ethanol, Tween 80, and saline.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old), housed in controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Equipment: Oral gavage needles, blood collection supplies (e.g., capillary tubes, EDTA-coated tubes), centrifuge, ultra-low temperature freezer (-80°C), and a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) system.
3. Study Design:
-
Groups:
-
Group 1: Vehicle control
-
Group 2: CBDVA (e.g., 10 mg/kg)
-
Group 3: CBDA (e.g., 10 mg/kg)
-
-
Administration: A single dose of the test article or vehicle is administered via oral gavage.
-
Blood Sampling: Blood samples (approx. 100-200 µL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).
-
Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
4. Bioanalytical Method: UHPLC-MS/MS Quantification of CBDVA and CBDA in Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., CBD-d3).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex mix for 30 seconds and centrifuge (e.g., 12,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Kinetex C18, 2.6 µm, 2.1 x 100 mm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 5 mM ammonium (B1175870) formate (B1220265) in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes, as acidic cannabinoids can ionize in negative mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for CBDVA, CBDA, and the internal standard.
-
5. Pharmacokinetic Analysis:
-
Calculate plasma concentrations of CBDVA and CBDA at each time point using a standard curve.
-
Determine the following pharmacokinetic parameters using non-compartmental analysis: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC extrapolated to infinity (AUC0-inf).
Visualizations
Caption: Experimental workflow for evaluating CBDVA vs. CBDA absorption.
Caption: Absorption of acidic vs. decarboxylated cannabinoids.
Discussion on Signaling Pathways and Absorption Mechanisms
The precise signaling pathways that govern the intestinal absorption of CBDVA and CBDA are not yet fully elucidated. The absorption of lipophilic compounds like cannabinoids is generally influenced by factors such as formulation, solubility, and interactions with intestinal transporters. The superior bioavailability of acidic cannabinoids like CBDA over their neutral counterparts suggests that the presence of the carboxylic acid group may play a crucial role in their transport across the intestinal epithelium.[3] It is possible that these acidic forms utilize different transport mechanisms or are less susceptible to first-pass metabolism in the liver, which significantly reduces the bioavailability of orally administered CBD.[5] Further research is warranted to explore the specific roles of intestinal transporters and metabolic enzymes in the differential absorption of CBDVA and CBDA.
References
- 1. naturaldos.com [naturaldos.com]
- 2. New Research Discovers that Hemp CBDA Benefits from Enhanced Absorption [einpresswire.com]
- 3. Limited 12-hour pharmacokinetic assessment of CBD and CBDA isolates compared to their full-spectrum extracts in healthy adult beagles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Strategies to Improve Cannabidiol Bioavailability and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Insecticidal Activity of Cannabidivarinic Acid (CBDVA) and Other Cannabinoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal properties of cannabidivarinic acid (CBDVA) and other cannabinoids, supported by experimental data. The information is presented to facilitate further investigation into the potential of these compounds as novel bio-insecticides.
Recent studies have highlighted the potential of cannabinoids, secondary metabolites produced by Cannabis sativa, as effective agents against various insect pests. Among these, the minor cannabinoid this compound (CBDVA) has demonstrated significant insecticidal activity, particularly against aphids. This guide synthesizes the current research, comparing the efficacy of CBDVA with other cannabinoids such as cannabidiol (B1668261) (CBD), cannabidiolic acid (CBDA), and cannabigerolic acid (CBGA).
Data Summary of Insecticidal Activity
The following tables summarize the quantitative data from key studies on the insecticidal effects of various cannabinoids on different insect species.
| Cannabinoid | Insect Species | Concentration | Effect | Source |
| CBDVA | Cannabis Aphid (Phorodon cannabis) | 1 mM | Decreased fecundity to 18.71 ± 5.21 nymphs (from 109.56 ± 10.01 in control) after 4 days. | [1][2][3] |
| CBDVA | Green Peach Aphid (Myzus persicae) | 0.5 mM | Decreased fecundity to 11.60 ± 2.60 nymphs (from 72.36 ± 6.82 in control) after 3 days. | [1][2][4] |
| CBDA & CBGA | Cabbage Looper (Trichoplusia ni) | Not specified | Reduced insect growth and increased mortality. | [1][5] |
| CBD | Tobacco Hornworm (Manduca sexta) | 2 mM | Significantly reduced larval survival rate by 60%. | [6][7] |
| CBD | Tobacco Hornworm (Manduca sexta) | 3.2% in leaf tissue | Larvae showed clear feeding preference for leaves with lower CBD content (0.8%). | [6][7] |
| CBD Oil | Confused Flour Beetle (Tribolium confusum) | 90 mg/mL | 100% larval mortality. | [8][9] |
| CBD Oil | Sawtoothed Grain Beetle (Oryzaephilus surinamensis) | 90 mg/mL | 100% larval mortality. | [8][9] |
| CBD Oil | Indian Meal Moth (Plodia interpunctella) | 90 mg/mL | 100% larval mortality. | [8][9] |
| CBD | Yellow Fever Mosquito (Aedes aegypti) | 0.59 ppm (LC50) | Larvicidal activity. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used in the cited studies.
Aphid Artificial Feeding Assay for CBDVA Activity
This experiment aimed to determine the direct effect of CBDVA on the fecundity of cannabis aphids and green peach aphids, eliminating other plant-related factors.
-
Aphid Rearing : Aphids were reared on their respective host plants in a controlled environment.
-
Artificial Diet Preparation : A specialized liquid artificial diet was prepared for the aphids.
-
CBDVA Supplementation : Pure CBDVA was dissolved in a solvent (e.g., DMSO) and then mixed into the artificial diet to achieve the desired concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM). Control diets included the diet alone and the diet with the solvent.
-
Feeding Chamber Setup : The feeding chambers consisted of a sterile container with a stretched Parafilm membrane. The liquid diet was placed on top of the membrane, and a second layer of Parafilm sealed the diet.
-
Data Collection : A set number of adult aphids were placed in each chamber and allowed to feed on the diet. The number of nymphs produced was counted daily for a specified period (e.g., 3-4 days).
Caption: Workflow for the aphid artificial feeding assay.
Chewing Herbivore Feeding Bioassay
This method was employed to assess the impact of cannabinoids on the growth and survival of chewing insects like the cabbage looper and tobacco hornworm.
-
Insect Rearing : Larvae were hatched from eggs in a controlled laboratory setting.
-
Artificial Diet Preparation : A standard artificial diet for the specific insect species was prepared.
-
Cannabinoid Application : Cannabinoid extracts or pure compounds were dissolved in a solvent and painted onto the surface of the pre-made diet blocks. The solvent was allowed to evaporate.
-
Feeding Trial : Individual larvae were placed in containers with a pre-weighed amount of the treated or control diet.
-
Data Collection : Larval growth (weight) and survival rates were monitored over a set period. The amount of diet consumed was also measured.
Caption: Workflow for the chewing herbivore feeding bioassay.
Signaling Pathways and Mechanism of Action
The precise mechanism by which cannabinoids exert their insecticidal effects is not yet fully understood.[10] Interestingly, insects appear to have lost the canonical cannabinoid receptors (CB1 and CB2) that are well-characterized in vertebrates.[10] This suggests that the insecticidal action of cannabinoids is independent of these receptors.
Current hypotheses propose that cannabinoids may interact with other conserved G-protein coupled receptors (GPCRs) or other molecular targets within the insect's nervous or digestive systems.[10] For instance, some studies suggest that cannabinoids can alter the activity of detoxification and nutritional enzymes in insects.[11] The antifeedant properties observed in several studies indicate that these compounds may act as feeding deterrents, leading to starvation and reduced growth.[5][10]
Caption: Hypothesized mechanism of cannabinoid insecticidal activity.
Conclusion
The available evidence strongly suggests that CBDVA and other cannabinoids possess significant insecticidal and insect-deterrent properties. CBDVA is particularly effective against aphids, while other cannabinoids like CBDA, CBGA, and CBD show efficacy against a broader range of chewing and stored-product insects. The development of cannabinoid-based insecticides presents a promising avenue for sustainable pest management.[1][4] However, further research is required to elucidate the precise mechanisms of action and to evaluate the efficacy and safety of these compounds in agricultural settings. The potential for developing pesticides from cannabinoid extracts is an exciting area for future research, though it may be limited to non-edible plants due to the pharmacological properties of these compounds.[12][13][14]
References
- 1. Assessing the adaptive role of this compound (CBDVA) in aphid defense in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Assessing the adaptive role of this compound (CBDVA) in aphid defense in Cannabis sativa | Semantic Scholar [semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Larvicidal Activity of Hemp Extracts and Cannabidiol against the Yellow Fever Mosquito Aedes aegypti | MDPI [mdpi.com]
- 6. Contrasting Roles of Cannabidiol as an Insecticide and Rescuing Agent for Ethanol–induced Death in the Tobacco Hornworm Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Larvicidal Action of Cannabidiol Oil and Neem Oil against Three Stored Product Insect Pests: Effect on Survival Time and in Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Cannabinoids function in defense against chewing herbivores in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Cannabis Chemicals May Have Evolved to Deter Insect Pests | Technology Networks [technologynetworks.com]
- 13. Pesticides from cannabinoids? New study shows promise | EurekAlert! [eurekalert.org]
- 14. Hemp Cannabinoids May Have Evolved to Deter Insect Pests | A Bioscience Publishing Platform [emtoscipublisher.com]
Safety Operating Guide
Proper Disposal of Cannabidivarinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of cannabidivarinic acid (CBGVA) is a critical component of laboratory safety and regulatory compliance. As a cannabinoid, CBGVA disposal procedures are guided by regulations for controlled substances and hazardous waste. This guide provides essential, step-by-step information for the safe and compliant disposal of CBGVA in a laboratory setting.
The primary principle for the disposal of cannabinoid-related waste is to render it "unusable and unrecognizable" to prevent diversion and environmental contamination.[1][2] For pure compounds like CBGVA, this involves chemical degradation prior to entering the hazardous waste stream.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][5] All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.[5]
Step-by-Step Disposal Protocol for this compound
This protocol outlines a method for the chemical degradation of CBGVA in a laboratory setting, followed by disposal as hazardous waste. Cannabinoid acids are known to be susceptible to degradation under acidic, basic, and oxidative conditions.[2][3]
Experimental Protocol: Alkaline Hydrolysis for CBGVA Degradation
This protocol is based on established methods for the hydrolysis of cannabinoid acids and esters.
Materials:
-
This compound (CBGVA) waste
-
Sodium hydroxide (B78521) (NaOH), 10 M solution
-
Glacial acetic acid
-
Ethanol
-
pH indicator strips or pH meter
-
Appropriate glass beaker or flask
-
Stir plate and stir bar
-
Heating mantle or water bath
Procedure:
-
Dissolution: Dissolve the CBGVA waste in a minimal amount of ethanol.
-
Alkaline Hydrolysis:
-
Place the vessel containing the dissolved CBGVA on a stir plate in a chemical fume hood.
-
Slowly add 80 µL of 10 M sodium hydroxide solution for every 2 mL of the CBGVA solution.[5] This will raise the pH to >10.
-
Heat the mixture to 60-70°C and stir for at least 60 minutes.[5] This process will hydrolyze and decarboxylate the CBGVA.
-
-
Neutralization:
-
Allow the solution to cool to room temperature.
-
Carefully neutralize the solution to a pH of approximately 7.0 by adding concentrated glacial acetic acid dropwise while stirring.[5] Monitor the pH using pH strips or a calibrated pH meter.
-
-
Waste Collection:
-
The resulting solution now contains the degraded products of CBGVA. This solution should be treated as hazardous waste.
-
Transfer the neutralized solution to a designated hazardous waste container.[6] Ensure the container is properly labeled with its contents.
-
-
Final Disposal:
Data Presentation
The following table summarizes key quantitative parameters for the alkaline hydrolysis of cannabinoid acids.
| Parameter | Requirement | Regulatory/Procedural Basis |
| Alkaline Hydrolysis | ||
| Sodium Hydroxide Concentration | 10 M | Based on established laboratory protocols for cannabinoid hydrolysis.[5] |
| Volume Ratio (10M NaOH:Sample) | 80 µL : 2 mL | Effective for achieving a pH > 10 for hydrolysis.[5] |
| Temperature | 60-70 °C | Optimal temperature range for efficient hydrolysis.[5] |
| Duration | 60 minutes | Sufficient time for complete degradation.[5] |
| General Cannabis Waste | ||
| Non-Cannabis Waste Mixture | At least 50% non-cannabis waste by volume | EPA and various state regulations. |
| Witness Requirement | A minimum of two authorized employees must witness and document on-site destruction of controlled substances. | 21 CFR 1317.95(d) |
| Record Retention | Disposal records, including DEA Form 41, must be maintained for a minimum of two years. | DEA and state-level regulations. |
Logical Workflow for CBGVA Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Regulatory Considerations
The disposal of CBGVA is subject to the regulations set forth by the Drug Enforcement Administration (DEA) for controlled substances.[9] It is imperative to maintain meticulous records of the disposal process, including the date, quantity of substance destroyed, and the signatures of at least two authorized individuals who witnessed the destruction. This information should be recorded on DEA Form 41. The final disposal of the hazardous waste must be handled by a DEA-registered reverse distributor or a licensed hazardous waste disposal company.[8] Always adhere to your institution's specific environmental health and safety guidelines, as well as local and state regulations.[4][7][10]
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of enzymatic and alkaline hydrolysis on CBD concentration in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What Is Cannabinoid Oxidation and How to Store CBD Properly? [cbd.market]
- 8. US20220193164A1 - Extraction and purification of cannabinoids - Google Patents [patents.google.com]
- 9. pharma-lab.eu [pharma-lab.eu]
- 10. caymanchem.com [caymanchem.com]
Safeguarding Research: A Comprehensive Guide to Handling Cannabidivarinic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like Cannabidivarinic Acid (CBGVA). As a precursor in the biosynthesis of other cannabinoids, understanding its proper handling and disposal is critical for both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for CBGVA.
Hazard Identification and Risk Assessment
This compound is a cannabinoid acid that, like its close analog Cannabidiolic Acid (CBDA), is generally considered non-psychoactive. However, comprehensive toxicological data for CBGVA is not widely available. Therefore, it is crucial to handle it with care, assuming hazards similar to other cannabinoids and laboratory chemicals. Based on the safety data sheet for the related compound this compound (CBDVA), the primary hazards are:
-
Reproductive Toxicity : Suspected of damaging fertility or the unborn child[1].
Due to these potential hazards, stringent adherence to safety protocols is necessary to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive assessment of laboratory procedures should be conducted to determine the specific PPE required. The following table summarizes the recommended PPE for handling CBGVA.
| Protection Type | Recommended PPE | Purpose | Considerations |
| Hand Protection | Nitrile gloves | To prevent dermal absorption and contamination. | Nitrile gloves offer good resistance to a variety of chemicals, including many solvents used in cannabinoid research[3]. For extensive solvent use, consult a glove compatibility chart[4][5][6]. Double gloving may be appropriate for higher-risk activities. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes of liquids or airborne particles. | Goggles provide a more complete seal against chemical splashes. |
| Body Protection | Laboratory coat or disposable gown | To protect skin and clothing from contamination. | A lab coat should be fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or fume hood. | To prevent inhalation of airborne particles or aerosols. | If there is a risk of generating dust or aerosols and engineering controls are insufficient, a fit-tested N95 respirator or higher should be used. |
Operational Plan: Safe Handling of CBGVA
A systematic approach to handling CBGVA is essential to ensure safety and prevent contamination.
1. Preparation:
-
Designated Area: All work with CBGVA should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure[1][2][7][8][9].
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area to avoid unnecessary movement in and out of the workspace.
-
Review Safety Data Sheets (SDS): Always review the SDS for CBGVA and any other chemicals being used in the procedure.
2. Handling:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: If weighing solid CBGVA, do so within the fume hood to contain any airborne particles. Use anti-static weigh paper or a container appropriate for the balance.
-
Dissolving: When preparing solutions, add the solvent to the CBGVA slowly to avoid splashing.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Handle CBGVA in a manner that minimizes the generation of dust or aerosols.
3. Post-Handling:
-
Decontamination: Clean all surfaces and equipment that came into contact with CBGVA using an appropriate solvent (e.g., ethanol), followed by a general laboratory cleaner.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves first, then goggles/face shield, followed by the lab coat.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing gloves.
Disposal Plan
Proper disposal of CBGVA and contaminated materials is crucial to prevent environmental contamination and diversion.
1. Waste Segregation:
-
CBGVA Waste: All unused CBGVA and materials grossly contaminated with CBGVA should be treated as hazardous chemical waste.
-
Contaminated Materials: Disposable items such as gloves, pipette tips, and paper towels that have come into contact with CBGVA should be collected in a designated, labeled hazardous waste container.
2. Rendering Unusable and Unrecognizable:
-
The primary principle for cannabis-related waste disposal is to render it "unusable and unrecognizable"[10].
-
This can be achieved by mixing the CBGVA waste with other non-hazardous materials, such as soil, cat litter, or coffee grounds, in a ratio of at least 50% non-cannabis waste[10].
3. Final Disposal:
-
Once rendered unusable, the mixed waste should be placed in a sealed, leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" with a full description of its contents.
-
Disposal must be handled through the institution's environmental health and safety office or a licensed hazardous waste disposal company[11][12][13].
-
Never dispose of CBGVA down the drain or in the regular trash.
Experimental Protocols
Detailed experimental protocols for CBGVA are highly specific to the research being conducted. The following is a general workflow that can be adapted for various experiments.
This workflow emphasizes the critical safety and handling steps that should be integrated into any specific experimental protocol involving CBGVA.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship for the safe handling and disposal of this compound, emphasizing the necessary precautions at each stage.
References
- 1. 9.8 Reproductive Toxins | Environment, Health and Safety [ehs.cornell.edu]
- 2. ehss.syr.edu [ehss.syr.edu]
- 3. eagleprotect.com [eagleprotect.com]
- 4. gloves.com [gloves.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. spokane.wsu.edu [spokane.wsu.edu]
- 7. 8 Essential Safety Tips for Handling Reproductive Hazards in the Laboratory | Lab Manager [labmanager.com]
- 8. Reproductive Toxins - Lab Safety - Grand Valley State University [gvsu.edu]
- 9. cmu.edu [cmu.edu]
- 10. benchchem.com [benchchem.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. mainelabpack.com [mainelabpack.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
